2-Methoxy-4-nitroaniline
Description
Properties
IUPAC Name |
2-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRNIWBGTNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038700 | |
| Record name | 2-Methoxy-4-nitroaniline | |
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Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |
| Record name | Benzenamine, 2-methoxy-4-nitro- | |
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| Record name | 2-Methoxy-4-nitroaniline | |
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CAS No. |
97-52-9 | |
| Record name | 2-Methoxy-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |
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| Record name | 2-Methoxy-4-nitroaniline | |
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| Record name | 2-METHOXY-4-NITROANILINE | |
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| Record name | 2-Methoxy-4-nitroaniline | |
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| Record name | 4-nitro-o-anisidine | |
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| Record name | 2-METHOXY-4-NITROANILINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-nitroaniline (CAS Number 97-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and biological interactions of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9). This compound, a yellow crystalline solid, is a key intermediate in the synthesis of dyes and pigments, particularly Pigment Yellow 74.[1] It also serves as a valuable building block in the pharmaceutical industry for the preparation of various bioactive molecules. This document consolidates critical data, including detailed spectroscopic information and experimental protocols, to support research and development activities.
Physicochemical Properties
This compound, also known as 4-Nitro-o-anisidine, is an aromatic amine with the chemical formula C₇H₈N₂O₃.[2] Its core structure consists of an aniline (B41778) ring substituted with a methoxy (B1213986) group at position 2 and a nitro group at position 4.
Table 1: General and Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97-52-9 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol [2] |
| Appearance | Yellow to orange crystalline powder[2] |
| Melting Point | 138-143 °C |
| Boiling Point | Decomposes |
| Density | 1.42 g/cm³[1] |
| pKa | 1.02 ± 0.10 (Predicted) |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in a comprehensive format in the search results. |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in a comprehensive format in the search results. |
Table 5: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (amine) |
| 1620-1580 | N-H bending (amine) |
| 1520-1480 | N-O asymmetric stretching (nitro group) |
| 1350-1310 | N-O symmetric stretching (nitro group) |
| 1250-1200 | C-O asymmetric stretching (aryl ether) |
| 1050-1000 | C-O symmetric stretching (aryl ether) |
Table 6: Mass Spectrometry Data of this compound
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 138 | [M - NO]⁺ |
| 122 | [M - NO₂]⁺ |
| 108 | [M - NO₂ - CH₂]⁺ |
| 79 | [C₆H₅N]⁺ |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.
Table 7: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H302: Harmful if swallowed. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a three-step process starting from o-anisidine (B45086): acetylation, nitration, and hydrolysis.[3][4]
Step 1: Acetylation of o-Anisidine
-
Procedure: To a round-bottom flask, add o-anisidine and acetic acid. Heat the mixture to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield 2-methoxyacetanilide.[3]
Step 2: Nitration of 2-Methoxyacetanilide
-
Procedure: The 2-methoxyacetanilide is dissolved in a suitable solvent (e.g., acetic acid) and cooled in an ice bath. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period before being poured onto ice. The precipitated product, 2-methoxy-4-nitroacetanilide, is collected by filtration.[3]
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
-
Procedure: The 2-methoxy-4-nitroacetanilide is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The mixture is then cooled, and the product, this compound, precipitates and is collected by filtration, washed with water, and dried.[3][5]
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6][7][8] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[6][7][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a higher concentration of the sample may be required.
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10][11][12][13] Press the mixture into a thin, transparent pellet using a hydraulic press.[9][10][11][12][13]
-
Data Acquisition: Record the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for subtraction.[10]
4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone).[14]
-
Data Acquisition: Inject the sample into a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). Use a suitable temperature program to achieve good separation. The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a relevant m/z range.[15][16][17][18]
Biological Interactions and Signaling Pathways
Metabolism
The primary metabolic pathway of this compound in vivo involves hydroxylation of the aromatic ring, followed by conjugation reactions. The major metabolite formed is 6-hydroxy-2-methoxy-4-nitroaniline, which is then further metabolized to its glucuronide and sulfate (B86663) conjugates for excretion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. as.nyu.edu [as.nyu.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. edqm.eu [edqm.eu]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. epa.gov [epa.gov]
physical and chemical properties of 4-Nitro-o-anisidine
An In-Depth Technical Guide to 4-Nitro-o-anisidine
Introduction
4-Nitro-o-anisidine, also known by its IUPAC name 2-Methoxy-4-nitroaniline, is an organic compound with the chemical formula C₇H₈N₂O₃.[1][2][3][4] It presents as a yellow to orange crystalline powder.[2] This compound is a key intermediate in the chemical industry, primarily utilized in the synthesis of dyes and pigments.[2][4] Its molecular structure, featuring a nitro group and an amino group on an anisole (B1667542) framework, makes it a valuable precursor for creating various organic colorants. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value |
| IUPAC Name | This compound[4][5] |
| Synonyms | 4-Nitro-o-anisidine, Fast Red B Base, p-Nitro-o-anisidine[3][5] |
| CAS Number | 97-52-9[1][6] |
| Molecular Formula | C₇H₈N₂O₃[1][2][3] |
| Molecular Weight | 168.15 g/mol [1][3][6] |
| Appearance | Yellow to orange crystalline powder[2] |
| Melting Point | 140-142 °C[1][2] |
| Boiling Point | ~337.07 °C to 364.2 °C (estimates vary)[1][2] |
| Density | ~1.211 to 1.3 g/cm³[1][2] |
| Solubility | Slightly soluble in water (approx. 0.2 g/L).[2][7] Soluble in some organic solvents. |
| Flash Point | ~174 °C[1][2] |
| pKa | 1.02 ± 0.10 (Predicted)[2] |
| Vapor Pressure | 1.71E-05 mmHg at 25°C[2] |
Reactivity and Stability
Stability: The compound is stable under normal storage conditions but may be sensitive to moisture.[8] It is recommended to store it below +30°C.[2]
Reactivity: 4-Nitro-o-anisidine is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[8][9] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[9]
Synthesis and Applications
The primary application of 4-Nitro-o-anisidine is as a precursor in the manufacturing of azo dyes and pigments.[2][4] Notably, it is a key intermediate for the commercial production of Pigment Yellow 74.[4] The synthesis typically involves the nitration of o-anisidine.[10]
Caption: Synthesis workflow for 4-Nitro-o-anisidine.
Caption: Application of 4-Nitro-o-anisidine in pigment synthesis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and quality control of chemical compounds. Below are generalized methodologies for key analytical experiments applicable to 4-Nitro-o-anisidine.
Melting Point Determination
Objective: To determine the melting point range of a solid sample as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-Nitro-o-anisidine is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point (literature value: 140-142 °C).[1]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.
-
Analysis: A sharp melting range of 1-2 °C indicates high purity. Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) for Purity Assessment
Objective: To assess the purity of a sample and identify the number of components in a mixture.
Methodology:
-
Stationary Phase: A TLC plate coated with silica (B1680970) gel is used.
-
Sample Preparation: A dilute solution of 4-Nitro-o-anisidine is prepared in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Spotting: A small spot of the solution is applied to the baseline of the TLC plate using a capillary tube.
-
Mobile Phase (Eluent): A solvent system is chosen based on polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of solvent will depend on the polarity of potential impurities.
-
Development: The plate is placed in a sealed chromatography chamber containing the mobile phase, ensuring the solvent level is below the baseline. The solvent moves up the plate by capillary action.
-
Visualization: After the solvent front nears the top of the plate, the plate is removed and dried. The spot of 4-Nitro-o-anisidine, being colored, is visible. For colorless impurities, UV light may be used for visualization if they are UV-active.
-
Analysis: A single spot indicates a pure compound under these conditions. The Retention Factor (Rf) value is calculated (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.
Caption: A typical workflow for the analysis of a chemical sample.
Safety and Handling
4-Nitro-o-anisidine is classified as harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[4][7]
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Avoid release to the environment.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
References
- 1. 4-Nitro-o-anisidine | CAS#:97-52-9 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Benzenamine, 2-methoxy-4-nitro- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 97-52-9 this compound AKSci R222 [aksci.com]
- 8. 2-Amino-4-nitro anisidine | 99-59-2 [chemicalbook.com]
- 9. 2-Amino-4-nitro anisidine CAS#: 99-59-2 [m.chemicalbook.com]
- 10. o-Anisidine - Wikipedia [en.wikipedia.org]
2-Methoxy-4-nitroaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methoxy-4-nitroaniline, a key chemical intermediate in the synthesis of azo dyes and pigments, notably Pigment Yellow 74. The document details the molecule's structure, functional groups, and physicochemical properties. It presents a thorough experimental protocol for its multi-step synthesis from o-methoxyaniline, including acetylation, nitration, and hydrolysis. Furthermore, this guide outlines the metabolic pathway of this compound in biological systems and touches upon its role as an inducer of cytochrome P450 enzymes. All quantitative data is summarized for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Functional Groups
This compound, with the chemical formula C₇H₈N₂O₃, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with three functional groups: a methoxy (B1213986) group (-OCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[2]
The arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group influence the aromatic ring's electron density, making it a versatile precursor in various chemical syntheses.
Caption: Structure of this compound.
Physicochemical Properties
This compound typically appears as a yellow to orange crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| CAS Number | 97-52-9 | [4] |
| Appearance | Yellow to orange crystalline powder | [3] |
| Melting Point | 139-143 °C | [5] |
| Boiling Point | ~337 °C (estimated) | [3] |
| Density | ~1.42 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO. | [6] |
Experimental Protocols
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is a three-step process starting from o-methoxyaniline. This process involves the protection of the amino group by acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis.[7][8]
Caption: Experimental workflow for the synthesis.
Step 1: Acetylation of o-Methoxyaniline
This initial step serves to protect the amino group of o-methoxyaniline to prevent undesired side reactions during the subsequent nitration step.
-
Materials: o-Methoxyaniline, Acetic Anhydride (or glacial acetic acid).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-methoxyaniline and acetic anhydride.
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 2-methoxyacetanilide.
-
Collect the solid by filtration, wash with water, and dry.[7][8]
-
Step 2: Nitration of 2-Methoxyacetanilide
The protected intermediate is then nitrated to introduce the nitro group at the para position relative to the amino group.
-
Materials: 2-Methoxyacetanilide, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 2-methoxyacetanilide in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cool the mixture in an ice bath (0-5 °C).
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, continue stirring the mixture at a low temperature for a designated time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2-methoxy-4-nitroacetanilide.
-
Filter the yellow solid, wash it thoroughly with cold water, and dry.[7][9]
-
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
The final step involves the deprotection of the amino group by hydrolyzing the acetamide.
-
Materials: 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide solution.
-
Procedure:
-
Suspend 2-methoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for approximately 2 hours.
-
The solid will gradually dissolve as the hydrolysis proceeds.
-
Cool the reaction mixture in an ice bath to precipitate the final product, this compound.
-
Collect the yellow crystalline product by filtration, wash with cold water, and dry.[10] A high yield of approximately 95% can be expected.[10]
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Gas Chromatography (GC): Can be used to monitor the progress of the synthesis reactions.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C-O, N-O stretches).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Interactions and Pathways
Metabolism
In biological systems, this compound undergoes metabolism primarily in the liver. Studies in rats have shown that the main metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation with sulfate (B86663) or glucuronic acid to facilitate excretion.
Caption: Metabolic pathway of this compound.
Induction of Cytochrome P450 Enzymes
This compound has been identified as a selective inducer of Cytochrome P450 1A2 (CYP1A2) in rat liver.[11] The induction of CYP enzymes is a critical aspect of drug-drug interactions and the metabolism of xenobiotics. The general mechanism involves the activation of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) for CYP1A enzymes, by the inducing agent.
Caption: Induction of Cytochrome P450 by xenobiotics.
This induction can lead to an accelerated metabolism of other drugs or endogenous compounds, potentially altering their efficacy and toxicity. For drug development professionals, understanding the potential of a compound to induce CYP enzymes is crucial for assessing its safety profile and potential for drug interactions.
Conclusion
This compound is a valuable chemical intermediate with well-defined structural and chemical properties. The synthetic route via acetylation, nitration, and hydrolysis of o-methoxyaniline is a robust and high-yielding process. Its metabolic fate and its ability to induce cytochrome P450 enzymes are important considerations for its application and for the safety assessment of related compounds. This guide provides a foundational understanding for researchers and professionals working with this molecule, offering detailed protocols and visual aids to support further research and development.
References
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A Technical Guide to the Research Applications of 2-Methoxy-4-nitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), a substituted aromatic amine, is a well-established intermediate in the chemical industry, primarily recognized for its role in the synthesis of azo dyes and pigments.[1][2] However, its utility extends far beyond coloration. The unique arrangement of its methoxy (B1213986), nitro, and amino functional groups imparts a range of chemical reactivities and biological interactions that make it a valuable tool in diverse research fields. This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a focus on its role in synthetic chemistry, biochemistry, toxicology, and materials science. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further investigation and application by professionals in drug development and scientific research.
Physicochemical Properties and Synthesis
This compound is a yellow to orange crystalline powder.[1][3] Its chemical structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an aniline (B41778) ring, is key to its reactivity.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 97-52-9 | [1][4][5] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][6] |
| Molecular Weight | 168.15 g/mol | [6][7][8] |
| Appearance | Yellow to orange crystalline powder | [1][3][4] |
| Melting Point | 140-142 °C | [3] |
| Water Solubility | Sparingly soluble | [1][4] |
| Organic Solvents | Soluble in ethanol (B145695), acetone, DMSO, NMP | [1][3][4] |
Solubility Data
The solubility of this compound varies significantly across different organic solvents. A study by Bao et al. (2020) systematically measured its solubility, with the trend from highest to lowest being: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (B87167) (DMSO) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > ethanol > methanol (B129727) > n-propanol > isopropanol (B130326) > ethylene (B1197577) glycol (EG) > n-butanol > water.[9]
Synthesis Overview
The most common industrial synthesis of this compound is a multi-step process starting from o-methoxyaniline.[10][11] The process involves the protection of the amino group via acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis to yield the final product.[10]
Synthesis Yields
The efficiency of the synthesis process is critical. Various reported methods show high yields for each step.
| Reaction Step | Reactants/Conditions | Product | Yield (%) | Reference(s) |
| Nitration/Hydrolysis | 4-nitro-2-methoxy-N-p-toluenesulfonylaniline, H₂SO₄, then NaOH | This compound | 95 | [1] |
| Hydrolysis | 2-methoxy-4-nitroacetanilide, NaOH, H₂O at 100°C for 2h | This compound | 95.3 | [7][12] |
| Full Process | o-methoxyaniline through acetylation, nitration, and alkaline hydrolysis | This compound | 93 | [11] |
Core Research Applications
Dye and Pigment Chemistry
The primary industrial application of this compound is as a diazo component for synthesizing azo dyes.[5][13] It is a crucial precursor for high-volume pigments like Pigment Yellow 74 and various red dyes (Fast Red B Base).[2][4][6]
The synthesis involves diazotization of the primary amino group of this compound, followed by coupling the resulting diazonium salt with a suitable coupling component (e.g., phenols, naphthols, or other aromatic amines).[14][15]
Biochemical and Toxicological Research
This compound serves as a valuable chemical probe in biochemical and toxicological studies.
Enzyme Induction: Research has shown that this compound is a significant and selective inducer of Cytochrome P450 1A2 (CYP1A2) in rats, owing to its small molecular size.[9] This property makes it a useful tool for studying the regulation and function of this key drug-metabolizing enzyme.
Metabolism: In rodent models (Harlan Sprague Dawley rats and B6C3F1/N mice), the metabolism of this compound occurs primarily through hydroxylation of the phenyl ring to form 6-hydroxy MNA.[16]
Toxicology: Due to its structural similarity to carcinogenic anilines, its toxicological profile has been investigated.[17] Studies have assessed its potential for genotoxicity, reproductive toxicity, and contact hypersensitivity.[17]
| Study Type | Model | Dosing | Key Findings | Reference(s) |
| Subacute Toxicity | B6C3F1/N Mice (Female) | 10,000 ppm in feed for 14 days | Decreased body weight (13.5%) and absolute kidney weight (14.8%). | [17] |
| Subacute Toxicity | B6C3F1/N Mice (Male) | 1250-10,000 ppm in feed for 14 days | Increased relative liver weights (9-13%). | [17] |
| Reproductive Toxicity | Rodents | 5000 ppm in feed | Decreases in mean litter weights observed. | [17] |
| Mutagenicity | S. typhimurium TA100, TA98 | 250-1000 µ g/plate | Induced significant increases in mutant colonies (with and without metabolic activation). | [17] |
| Contact Dermatitis | Human (Dye-stuff workers) | Patch test with 0.2% solution | One of 14 sensitized workers showed a positive reaction to this compound. | [4] |
Pharmaceutical and Medicinal Chemistry
The nitroaniline scaffold is present in various biologically active molecules. This compound serves as a versatile building block for synthesizing derivatives with potential therapeutic applications, including antineoplastic (anticancer) drugs.[9][16] Its functional groups allow for further chemical modifications to create libraries of novel compounds for screening.[18] For instance, the related compound 4-Fluoro-2-Methoxy-5-Nitroaniline is a key intermediate in the synthesis of the anticancer drug Mereletinib.[19]
Analytical Chemistry and Materials Science
Photometric Reagent: this compound has been utilized as a photometric reagent for the quantitative determination of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives.[9]
Nonlinear Optical (NLO) Materials: Its molecular structure, featuring strong donor and acceptor groups, suggests potential for use as a nonlinear optical (NLO) material, an area of interest in advanced materials research.[3][16]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Hydrolysis Step)
This protocol details the hydrolysis of 2-Methoxy-4-nitroacetanilide, a key step in the overall synthesis.[7][10]
Materials:
-
2-Methoxy-4-nitroacetanilide
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
1 L round-bottom flask, reflux condenser, heating mantle, stirring apparatus
-
Vacuum filtration setup
Procedure:
-
Suspend the dried 2-methoxy-4-nitroacetanilide (e.g., 189.2 g, 0.9 mol) in 500 mL of water in the 1 L round-bottom flask.[10]
-
Prepare a solution of sodium hydroxide (e.g., 72 g, 1.8 mol) in 200 mL of water and add it to the suspension.[10]
-
Heat the mixture to 100°C and maintain at reflux for 2 hours with constant stirring. The solid will dissolve as the hydrolysis reaction proceeds.[7][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.[10]
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the filter cake with cold deionized water (e.g., 3 x 100 mL).[10]
-
Dry the product to a constant weight at 80°C. An expected yield of approximately 95% can be achieved.[1][10]
Protocol 2: General Procedure for Azo Dye Synthesis (Diazotization)
This protocol outlines the general diazotization of an aromatic amine like this compound.[15][20]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Urea (to destroy excess nitrous acid)
-
Deionized water
-
Beakers, ice bath, stirring apparatus
Procedure:
-
Dissolve the aromatic amine (e.g., 4 g, 0.024 mol of 2-Methoxy-5-nitroaniline, an isomer with similar reactivity) in a mixture of concentrated acid (e.g., 6 mL H₂SO₄) and water (e.g., 50 mL) in a beaker.[15]
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (e.g., ~0.02 mol in 10 mL water) and add it dropwise to the cooled amine solution, maintaining the temperature below 5°C.[15]
-
Continue stirring for approximately 30 minutes after the addition is complete.
-
Verify the completion of diazotization using a suitable test (e.g., starch-iodide paper or 4-(N,N-dimethylamino)benzaldehyde solution).[15]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction with the chosen coupling component.
Conclusion
This compound is a versatile chemical compound with significant research potential that extends well beyond its traditional role in the dye industry. Its utility as a selective enzyme inducer in biochemical research, a scaffold for medicinal chemistry, a reagent in analytical methods, and a precursor to advanced materials highlights its importance. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists and researchers aiming to explore and leverage the diverse applications of this valuable intermediate. Further investigation into its derivatives and their biological activities represents a promising avenue for future research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. CAS 97-52-9 | this compound | Fast Red B Base [jayfinechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 97-52-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. orientjchem.org [orientjchem.org]
- 15. scialert.net [scialert.net]
- 16. This compound CAS#: 97-52-9 [m.chemicalbook.com]
- 17. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
2-Methoxy-4-nitroaniline: A Technical Guide to a Promising Nonlinear Optical Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-nitroaniline (MNA) is an organic molecular crystal that has garnered interest for its potential applications in the field of nonlinear optics (NLO). This technical guide provides a comprehensive overview of MNA, focusing on its synthesis, crystal growth, and detailed characterization. While MNA crystallizes in a centrosymmetric space group, which theoretically precludes second-order NLO effects, its significant third-order nonlinearity makes it a candidate for applications in optical limiting and all-optical switching. This document outlines the experimental protocols for its synthesis and characterization and presents available data in a structured format.
Introduction to this compound (MNA)
This compound, also known as 4-nitro-o-anisidine, is an organic compound with the chemical formula C₇H₈N₂O₃. It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃), an amino group (-NH₂), and a nitro group (-NO₂). The presence of electron-donating (amino and methoxy) and electron-accepting (nitro) groups creates a significant intramolecular charge transfer system, which is a key characteristic for NLO activity. Although its molecular structure is conducive to a large molecular hyperpolarizability, the crystal structure of MNA is centrosymmetric, which cancels out second-order NLO effects on a macroscopic level. However, it can exhibit third-order NLO phenomena.
Physicochemical and Crystallographic Properties
A summary of the key physicochemical and crystallographic properties of MNA is presented in Table 1.
| Property | Value |
| Chemical Formula | C₇H₈N₂O₃ |
| Molar Mass | 168.15 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 140-142 °C |
| Crystal System | Monoclinic |
| Space Group | P2₁/a (centrosymmetric) |
| JCPDS File Card No. | 45-1610 |
Synthesis and Crystal Growth
Synthesis of this compound
The synthesis of this compound is typically a multi-step process starting from o-methoxyaniline. The general workflow involves the protection of the amino group, followed by nitration, and finally deprotection.
Experimental Protocol: Synthesis
-
Acetylation of o-Methoxyaniline: o-Methoxyaniline is reacted with acetic anhydride (B1165640) in the presence of a catalyst to form 2-methoxyacetanilide. This step protects the amino group from oxidation during nitration.
-
Nitration of 2-Methoxyacetanilide: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position to the amino group, yielding 2-methoxy-4-nitroacetanilide.
-
Hydrolysis: The acetyl group is removed by alkaline hydrolysis to yield the final product, this compound. The crude product is then purified by recrystallization.
Single Crystal Growth by Slow Evaporation
High-quality single crystals of MNA are essential for the characterization of its NLO properties. The slow evaporation solution growth technique is a common and effective method.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A solvent in which MNA has moderate solubility and a relatively low evaporation rate is chosen. Acetone is a commonly used solvent.
-
Preparation of Saturated Solution: A saturated solution of MNA is prepared at a constant temperature by dissolving the solute in the chosen solvent with continuous stirring.
-
Filtration: The saturated solution is filtered to remove any suspended impurities.
-
Evaporation: The filtered solution is placed in a beaker covered with a perforated lid to control the rate of evaporation and kept in a constant temperature bath in a dust-free environment.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.
Characterization Techniques and Expected Results
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the crystalline nature and identify the crystal phase of the grown MNA crystals.
Experimental Protocol: PXRD
-
Sample Preparation: A small amount of the grown crystal is finely powdered using an agate mortar and pestle.
-
Data Acquisition: The powder sample is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is typically collected over a 2θ range of 10-80°.
-
Data Analysis: The obtained diffraction peaks are indexed, and the lattice parameters are calculated and compared with standard JCPDS data (File Card No: 45-1610).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the MNA molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The spectrum is typically recorded using the KBr pellet technique. A small amount of the powdered MNA sample is mixed with spectroscopic grade KBr and pressed into a thin pellet.
-
Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption peaks are assigned to the corresponding functional groups.
Table 2: Expected FTIR Vibrational Frequencies for MNA
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching vibrations of the amino group |
| ~1600-1500 | N-H bending vibrations |
| ~1550-1490 | Asymmetric NO₂ stretching |
| ~1350-1300 | Symmetric NO₂ stretching |
| ~1250-1200 | Asymmetric C-O-C stretching of the methoxy group |
| ~1050-1000 | Symmetric C-O-C stretching of the methoxy group |
UV-Vis-NIR Spectroscopy
This technique is used to determine the optical transparency window and the optical band gap of the MNA crystal.
Experimental Protocol: UV-Vis-NIR
-
Sample Preparation: A solution of MNA in a suitable solvent (e.g., ethanol) is prepared for solution-state measurements. For single crystals, a polished thin crystal is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-1100 nm.
-
Data Analysis: The lower cut-off wavelength is determined from the absorption edge. The optical band gap (Eg) can be estimated from the Tauc plot.
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of the MNA crystal.
Experimental Protocol: TGA/DTA
-
Sample Preparation: A few milligrams of the MNA sample are placed in an alumina (B75360) crucible.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.
-
Data Analysis: The TGA curve provides information about the decomposition temperature, while the DTA curve shows endothermic or exothermic transitions, such as melting.
Nonlinear Optical Properties
The Centrosymmetric Nature of MNA and NLO Effects
MNA crystallizes in the centrosymmetric space group P2₁/a. In a centrosymmetric crystal, for every atom at a position (x, y, z), there is an identical atom at (-x, -y, -z). This symmetry property has a profound consequence on the second-order NLO susceptibility (χ⁽²⁾), which is a third-rank tensor. Due to inversion symmetry, all elements of the χ⁽²⁾ tensor become zero. Therefore, MNA is not expected to exhibit second-harmonic generation (SHG).
However, centrosymmetric materials can possess a non-zero third-order NLO susceptibility (χ⁽³⁾). This allows for phenomena such as third-harmonic generation (THG) and nonlinear absorption, which are relevant for applications like optical limiting.
Third-Order NLO Measurements (Z-scan)
The Z-scan technique is a widely used method to measure the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Experimental Protocol: Z-scan
-
Experimental Setup: A high-intensity laser beam is focused using a lens. The MNA crystal is mounted on a translation stage that moves it along the beam axis (the z-direction) through the focal point.
-
Open-Aperture Z-scan: The total transmitted intensity through the sample is measured as a function of its position 'z' without an aperture in front of the detector. This provides information about the nonlinear absorption (β).
-
Closed-Aperture Z-scan: An aperture is placed before the detector, and the measurement is repeated. The resulting transmittance curve is sensitive to both nonlinear refraction and nonlinear absorption.
-
Data Analysis: By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated, and the nonlinear refractive index (n₂) can be determined. The third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.
Table 3: Nonlinear Optical Data for MNA (Note: Experimental values for MNA are not widely reported in the literature; this table serves as a template for expected data.)
| NLO Parameter | Symbol | Expected Value/Comments |
| Second-Order Susceptibility | χ⁽²⁾ | Theoretically zero due to centrosymmetric crystal structure. |
| Third-Order Susceptibility | χ⁽³⁾ | Non-zero; specific value to be determined experimentally. |
| Nonlinear Refractive Index | n₂ | To be determined by Z-scan. |
| Nonlinear Absorption Coefficient | β | To be determined by Z-scan. |
Conclusion
This compound is a material of interest in the field of nonlinear optics due to its potential for third-order NLO applications. Its synthesis is well-established, and high-quality single crystals can be grown using the slow evaporation technique. While its centrosymmetric crystal structure precludes second-order NLO effects like SHG, its molecular design with strong donor and acceptor groups suggests a significant third-order nonlinearity. Further experimental investigation, particularly quantitative Z-scan measurements, is necessary to fully elucidate its NLO coefficients and evaluate its potential for practical applications in devices such as optical limiters and all-optical switches. This guide provides a foundational understanding and detailed protocols for researchers to explore the properties of this intriguing organic NLO material.
An In-depth Technical Guide on the Biochemical and Physiological Actions of 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-nitroaniline (MNA), a synthetic aromatic amine, is primarily utilized as an intermediate in the manufacturing of azo dyes and pigments. While its industrial applications are well-established, its interactions with biological systems warrant a comprehensive understanding, particularly for professionals in toxicology, pharmacology, and drug development. This technical guide provides a detailed overview of the current scientific knowledge regarding the biochemical and physiological actions of MNA. The document synthesizes available data on its metabolism, toxicological profile, and its notable interaction with cytochrome P450 enzymes. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.
Introduction
This compound, also known as 4-Nitro-o-anisidine, is a yellow crystalline solid with the chemical formula C₇H₈N₂O₃.[1] Its primary use is in the synthesis of Pigment Yellow 74 and other azo dyes.[2] Due to its structural similarity to other aniline (B41778) derivatives with known biological effects, understanding the biochemical and physiological actions of MNA is crucial for assessing its potential human health risks and for exploring any pharmacological relevance. This guide will delve into the metabolic fate of MNA, its toxicological properties, and its specific molecular interactions, with a focus on providing researchers and drug development professionals with a detailed and actionable body of information.
Biochemical Actions
Metabolism
The metabolism of this compound has been investigated in rodents and human liver hepatocytes. The primary metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation reactions.[3]
The major metabolic pathway of MNA is initiated by cytochrome P450-mediated hydroxylation to form 6-hydroxy MNA. This metabolite then undergoes phase II conjugation to form sulfate (B86663) and glucuronide conjugates, which are the major metabolites detected.[3]
Induction of Cytochrome P450 Enzymes
A significant biochemical action of this compound is its ability to selectively induce the expression of Cytochrome P450 1A2 (CYP1A2) in the liver. Studies in male F344 rats have demonstrated that MNA is a more selective inducer of CYP1A2 than other related compounds. This induction occurs at both the mRNA and protein levels.
Physiological Actions
The physiological actions of this compound are primarily characterized by its toxicological effects observed in animal studies. These effects range from hematotoxicity to reproductive and developmental toxicity.
Toxicological Profile
The toxicological properties of MNA have been evaluated in various studies, revealing a range of adverse effects. One of the suspected adverse effects is methemoglobinemia, a condition characterized by an increase in methemoglobin in the blood.[1]
3.1.1 Acute and Subacute Toxicity
A 28-day oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOEL) of 30 mg/kg/day.[1] Effects observed at higher doses included changes in hematology, increased liver and spleen weights, myocardial necrosis, and extramedullary hematopoiesis in the spleen.[1] In a 14-day subacute study in mice, administration of MNA in feed at concentrations up to 10,000 ppm resulted in decreased body and kidney weight in females and increased liver weight in both sexes.[4]
3.1.2 Genotoxicity
This compound has been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[4] It induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation.[4]
3.1.3 Reproductive and Developmental Toxicity
In a reproductive toxicity study, timed-mated female Harlan Sprague Dawley rats were exposed to MNA in their feed from gestation day 6 through postnatal day 21.[4] A decrease in mean litter weights was observed at a concentration of 5000 ppm.[4]
Quantitative Data
The following tables summarize the available quantitative data on the toxicological and pharmacokinetic properties of this compound.
| Parameter | Species | Route | Value | Reference |
| NOEL (28-day) | Rat | Oral | 30 mg/kg/day | [1] |
| Genotoxicity | S. typhimurium | In vitro | Mutagenic at 250-1000 µ g/plate | [4] |
| Reproductive Toxicity | Rat | Oral (feed) | Decreased litter weight at 5000 ppm | [4] |
| Parameter | Species/System | Value | Reference |
| Absorption (Oral) | |||
| Rat | Well-absorbed (75-79% eliminated in urine) | [3] | |
| Mouse | Well-absorbed (55-68% eliminated in urine) | [3] | |
| Absorption (Dermal) | |||
| Rat | Poorly absorbed (5.5% over 24h) | [3] | |
| Mouse | Poorly absorbed (10% over 24h) | [3] | |
| Elimination Half-life (in hepatocytes) | |||
| Rat | 152-424 min | [3] | |
| Mouse | 70-106 min | [3] | |
| Human | 118-403 min | [3] | |
| Tissue Binding (Oral) | |||
| Rat | Highest in liver (43%) and red blood cells (30%) | [3] | |
| DNA Binding (Oral) | |||
| Rat | Highest in cecum (160 pmol/mg DNA) | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Metabolism Study in Rodents
Objective: To investigate the disposition and metabolism of this compound in rats and mice.
Methodology:
-
Test Animals: Male and female Harlan Sprague Dawley rats and B6C3F1/N mice.
-
Test Substance: [¹⁴C]MNA administered orally, intravenously, or dermally at doses of 2, 15, or 150 mg/kg.
-
Sample Collection: Urine, feces, and bile were collected over 72 hours. At necropsy, tissues were collected for analysis of radioactivity.
-
Metabolite Profiling: Urine samples were analyzed by high-performance liquid chromatography (HPLC) with radiometric detection. Metabolites were identified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Hepatocyte Clearance: Clearance of MNA was determined in isolated hepatocytes from rats, mice, and humans.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of this compound.
Methodology:
-
Tester Strains: Salmonella typhimurium strains TA98 and TA100.
-
Metabolic Activation: The assay was performed with and without a rat liver S9 fraction for metabolic activation.
-
Procedure: A suspension of the bacterial tester strain, the test substance at various concentrations (250-1000 µ g/plate ), and with or without S9 mix were combined and plated on minimal glucose agar (B569324) plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) was counted and compared to the solvent control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound, with the notable exception of its influence on the expression of CYP1A2. The induction of CYP1A2 suggests a potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, as this is a common mechanism for the induction of CYP1A enzymes. However, direct evidence for MNA binding to and activation of the AhR is not yet established.
Conclusion
This compound is a chemical intermediate whose primary biological significance, based on current research, lies in its toxicological profile and its ability to induce a key drug-metabolizing enzyme. Its metabolism is characterized by hydroxylation and conjugation, leading to urinary excretion. The compound exhibits genotoxicity in bacterial systems and can induce adverse effects on development and various organs in rodents at high doses. The selective induction of CYP1A2 is a notable biochemical action that warrants further investigation, particularly in the context of potential drug-drug interactions. For researchers and professionals in drug development, MNA serves as an example of an industrial chemical with defined biological activities that necessitate careful risk assessment. Further research is required to elucidate any specific interactions with cellular signaling pathways beyond CYP1A2 induction and to fully understand its mode of action for the observed toxicities.
References
- 1. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metabolism and disposition of this compound in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-4-nitroaniline as a selective inducer of cytochrome P450IA2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Methoxy-4-nitroaniline (MNA), a small aromatic amine, has been identified as a potent and selective inducer of cytochrome P450 1A2 (CYP1A2) in rats. This technical guide provides a comprehensive overview of the scientific evidence supporting this selectivity, including available quantitative data, detailed experimental methodologies, and an exploration of the proposed signaling pathways. Notably, evidence suggests that MNA's induction of CYP1A2 in rats may occur through a mechanism independent of the classical Aryl hydrocarbon Receptor (AhR) pathway, making it a unique tool for studying CYP1A2 regulation and its toxicological implications. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of CYP450 induction and the metabolic activation of aromatic amines.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of xenobiotics, including drugs, environmental pollutants, and carcinogens. The CYP1A subfamily, consisting of CYP1A1 and CYP1A2, is of particular interest due to its involvement in the metabolic activation of procarcinogens. While both enzymes can be induced by planar aromatic hydrocarbons through the Aryl hydrocarbon Receptor (AhR), the selective induction of CYP1A2 is of significant toxicological and pharmacological interest.
This compound (MNA) has emerged as a molecule of interest due to its ability to selectively induce CYP1A2 in rat liver.[1][2] This selectivity is noteworthy as many inducers often affect both CYP1A1 and CYP1A2. Understanding the mechanism and specificity of MNA-mediated CYP1A2 induction is crucial for assessing its toxicological profile and for its potential use as a research tool to probe the specific functions of CYP1A2.
Quantitative Data on CYP1A2 Induction
| Inducer | Dose | CYP1A2/CYP1A1 Protein Induction Ratio | Reference |
| This compound (MNA) | 0.44 mmol/kg | 9.5 | [2] |
This table summarizes the reported selectivity of MNA for CYP1A2 induction in rat liver. The ratio was determined by Western blot analysis of liver microsomes.
Signaling Pathway of CYP1A2 Induction
The induction of CYP1A enzymes is classically mediated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1A2, leading to their transcriptional activation.
However, studies on this compound suggest a departure from this canonical pathway in rats. A luciferase reporter gene assay indicated that MNA is not a ligand for the AhR.[4] This finding has led to the proposal of an AhR-independent pathway for CYP1A2 induction by MNA in this species. The precise molecular details of this alternative pathway have yet to be fully elucidated.
Below are diagrams illustrating the classical AhR-dependent pathway and a conceptual representation of the proposed AhR-independent pathway for MNA.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the selective induction of CYP1A2 by this compound. Specific details from the original research publications were not fully available and may require direct access to those articles.
Animal Treatment
-
Species: Male F344 rats.
-
Compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: A dose of 0.44 mmol/kg body weight has been reported to be effective.[2]
-
Time Course: Animals are typically sacrificed at a specific time point after treatment (e.g., 24 or 48 hours) for the collection of liver tissue.
Preparation of Liver Microsomes
-
Excise the liver and homogenize in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).
-
Centrifuge the homogenate at a low speed (e.g., 9,000 x g) for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C until use.
-
Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford or Lowry assay.
Western Blot Analysis for CYP1A2 Protein Levels
-
Denature microsomal proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for rat CYP1A2.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane with TBST to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Northern Blot Analysis for CYP1A2 mRNA Levels
-
Isolate total RNA from liver tissue using a standard method such as TRIzol reagent.
-
Separate the RNA by denaturing formaldehyde-agarose gel electrophoresis.
-
Transfer the RNA to a nylon membrane.
-
Prehybridize the membrane in a hybridization buffer.
-
Hybridize the membrane with a radiolabeled or digoxigenin-labeled cDNA probe specific for rat CYP1A2.
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Visualize the hybridized probe by autoradiography or a chemiluminescent detection system.
-
Quantify the signal and normalize to a housekeeping gene (e.g., GAPDH or β-actin).
Methoxyresorufin-O-demethylase (MROD) Assay for CYP1A2 Enzyme Activity
-
Prepare a reaction mixture containing liver microsomes, a phosphate buffer (pH 7.4), and the substrate methoxyresorufin.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a solvent such as acetonitrile.
-
Measure the formation of the fluorescent product, resorufin (B1680543), using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of microsomal protein, using a standard curve of resorufin.
Conclusion
This compound is a valuable research tool for studying the regulation and function of CYP1A2, particularly due to its high selectivity in rats. The evidence pointing towards an AhR-independent mechanism of induction opens up new avenues for research into the transcriptional control of CYP enzymes. For drug development professionals, understanding the induction potential of MNA-related structures is important for predicting drug-drug interactions and assessing the metabolic activation of new chemical entities. Further research is warranted to elucidate the precise molecular pathway of MNA-mediated CYP1A2 induction and to determine if this selectivity is observed in other species, including humans. The lack of comprehensive dose-response data also represents a key area for future investigation.
References
- 1. This compound is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its isomers induce cytochrome P4501A (CYP1A) enzymes with different selectivities in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon (Ah) receptor-independent induction of Cyp1a2 gene expression by acenaphthylene and related compounds in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference in the induction of hepatic CYP1A subfamily enzymes, especially CYP1A2, by this compound among rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-4-nitroaniline: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methoxy-4-nitroaniline as a versatile building block in medicinal chemistry. While its primary industrial application lies in the synthesis of dyes and pigments, its chemical functionalities offer significant potential for the development of novel therapeutic agents. This document outlines its synthetic utility, potential biological activities of its derivatives, and relevant experimental protocols to guide researchers in this field.
Core Properties of this compound
This compound is a yellow crystalline solid with the molecular formula C₇H₈N₂O₃. Its structure, featuring a nitro group, a methoxy (B1213986) group, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 168.15 g/mol |
| Melting Point | 140-142 °C |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. |
| CAS Number | 97-52-9 |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process commencing from o-methoxyaniline. The amino group is first protected, followed by nitration and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of o-Methoxyaniline
-
In a round-bottom flask, combine o-methoxyaniline (1.0 mol) with acetic anhydride (B1165640) (1.2 mol).
-
Heat the mixture at 100°C for 1 hour.
-
Pour the reaction mixture into cold water to precipitate N-(2-methoxyphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
Dissolve N-(2-methoxyphenyl)acetamide (1.0 mol) in concentrated sulfuric acid at 0-5°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 mol) and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Stir the mixture for 2 hours at 0-5°C.
-
Pour the reaction mixture onto crushed ice to precipitate N-(2-methoxy-4-nitrophenyl)acetamide.
-
Filter the solid, wash with cold water until neutral, and dry.
Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
-
Suspend N-(2-methoxy-4-nitrophenyl)acetamide (1.0 mol) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (2.0 mol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide (B78521) solution to precipitate this compound.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Medicinal Chemistry Applications and Biological Activity of Derivatives
While specific research on the medicinal chemistry applications of this compound is emerging, the broader class of nitroaniline derivatives has shown significant promise in various therapeutic areas. The nitro group can act as a bio-activatable moiety, particularly in hypoxic environments characteristic of solid tumors.
Anticancer Activity
Derivatives of nitroanilines have been investigated as potential anticancer agents. The nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine (B1172632) species, which can induce cellular damage and apoptosis.
Table 2: Anticancer Activity of Structurally Related Nitroaniline Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) |
| 1a | HCT116 | 0.0059 |
| 1b | HCT116 | 8.7 |
| 2a | UV4 (hypoxic) | 60-70 fold selectivity |
| 3a | Mer Kinase | 0.0185 |
| 3b | c-Met Kinase | 0.0336 |
Data presented is for N-substituted 2-nitroaniline (B44862) derivatives and is intended to be illustrative of the potential of this class of compounds.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.[1]
Antimicrobial Activity
The nitroaromatic scaffold is present in several antimicrobial drugs. The mechanism of action is often attributed to the reduction of the nitro group, leading to the formation of reactive radicals that can damage microbial DNA and proteins.
Table 3: Antimicrobial Activity of Structurally Related Nitroaniline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 4a | S. aureus | 12.5 |
| 4b | E. coli | 25 |
| 5a | C. albicans | 6.25 |
Data presented is for N-substituted 2-nitroaniline derivatives and is intended to be illustrative of the potential of this class of compounds.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serially dilute the test compounds in the broth in a 96-well microtiter plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Mechanism of Action and Signaling Pathways
The biological activity of many nitroaromatic compounds is dependent on the bioreduction of the nitro group. This process can be particularly effective in the hypoxic microenvironment of solid tumors, leading to selective activation of the prodrug.
Caption: Bioreductive activation of a nitroaromatic prodrug.
This proposed pathway illustrates that the reduction of the nitro group leads to the formation of highly reactive intermediates, such as the hydroxylamine derivative, which can then interact with cellular macromolecules like DNA and proteins, ultimately triggering apoptotic cell death.
Experimental and logical Workflows
The development of novel therapeutic agents from this compound would typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow starting from this compound.
This logical workflow outlines the key stages in a medicinal chemistry program, beginning with the synthesis of a library of derivatives from the starting material, followed by systematic screening to identify "hit" compounds with promising biological activity. Subsequent lead optimization and preclinical studies are then conducted to develop a potential drug candidate.
References
Exploring 2-Methoxy-4-nitroaniline for Novel Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The monomer 2-Methoxy-4-nitroaniline holds significant potential for the synthesis of novel functional polymers with applications spanning materials science and drug development. This technical guide explores the prospective synthesis of polymers incorporating this compound, addressing the challenges posed by its chemical structure and proposing viable synthetic routes. Particular emphasis is placed on copolymerization with aniline (B41778) via oxidative polymerization, a well-established method for producing conducting polymers. This document provides detailed hypothetical experimental protocols, expected polymer characteristics, and a discussion of potential applications in drug delivery, including the intriguing possibility of developing nitric oxide-releasing materials.
Introduction
This compound is an aromatic compound featuring both an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group on the aniline ring.[1] While extensively utilized as an intermediate in the synthesis of dyes and pigments, its application as a monomer for polymer synthesis remains largely unexplored.[2] The electronic asymmetry of this molecule suggests that polymers derived from it could exhibit unique electrochemical and optical properties.
The primary challenge in the polymerization of this compound lies in the deactivating effect of the nitro group, which reduces the electron density of the aromatic ring and can impede conventional oxidative polymerization.[3] However, copolymerization with a more reactive monomer, such as aniline, presents a promising strategy to incorporate the this compound moiety into a polymer chain, thereby creating a novel functional material.[2][3]
This guide will focus on the chemical oxidative copolymerization of aniline and this compound, providing a theoretical framework and practical experimental guidance for researchers. Furthermore, it will delve into the potential of these novel polymers in the realm of drug development, particularly concerning their use as scaffolds for drug delivery systems and as potential nitric oxide (NO) donors for therapeutic applications.[4][5]
Proposed Polymer Synthesis: Copolymerization of Aniline and this compound
Given the difficulty in homopolymerizing anilines with strong electron-withdrawing substituents, a copolymerization approach with aniline is the most viable route to synthesize a polymer containing the this compound unit.[3] Chemical oxidative polymerization using a strong oxidizing agent in an acidic medium is a well-established and cost-effective method for this purpose.
Experimental Protocol: Chemical Oxidative Copolymerization
This protocol outlines a general procedure for the synthesis of poly(aniline-co-2-Methoxy-4-nitroaniline). The molar ratio of the comonomers can be varied to tailor the properties of the resulting copolymer.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a desired molar ratio of aniline and this compound (e.g., 9:1, 4:1, 1:1) in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of oxidant to total monomers should typically be around 1:1.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the chilled monomer solution over a period of 30-60 minutes while maintaining the temperature between 0 and 5 °C. The reaction mixture will gradually turn dark green or black, indicating the formation of the polymer.
-
Reaction Completion: After the addition of the oxidant is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours, and then let it stir at room temperature for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the reaction mixture through a Buchner funnel to collect the polymer precipitate.
-
Wash the precipitate sequentially with copious amounts of 1 M HCl, deionized water, methanol, and acetone to remove unreacted monomers, oligomers, and the oxidant.
-
Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization of the Copolymer
A comprehensive characterization of the synthesized poly(aniline-co-2-Methoxy-4-nitroaniline) is crucial to understand its structure and properties.
Table 1: Proposed Characterization Techniques and Expected Observations
| Characterization Technique | Expected Observations and Insights |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic peaks for both aniline and this compound units. Key peaks would include N-H stretching, C=C stretching of quinoid and benzenoid rings, C-N stretching, C-O-C stretching of the methoxy group, and N-O stretching of the nitro group.[3] |
| UV-Vis Spectroscopy | Two characteristic absorption bands are expected, corresponding to the π-π* transition of the benzenoid rings and the exciton (B1674681) absorption of the quinoid rings. The position of these bands may shift depending on the copolymer composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Would provide detailed information on the copolymer structure and the relative incorporation of the two monomers. |
| Gel Permeation Chromatography (GPC) | To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the copolymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the copolymer. The presence of the this compound units may influence the degradation profile compared to pure polyaniline. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions. |
| Four-Point Probe Method | To measure the electrical conductivity of the copolymer. It is anticipated that the conductivity will decrease with an increasing content of this compound due to the electron-withdrawing nitro group.[3] |
| Scanning Electron Microscopy (SEM) | To investigate the morphology of the synthesized polymer. |
Potential Applications in Drug Development
The unique functional groups of this compound open up exciting possibilities for the application of its polymers in the field of drug development.
Nitric Oxide (NO) Releasing Polymers
The nitro group in the this compound moiety can potentially be chemically modified to create a nitric oxide (NO) donor.[4][5] NO is a critical signaling molecule in the body with various therapeutic effects, including vasodilation, anti-inflammatory, and antimicrobial activities.[6] Polymers capable of controlled NO release are of great interest for applications such as:
-
Wound healing: Promoting angiogenesis and reducing inflammation.
-
Cardiovascular devices: Coating for stents to prevent restenosis.
-
Antimicrobial coatings: For medical implants and catheters.
The nitro group could potentially be converted to a diazeniumdiolate ([N(O)NO]⁻) group, which is a well-known NO-releasing functionality.[4][7]
Drug Delivery Systems
Polyaniline and its derivatives have been explored as carriers for drug delivery.[8][9] The synthesized copolymer could be formulated into nanoparticles or other drug delivery vehicles. The presence of the methoxy and nitro groups could offer sites for drug conjugation or influence the encapsulation and release profiles of therapeutic agents. The inherent conductivity of the polymer could also be exploited for stimuli-responsive drug release, where an electrical signal could trigger the release of the drug.
Biocompatibility and Toxicity
It is important to note that this compound itself has been reported to have some level of toxicity and mutagenicity.[10] Therefore, thorough biocompatibility and toxicity studies of any polymer derived from it would be essential before considering any in vivo applications.
Visualizations
Proposed Synthesis Workflow
Caption: Workflow for the chemical oxidative synthesis of poly(aniline-co-2-Methoxy-4-nitroaniline).
Proposed Characterization Workflow
Caption: Proposed workflow for the characterization of the synthesized copolymer.
Potential Signaling Pathway for NO-Releasing Polymer
Caption: A potential signaling pathway initiated by a nitric oxide-releasing polymer.
Conclusion
The exploration of this compound as a monomer for novel polymer synthesis presents a compelling avenue for research. While its homopolymerization is challenging, its copolymerization with aniline offers a practical route to new functional materials. The resulting copolymers are expected to possess a unique combination of properties derived from both monomer units, making them interesting candidates for various applications. For drug development professionals, the potential to create nitric oxide-releasing polymers or advanced drug delivery systems from this readily available precursor is particularly noteworthy. Further experimental investigation is warranted to validate the proposed synthetic routes and to fully characterize the properties and biomedical potential of these novel polymers.
References
- 1. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nitric oxide-releasing polymers containing the [N(O)NO]- group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Release Part II. Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
safety, handling, and storage of 2-Methoxy-4-nitroaniline powder
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methoxy-4-nitroaniline Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of this compound powder. The information is compiled from various safety data sheets and scientific publications to ensure a thorough understanding for professionals working with this chemical.
Chemical Identification and Physical Properties
This compound, also known as 4-Nitro-o-anisidine, is an organic compound used as an intermediate in the synthesis of azo dyes and pigments, such as Pigment Yellow 74.[1][2] It appears as a yellow to orange crystalline powder.[1][3]
| Property | Value | Reference |
| CAS Number | 97-52-9 | [4][5] |
| Molecular Formula | C7H8N2O3 | [5] |
| Molecular Weight | 168.15 g/mol | [4] |
| Melting Point | 140-142 °C | [6] |
| Boiling Point | Decomposes | [7] |
| Solubility in Water | Slightly soluble (0.2 g/L) | [7] |
| Appearance | Yellow to orange crystalline powder | [1][3] |
| Odor | Odorless to characteristic | [5][7] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is also suspected of causing cancer and genetic defects and may cause damage to organs through prolonged or repeated exposure.[8][9]
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Toxicological Data
Toxicological studies have been conducted to determine the acute and chronic effects of this compound.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 997 mg/kg | [4] |
| Bacterial Mutagenicity | Salmonella typhimurium TA100 and TA98 | In vitro | Positive (with and without metabolic activation) | [3] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are often proprietary. However, based on published research, the following methodologies have been employed:
Bacterial Mutagenicity Assay (Ames Test)
A study investigating the genotoxicity of this compound utilized the bacterial reverse mutation assay, commonly known as the Ames test.[3]
-
Objective: To assess the potential of the test chemical to induce gene mutations in bacteria.
-
Methodology:
-
Strains of Salmonella typhimurium (TA100 and TA98) that are sensitive to mutation are used.
-
The bacteria are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.[3]
-
The cultures are incubated, and the number of revertant colonies (bacteria that have mutated back to a state where they can grow in the absence of a specific nutrient) is counted.
-
A significant increase in the number of revertant colonies compared to the control group indicates a mutagenic effect.[3] In the case of this compound, significant increases in mutant colonies were observed at concentrations of 250-1000 μ g/plate .[3]
-
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound powder to minimize exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Emergency eyewash stations and safety showers must be readily available.[7]
Personal Protective Equipment
| PPE Category | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [11] |
| Skin and Body Protection | Protective clothing, including a lab coat and closed-toe shoes. | [10] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when engineering controls are not sufficient to maintain airborne concentrations below exposure limits or when handling large quantities. | [10] |
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound powder.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
| Storage Parameter | Recommendation | Reference |
| Temperature | Store below +30°C in a cool, dry place. | [1] |
| Container | Keep container tightly closed. | [10] |
| Ventilation | Store in a well-ventilated area. | [10] |
| Security | Store locked up. | [12] |
Incompatible Materials
This compound should be stored away from the following incompatible materials to avoid hazardous reactions:
Hazardous Decomposition Products
When heated to decomposition, this compound may emit toxic fumes, including:
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. | [10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 5.2.
-
Containment and Cleanup: For solid spills, avoid creating dust. Moisten the material with a suitable solvent (e.g., 60-70% ethanol) before sweeping it up and placing it in a sealed container for disposal. Decontaminate the spill area with a soap and water solution.[13]
Logical Relationship Diagram for Emergency Response
Caption: Logical workflow for responding to an exposure to this compound.
This guide is intended to provide essential safety, handling, and storage information for this compound powder. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all applicable institutional and regulatory guidelines.
References
- 1. This compound | 97-52-9 [chemicalbook.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. Evaluation of this compound (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-甲氧基-4-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. durhamtech.edu [durhamtech.edu]
- 13. This compound | 97-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Unveiling the Molecular Architecture of 2-Methoxy-4-nitroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry and planarity of 2-Methoxy-4-nitroaniline (MNA), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering in-depth structural data and procedural insights critical for molecular modeling and rational drug design.
Executive Summary
Understanding the three-dimensional structure of this compound is fundamental to predicting its chemical behavior, reactivity, and interaction in biological systems. This guide synthesizes crystallographic data and computational studies to provide a detailed picture of its molecular framework. The analysis confirms that the molecule is nearly planar, a feature attributed to the interplay of electronic effects from the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro group, which promotes a quinonoid-like resonance structure. This guide presents key structural parameters, a detailed experimental protocol for crystal structure determination, and logical diagrams to illustrate the factors governing its molecular conformation.
Molecular Geometry and Structure
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the centrosymmetric space group P2₁/a[1]. This arrangement indicates that the molecules pack in a highly ordered, symmetrical fashion in the crystal lattice.
Computational studies, utilizing Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set, have corroborated the experimental findings, providing optimized geometric parameters that are in close agreement with crystallographic data[1]. These theoretical calculations offer a valuable model for the molecule in a gaseous, isolated state, complementing the solid-state experimental data.
Bond Lengths and Angles
The molecular structure is characterized by the substituted benzene (B151609) ring. The electronic push-pull mechanism between the amino (-NH₂), methoxy (-OCH₃), and nitro (-NO₂) groups leads to significant delocalization of π-electrons across the molecule, influencing the bond lengths. This is suggestive of a contribution from a quinonoid resonance form.
The tables below summarize the key experimental and theoretical geometric parameters for this compound.
Table 1: Selected Bond Lengths (Å) for this compound
| Bond | Experimental (X-ray)[1] | Calculated (B3LYP)[1] |
| C1-C2 | 1.395 | 1.408 |
| C1-C6 | 1.391 | 1.403 |
| C2-C3 | 1.389 | 1.401 |
| C3-C4 | 1.378 | 1.389 |
| C4-C5 | 1.381 | 1.392 |
| C5-C6 | 1.385 | 1.397 |
| C2-N10 | 1.432 | 1.445 |
| C4-N12 | 1.465 | 1.478 |
| C6-O15 | 1.368 | 1.375 |
| O15-C18 | 1.421 | 1.433 |
| N12-O13 | 1.231 | 1.242 |
| N12-O14 | 1.231 | 1.242 |
Table 2: Selected Bond Angles (°) for this compound
| Angle | Experimental (X-ray)[1] | Calculated (B3LYP)[1] |
| C6-C1-C2 | 120.1 | 120.8 |
| C1-C2-C3 | 119.4 | 119.9 |
| C2-C3-C4 | 121.2 | 121.5 |
| C3-C4-C5 | 118.5 | 118.9 |
| C4-C5-C6 | 121.3 | 121.7 |
| C5-C6-C1 | 119.5 | 119.2 |
| C1-C2-N10 | 121.1 | 121.6 |
| C3-C2-N10 | 119.5 | 119.8 |
| C3-C4-N12 | 119.8 | 120.1 |
| C5-C4-N12 | 119.7 | 120.0 |
| C5-C6-O15 | 115.3 | 115.8 |
| C1-C6-O15 | 125.2 | 125.5 |
| C6-O15-C18 | 117.8 | 118.1 |
| O13-N12-O14 | 123.4 | 123.8 |
Molecular Planarity
The planarity of this compound is a critical feature of its geometry. X-ray diffraction studies have concluded that the molecule is "almost planar"[2]. This is primarily determined by the dihedral angles between the functional groups and the benzene ring.
The near-planar conformation is stabilized by the extensive electron delocalization across the π-system. The electron-donating amino and methoxy groups push electron density into the ring, while the strongly electron-withdrawing nitro group pulls density out. This push-pull effect facilitates a quinonoid-type resonance structure, which favors a planar arrangement to maximize orbital overlap. However, minor deviations from perfect planarity can occur due to steric hindrance between the ortho-positioned methoxy and amino groups, as well as crystal packing forces.
Table 3: Key Dihedral Angles (°) for Planarity Assessment
| Dihedral Angle | Description | Expected Value (Planar) | Observed Trend |
| C1-C2-N10-H11 | Defines the orientation of the amino group | ~0° or 180° | The amino group tends to be coplanar with the ring to maximize resonance. |
| C3-C4-N12-O13 | Defines the twist of the nitro group | ~0° | The nitro group is typically only slightly twisted from the ring plane. |
| C1-C6-O15-C18 | Defines the orientation of the methoxy group | ~0° or 180° | Slight torsion may be present due to steric interaction with the amino group. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound is achieved through a meticulous experimental workflow. Below is a detailed, representative protocol for the single-crystal X-ray diffraction technique.
Crystal Growth and Preparation
-
Synthesis and Purification: this compound is first synthesized and then purified, typically by recrystallization from a suitable solvent like ethanol, to achieve high purity.
-
Single Crystal Growth: High-quality single crystals are grown using a slow evaporation technique. A saturated solution of the purified compound in a selected solvent (e.g., acetone) is prepared and allowed to evaporate slowly at room temperature over several days.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) free of visible defects is selected under a microscope. The crystal is then carefully mounted on a glass fiber or a cryo-loop, which is affixed to a goniometer head.
Data Collection
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker SMART APEX CCD or Oxford Diffraction Gemini, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Temperature Control: The mounted crystal is cooled to a low temperature (e.g., 100 K) using a cryostream system (e.g., Oxford Cryosystems) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (ω and φ scans), with each frame being exposed to the X-ray beam for a set duration.
Structure Solution and Refinement
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like polarization and absorption.
-
Structure Solution: The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves:
-
Assigning atoms to electron density peaks.
-
Refining atomic positions, site occupancies, and displacement parameters (initially isotropic, then anisotropic).
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
-
The refinement is complete when the model converges, indicated by minimal shifts in refined parameters and a low R-factor (agreement factor), typically below 5%.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the structural analysis of this compound.
References
In Vivo Metabolism and Disposition of 2-Methoxy-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and disposition of 2-Methoxy-4-nitroaniline (MNA), an aromatic amine used as an intermediate in the synthesis of azo dyes. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its toxicological profile and potential human health risks. The following sections detail quantitative data from preclinical studies, in-depth experimental protocols, and a visualization of its metabolic pathway.
Quantitative Data on Metabolism and Disposition
The in vivo fate of this compound has been investigated in rodent models, primarily Harlan Sprague Dawley rats and B6C3F1/N mice, using radiolabeled [¹⁴C]MNA to trace its disposition.[1] The data presented below summarizes key findings from these studies, offering insights into the compound's clearance, excretion patterns, and tissue distribution.
Table 1: In Vitro Clearance of this compound in Hepatocytes
| Species | Sex | Half-life (t½, minutes) |
| Rat | Male | 152 - 424 |
| Female | 152 - 424 | |
| Mouse | Male | 70 - 106 |
| Female | 70 - 106 | |
| Human | Male | 118 - 403 |
| Female | 118 - 403 |
Data derived from studies with male and female Harlan Sprague Dawley rats, B6C3F1/N mice, and human hepatocytes.[1]
Table 2: Excretion of Radioactivity Following a Single Dose of [¹⁴C]this compound
| Species | Route | Dose (mg/kg) | Time (hours) | % of Dose in Urine | % of Dose in Feces |
| Rat | Oral | 2, 15, or 150 | 72 | 75 - 79 | Not Reported |
| Mouse | Oral | 2, 15, or 150 | 72 | 55 - 68 | Not Reported |
| Rat | Dermal | Not Specified | 24 | Not Reported | Not Reported |
| Mouse | Dermal | Not Specified | 24 | Not Reported | Not Reported |
Following oral administration, MNA was well-absorbed in both rats and mice, with the majority of the dose being eliminated in the urine.[1] Dermal absorption was found to be poor in both species.[1]
Table 3: Tissue Distribution of Radioactivity 72 Hours After Oral Administration of [¹⁴C]this compound
| Species | Tissue with Highest Radioactivity | % of Total Radioactivity Bound |
| Rat & Mouse | Liver | 43 |
| Red Blood Cells | 30 | |
| Cecum (DNA binding) | Not Applicable |
The highest percentage of total radioactivity bound to tissues was observed in the liver and red blood cells.[1] Notably, the highest level of radioactivity bound to DNA was found in the cecum.[1]
Experimental Protocols
The following protocols are representative of the methodologies employed in the in vivo studies of this compound metabolism and disposition.
Animal Studies
-
Species and Strain: Male and female Harlan Sprague Dawley rats and B6C3F1/N mice are commonly used models.[1]
-
Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
-
Dosing:
-
Oral Administration: Test compounds, such as [¹⁴C]this compound, are typically administered via oral gavage.
-
Intravenous Administration: For intravenous studies, the compound is administered via a cannulated vein (e.g., jugular vein).
-
Dermal Application: A defined dose is applied to a shaved area of the skin, which is then covered to prevent ingestion.
-
-
Sample Collection:
-
Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose.
-
Blood: Serial blood samples are collected via tail vein or cardiac puncture at various time points to determine pharmacokinetic parameters. Plasma is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, spleen, etc.) are collected for analysis of radioactivity distribution.
-
Sample Preparation and Analysis
-
Measurement of Radioactivity: The total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting (LSC). Fecal and tissue samples are typically homogenized and combusted prior to LSC.
-
Metabolite Profiling and Identification:
-
Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave conjugated metabolites. Plasma samples often undergo protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The resulting supernatant is then analyzed.
-
Chromatography: High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) is used to separate the parent compound from its metabolites. A common mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid for better peak shape and mass spectrometry compatibility.
-
Detection and Quantification:
-
Radiochemical Detection: An in-line radiochemical detector is used to quantify the [¹⁴C]-labeled parent compound and metabolites.
-
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is employed for the structural elucidation and quantification of metabolites. Multiple reaction monitoring (MRM) mode is often used for its high selectivity and sensitivity.
-
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo metabolism and disposition studies.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound in vivo involves a two-phase process. Phase I metabolism is characterized by hydroxylation, followed by Phase II conjugation reactions.
The major initial metabolic step is the hydroxylation of the phenyl ring to form 6-hydroxy-2-methoxy-4-nitroaniline.[1] This hydroxylated metabolite then undergoes conjugation with either sulfate (B86663) or glucuronic acid, forming water-soluble sulfate and glucuronide conjugates that are readily excreted in the urine.[1]
Metabolic Pathway Diagram
Caption: The primary metabolic pathway of this compound in vivo.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-4-nitroaniline from o-Methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-4-nitroaniline is a key chemical intermediate used in the synthesis of various dyes and pigments, such as Pigment Yellow 74, and serves as a building block in the development of pharmaceutical compounds.[1][2] This document provides a detailed, three-step protocol for the synthesis of this compound starting from o-methoxyaniline (also known as o-anisidine). The synthesis involves the protection of the amino group via acetylation, followed by regioselective nitration, and subsequent deprotection through hydrolysis.[3][4] This method is advantageous due to its high selectivity, high product purity, and good overall yield.[5]
Overall Synthesis Pathway
The synthesis of this compound from o-methoxyaniline is achieved through a three-step process:
-
Acetylation: The amino group of o-methoxyaniline is protected by reacting it with acetic acid to form 2-methoxyacetanilide. This step prevents unwanted side reactions during nitration.
-
Nitration: The intermediate, 2-methoxyacetanilide, is nitrated using a nitrating agent, typically fuming nitric acid, to introduce a nitro group at the para position relative to the activating methoxy (B1213986) group.
-
Hydrolysis: The acetyl protecting group is removed from 2-methoxy-4-nitroacetanilide via alkaline hydrolysis to yield the final product, this compound.[5]
Caption: Workflow for the three-step synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis protocol.
| Step | Reaction | Key Reagents & Molar Ratios | Temperature (°C) | Time (hours) | Yield |
| 1 | Acetylation | o-Methoxyaniline (1.0 mol), Acetic Acid (2.5 mol)[3] | 115 | 6 | ~Quantitative |
| 2 | Nitration | 2-Methoxyacetanilide (1.0 mol), Fuming Nitric Acid (~1.3 mol)[5] | 0 - 10 | 3 | High |
| 3 | Hydrolysis | 2-Methoxy-4-nitroacetanilide (1.0 mol), NaOH (~1.3-2.0 mol)[4][5] | 100 | 2 | ~95%[4][5] |
Experimental Protocols
Materials and Equipment:
-
o-Methoxyaniline
-
Acetic Acid
-
Fuming Nitric Acid
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
500 mL and 1 L round-bottom flasks or four-neck flasks
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-salt bath
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Step 1: Acetylation of o-Methoxyaniline
This initial step protects the amino group of o-methoxyaniline to direct the nitration to the desired position.
Protocol:
-
In a 500 mL four-neck flask equipped with a reflux condenser and magnetic stirrer, combine 123.2 g (1.0 mol) of o-methoxyaniline and 150 g (2.5 mol) of acetic acid.[3]
-
Heat the mixture to 115°C and maintain this temperature to initiate the reaction.[3]
-
Allow the reaction to proceed for 6 hours. Water generated during the reaction can be removed via reactive distillation.[3]
-
Monitor the reaction for the complete consumption of o-methoxyaniline using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the resulting acetic acid solution of 2-methoxyacetanilide to cool to room temperature. This solution is used directly in the next step.
Step 2: Nitration of 2-Methoxyacetanilide
This step introduces the nitro group onto the aromatic ring at the para-position to the methoxy group.
Protocol:
-
Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to a temperature of 0-10°C using an ice-salt bath.[5]
-
While stirring vigorously, slowly add 77.2 g (~1.3 mol) of fuming nitric acid dropwise to the cooled solution.[5]
-
Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition, which should take approximately 1 hour.[5]
-
After the addition is complete, continue to stir the mixture at 0-10°C for an additional 2 hours to ensure the reaction goes to completion.[5]
-
Pour the reaction mixture slowly into 1 kg of crushed ice or add 100 g of deionized water with vigorous stirring to precipitate the product.[4][5]
-
Collect the yellow solid, 2-methoxy-4-nitroacetanilide, by vacuum filtration and wash the filter cake with cold deionized water.
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
The final step removes the acetyl protecting group to yield this compound.
Protocol:
-
Suspend the 2-methoxy-4-nitroacetanilide obtained from Step 2 in 200 g of water in a 1 L round-bottom flask.[5]
-
Add a solution of 48.0 g (1.2 mol) of sodium hydroxide to the suspension.[5]
-
Heat the mixture to 100°C and maintain a reflux for 2 hours with stirring. The solid should dissolve as the hydrolysis proceeds.[4][5]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After completion, cool the reaction solution to room temperature and then further cool in an ice bath to 0-5°C to precipitate the final product.[5]
-
Collect the yellow crystalline product, this compound, by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (e.g., 3 x 100 mL).[4]
-
Dry the product in an oven at 80°C to a constant weight. The expected yield is approximately 95% with a purity of over 99%.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 97-52-9 | this compound | Fast Red B Base [jayfinechem.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
acetylation and nitration of o-methoxyaniline to produce 2-Methoxy-4-nitroaniline
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its preparation from o-methoxyaniline involves a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity. The most common and effective method involves a three-step sequence: acetylation of the amino group of o-methoxyaniline, followed by regioselective nitration of the activated aromatic ring, and subsequent hydrolysis of the acetyl group to yield the desired product. This protocol provides a detailed procedure for this synthesis.
The initial acetylation step serves to protect the amino group, preventing its oxidation during the subsequent nitration and directing the nitration to the desired para position relative to the methoxy (B1213986) group. The methoxy group is an ortho, para-directing activator, and with the ortho position blocked, the nitro group is predominantly introduced at the para position. The final hydrolysis step removes the acetyl protecting group to yield this compound.
Experimental Protocols
This synthesis is divided into three main stages:
-
Acetylation of o-Methoxyaniline to form 2-Methoxyacetanilide.
-
Nitration of 2-Methoxyacetanilide to form 2-Methoxy-4-nitroacetanilide.
-
Hydrolysis of 2-Methoxy-4-nitroacetanilide to form this compound.
Materials and Reagents:
-
o-Methoxyaniline
-
Glacial Acetic Acid
-
Acetic Anhydride (alternative for acetylation)
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521)
-
Deionized Water
-
Ice
Step 1: Acetylation of o-Methoxyaniline
This initial step protects the amino group of o-methoxyaniline as an acetamide (B32628) to prevent unwanted side reactions during the subsequent nitration.[1]
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, add 123.2 g (1.0 mol) of o-methoxyaniline and 150 g (2.5 mol) of glacial acetic acid.[2]
-
Heat the mixture to 115°C and maintain this temperature.[1][2]
-
During the reaction, water will be generated. This can be removed from the reaction system via reactive distillation.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of o-methoxyaniline.
-
Once the reaction is complete, allow the resulting acetic acid solution of 2-methoxyacetanilide to cool to room temperature. This solution is used directly in the next step without further purification.[1][2]
Step 2: Nitration of 2-Methoxyacetanilide
The protected aniline (B41778) is nitrated at the para position relative to the activating methoxy group.[1]
Procedure:
-
Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.[1]
-
In a separate beaker, prepare a pre-cooled nitrating mixture by carefully and slowly adding 60 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, while keeping the mixture in an ice bath.[1]
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-methoxyacetanilide solution.
-
Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent over-nitration and side product formation.[1]
-
After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-5°C for an additional hour.[1]
-
Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.[1]
-
The yellow solid product, 2-methoxy-4-nitroacetanilide, will precipitate.
-
Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.[1]
-
Dry the product in a vacuum oven at 60°C.[1]
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
The final step involves the removal of the acetyl protecting group by alkaline hydrolysis to yield this compound.[1]
Procedure:
-
In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (approximately 0.9 mol based on the previous step) in 500 mL of water.[1]
-
Prepare a solution of 72 g (1.8 mol) of sodium hydroxide in 200 mL of water and add it to the suspension.[1][3]
-
Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will gradually dissolve as the hydrolysis proceeds.[1][3]
-
After the reaction is complete, cool the reaction solution to 0-5°C.[4]
-
The final product, this compound, will precipitate as a yellow crystalline solid.
-
Collect the product by vacuum filtration and wash the filter cake with cold deionized water (3 x 100 mL).[1]
-
Dry the product to a constant weight at 80°C.[1][4] An overall yield of approximately 93-95% can be expected.[1][2]
Data Presentation
Table 1: Reactant and Reagent Quantities for the Synthesis of this compound.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| 1. Acetylation | o-Methoxyaniline | 123.15 | 123.2 g | 1.0 | 1 |
| Glacial Acetic Acid | 60.05 | 150 g | 2.5 | 2.5 | |
| 2. Nitration | 2-Methoxyacetanilide | 165.19 | (from Step 1) | ~1.0 | 1 |
| Fuming Nitric Acid | 63.01 | 60 mL | - | - | |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - | - | |
| 3. Hydrolysis | 2-Methoxy-4-nitroacetanilide | 210.18 | (from Step 2) | ~0.9 | 1 |
| Sodium Hydroxide | 40.00 | 72 g | 1.8 | 2 |
Table 2: Reaction Conditions and Yields.
| Step | Parameter | Value |
| 1. Acetylation | Temperature | 115°C[1][2] |
| Reaction Time | 6 hours[1][2] | |
| Solvent | Glacial Acetic Acid[1][2] | |
| Yield | Quantitative (used in situ)[1] | |
| 2. Nitration | Temperature | 0-10°C[1] |
| Reaction Time | 1 hour (post-addition)[1] | |
| Solvent | Acetic Acid[1] | |
| 3. Hydrolysis | Temperature | 100°C (Reflux)[1][3] |
| Reaction Time | 2 hours[1][3] | |
| Solvent | Water[1][3] | |
| Overall Yield | 93-95%[1][2] |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, pigments, and increasingly, in the development of advanced materials and pharmaceutical scaffolds.[2][3][4] 2-Methoxy-4-nitroaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes, particularly in the red, yellow, and black color ranges.[5]
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine (this compound) is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).[4][6]
-
Azo Coupling: The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the azo dye.[1][4] The choice of the coupling agent is a critical determinant of the final dye's color and properties.[4]
These application notes provide detailed protocols for the synthesis of azo dyes using this compound, along with representative characterization data and a visual workflow to guide researchers in their synthetic endeavors.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis of azo dyes from this compound. The specific quantities of reagents may need to be adjusted based on the molecular weight of the chosen coupling agent.
Protocol 1: Diazotization of this compound
This procedure details the conversion of this compound into its corresponding diazonium salt. This intermediate is typically unstable at higher temperatures and should be prepared at 0-5 °C and used immediately in the subsequent coupling reaction.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) (for quenching excess nitrous acid)
Procedure:
-
In a beaker, carefully add 4.0 g (0.024 mol) of this compound to a mixture of 6 mL of concentrated sulfuric acid and 50 mL of distilled water.[7]
-
Stir the mixture to ensure complete dissolution of the amine. Gentle warming may be applied if necessary, but the solution must be subsequently cooled.[1]
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.[1][7]
-
In a separate beaker, prepare a solution of 1.7 g (0.025 mol) of sodium nitrite in 10 mL of cold distilled water.[7]
-
Slowly add the cold sodium nitrite solution dropwise to the cooled this compound solution with continuous and vigorous stirring.[1][7] Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction is complete.[7][8]
-
To destroy any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper.[7] The resulting solution contains the diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
The freshly prepared diazonium salt is immediately reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent will determine the final color and properties of the dye. Common coupling agents include phenols (e.g., 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).[4]
Example with a Phenolic Coupling Agent (e.g., 2-Naphthol):
Materials:
-
Diazonium salt solution from Protocol 1
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
-
Ice
Procedure:
-
In a separate beaker, dissolve 3.5 g (0.024 mol) of 2-naphthol in 60 mL of a 10% sodium hydroxide solution.[1][7]
-
Cool this solution in an ice bath to 0-5 °C.[1]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.[1][4]
-
An intensely colored precipitate of the azo dye will form immediately.[1] The color will depend on the coupling agent used.
-
Continue stirring the reaction mixture in the ice bath for 1.5 to 2 hours to ensure the completion of the coupling reaction.[7][8]
-
Isolate the solid azo dye by vacuum filtration.[4]
-
Wash the precipitate with cold water until the filtrate is neutral to remove any unreacted salts.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-methanol mixture) to purify the azo dye.[4][7]
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from 2-Methoxy-5-nitroaniline, a close isomer of this compound. This data provides an expectation for the synthesis using this compound, though actual results may vary.
| Coupling Agent | Dye Structure | Yield (%) | Melting Point (°C) | λmax (nm) |
| 1-Hydroxynaphthalene | 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | 78 | 170-172 | 480 |
| 2-Hydroxynaphthalene | 2-methoxy-5-nitrophenylazo-1-hydroxynaphthalene | 75 | 164-166 | 495 |
| N-Phenylnaphthylamine | 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) | 58 | 190-192 | 510 |
| 1,3-Diaminobenzene | 2-methoxy-5-nitrophenylazo-2,4-diaminobenzene | 65 | 178-180 | 460 |
| 1,3-Dihydroxybenzene | 2-methoxy-5-nitrophenylazo-2,4-dihydroxybenzene | 72 | 155-157 | 420 |
| 3-Aminophenol | 2-methoxy-5-nitrophenylazo-4-amino-2-hydroxybenzene | 68 | 160-162 | 440 |
Data adapted from a study on 2-Methoxy-5-nitroaniline.[7]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of azo dyes.
General Reaction Scheme
Caption: General reaction for azo dye synthesis.
Safety Precautions
-
This compound is harmful if swallowed and is suspected of causing cancer.[2]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
The diazotization and coupling reactions should be carried out in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.[2]
Applications and Further Research
Azo dyes derived from this compound are not only important colorants but also serve as scaffolds for further chemical modification. The nitro group can be reduced to an amine, providing a site for further functionalization. The methoxy (B1213986) group influences the electronic properties and, consequently, the spectral characteristics of the synthesized dyes.[5]
For professionals in drug development, azo compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.[4] The synthesis of a library of azo dyes using this compound and various coupling partners could lead to the discovery of new bioactive molecules.[4] Further research is warranted to fully elucidate the properties and potential applications of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. CAS 97-52-9 | this compound | Fast Red B Base [jayfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. scialert.net [scialert.net]
- 8. orientjchem.org [orientjchem.org]
Application Notes and Protocols for Diazotization and Coupling Reactions of 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-methoxy-4-nitroaniline and its subsequent coupling reactions to form various azo dyes. This document is intended for use by professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and dye chemistry.
Introduction
This compound is a key chemical intermediate used in the synthesis of a variety of organic compounds, most notably azo dyes and pigments.[1][2][3] The presence of the primary aromatic amine group allows for its conversion into a diazonium salt through a process known as diazotization. This diazonium salt is a versatile electrophile that can react with electron-rich aromatic compounds (coupling components) to form brightly colored azo compounds. The methoxy (B1213986) and nitro substituents on the aniline (B41778) ring influence the reactivity of the diazonium salt and the properties of the resulting dyes.
Applications
Azo dyes derived from this compound have a wide range of applications, including:
-
Textile Dyes: These dyes are used for coloring natural and synthetic fibers.[4]
-
Pigments: The resulting azo compounds can be used as pigments in paints, inks, and plastics. For instance, this compound is a precursor to the commercial Pigment Yellow 74.[2][3]
-
Pharmaceutical and Medicinal Chemistry: Azo compounds are investigated for their potential biological activities and can serve as scaffolds in drug discovery.
-
Analytical Reagents: The intense color of azo dyes makes them suitable for use as indicators and in spectrophotometric analysis.[1]
Health and Safety
This compound is a chemical that requires careful handling. It is classified as acutely toxic if swallowed, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process: diazotization followed by a coupling reaction.[5]
Diazotization of this compound
This protocol describes the formation of the 2-methoxy-4-nitrobenzenediazonium (B1210940) salt.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a beaker or round-bottom flask, create a suspension of this compound (1.0 equivalent) in distilled water.
-
Carefully add concentrated sulfuric acid or hydrochloric acid (typically 2.5-3.0 equivalents) to the suspension while stirring. The mixture may be gently warmed to aid dissolution, if necessary.[5]
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[6]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes, ensuring the temperature remains below 5 °C.[6][7]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
To confirm the completion of the diazotization, a small drop of the reaction mixture can be tested with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.
-
Destroy any excess nitrous acid by adding a small amount of urea until the reaction mixture no longer gives a positive test with starch-iodide paper.[7] The diazonium salt solution is now ready for the coupling reaction and should be used immediately.
Azo Coupling Reaction
The freshly prepared diazonium salt solution is then coupled with an electron-rich aromatic compound. The conditions for the coupling reaction (acidic or alkaline) depend on the nature of the coupling component.
4.2.1 Coupling with Phenols (e.g., 1-Naphthol)
Procedure:
-
Dissolve the coupling component, such as 1-naphthol (B170400) (1.0 equivalent), in an aqueous solution of sodium hydroxide (B78521) (2M).[7]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[5]
-
An intensely colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it.
-
The crude product can be recrystallized from a suitable solvent, such as an ethanol-methanol mixture, to achieve higher purity.[7]
4.2.2 Coupling with Aromatic Amines (e.g., N-phenylnaphthylamine)
Procedure:
-
Dissolve the coupling component, such as N-phenylnaphthylamine (1.0 equivalent), in a suitable solvent like acetic acid.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Continue to stir the reaction mixture for a couple of hours at low temperature.
-
The resulting azo dye can be isolated by filtration, followed by washing with water and drying.
-
Recrystallization from an appropriate solvent can be performed for purification.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of azo dyes using this compound.
Table 1: Reagent Quantities for Diazotization
| Reagent | Molar Ratio (relative to aniline) | Typical Concentration |
| This compound | 1.0 | - |
| Mineral Acid (H₂SO₄ or HCl) | 2.5 - 3.0 | Concentrated |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | Saturated aqueous solution |
| Urea | Excess | Solid |
Table 2: Reaction Conditions and Yields for Azo Dye Synthesis
| Coupling Component | Reaction Medium | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Hydroxynaphthalene | Alkaline (NaOH) | 0-5 | 1.5 - 2.0 | 78 |
| N-Phenylnaphthylamine | Acidic (Acetic Acid) | 0-5 | 2.0 | 58 |
| 3-Chloroaniline | Acidic | 0-5 | 2.0 | 64 |
| p-Chloroaniline | Acidic (Acetic Acid) | 0-5 | 2.0 | - |
Table 3: Spectroscopic Data for Azo Dyes Derived from 2-Methoxy-5-nitroaniline (B165355) (as a proxy)
| Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) |
| 1-Hydroxynaphthalene | 470 | 18,000 |
| 2-Hydroxynaphthalene | 430 | 16,000 |
| N-Phenylnaphthylamine | 490 | 25,000 |
| 1,3-Diaminobenzene | 440 | 20,000 |
| 1,3-Dihydroxybenzene | 420 | 15,000 |
| 3-Aminophenol | 435 | 17,000 |
Note: Data for 2-methoxy-5-nitroaniline derivatives are presented as they are structurally similar and representative of the types of results expected.[7]
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow.
Caption: Chemical pathway of diazotization and azo coupling.
Caption: General experimental workflow for azo dye synthesis.
References
Application Notes and Protocols for the Synthesis of Pigment Yellow 74
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Pigment Yellow 74 (C.I. 11741), an organic monoazo pigment. The synthesis involves the diazotization of 2-Methoxy-4-nitroaniline followed by an azo coupling reaction with 2-methoxyacetoacetanilide.[1] This intensely yellow-green pigment is of significant commercial interest, finding applications in paints, inks, and coatings.
Chemical Principles
The synthesis of Pigment Yellow 74 is a classic example of an azo coupling reaction, a cornerstone of dye and pigment chemistry.[2][3] The overall process can be divided into two main stages:
-
Diazotization: this compound, a primary aromatic amine, is converted into a diazonium salt.[4] This reaction is typically carried out in a cold, acidic solution using sodium nitrite (B80452) to generate nitrous acid in situ.[4] The resulting diazonium ion is a potent electrophile.
-
Azo Coupling: The electrophilic diazonium salt readily reacts with an electron-rich coupling component, in this case, 2-methoxyacetoacetanilide.[1] The coupling occurs at the active methylene (B1212753) group of the acetoacetanilide (B1666496) derivative to form the stable azo pigment, Pigment Yellow 74.[5]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of Pigment Yellow 74.
Materials and Equipment
| Materials | Equipment |
| This compound | Magnetic stirrer with heating plate |
| 2-Methoxyacetoacetanilide | Beakers and Erlenmeyer flasks |
| 35% Hydrochloric acid | Graduated cylinders and pipettes |
| Sodium nitrite | Buchner funnel and filter paper |
| Sodium hydroxide (B78521) | Vacuum filtration apparatus |
| Acetic acid (80%) | pH meter or pH indicator paper |
| Sodium acetate | Ice bath |
| Distilled water | Laboratory balance |
| Ice | Spatulas and stirring rods |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate; use it in solution immediately after preparation.
-
Reactions involving acids and bases should be performed with care.
Detailed Synthesis Procedure
The synthesis is divided into the preparation of the diazonium salt solution (Part A) and the coupling component solution (Part B), followed by the coupling reaction (Part C).
Part A: Preparation of the Diazonium Salt Solution
-
In a beaker, dissolve 16.8 g (0.1 mol) of this compound in a mixture of 200 mL of water and 26 mL of 35% hydrochloric acid.[6]
-
Cool the resulting solution to 0°C in an ice bath with constant stirring.[6]
-
In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.[6]
-
Slowly add the sodium nitrite solution to the cooled this compound solution, ensuring the temperature is maintained at or below 3°C.[6]
-
Continue stirring the mixture at this temperature for 60 minutes to ensure complete diazotization.[6]
Part B: Preparation of the Coupling Component Solution
-
In a larger beaker, dissolve 20.7 g (0.1 mol) of 2-methoxyacetoacetanilide in a solution of 8.0 g of sodium hydroxide in 200 mL of water.
-
Gradually add 20 mL of 80% acetic acid to the solution to form a fine suspension of the coupling component.[6]
Part C: Azo Coupling Reaction
-
While maintaining the temperature of the coupling component suspension at approximately 20°C, slowly add the diazonium salt solution (from Part A) over a period of 60 minutes with vigorous stirring.[6]
-
A yellow precipitate of Pigment Yellow 74 will form.
-
After the addition is complete, adjust the pH of the pigment slurry to between 9.5 and 10.0 using a sodium hydroxide solution.[6]
-
Heat the slurry to 90°C and maintain this temperature for 30 minutes to complete the reaction and promote pigment crystallization.[7]
-
Allow the mixture to cool to room temperature.
-
Filter the pigment using a Buchner funnel and wash the filter cake thoroughly with distilled water until the filtrate is neutral.
-
Dry the pigment in an oven at 80°C.[7]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Pigment Yellow 74.
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | C₇H₈N₂O₃ | 168.15 | 0.1 | 16.8 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.1 | 7.0 |
| 2-Methoxyacetoacetanilide | C₁₁H₁₃NO₃ | 207.23 | 0.1 | 20.7 |
| Pigment Yellow 74 | C₁₈H₁₈N₄O₆ | 386.36 | Theoretical: 0.1 | Theoretical: 38.64 |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the preparation of Pigment Yellow 74.
Caption: Workflow for the synthesis of Pigment Yellow 74.
Reaction Mechanism
The diagram below outlines the chemical transformations occurring during the synthesis.
Caption: Overall reaction mechanism for Pigment Yellow 74 synthesis.
References
- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Azo Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. US20030140819A1 - Pigment yellow 74 and printing ink composition - Google Patents [patents.google.com]
- 7. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]
Application Notes: 2-Methoxy-4-nitroaniline as a Photometric Reagent for Ethinylestradiol
Introduction
Ethinylestradiol (ETE), a synthetic estrogen, is a common component in oral contraceptives. Its accurate quantification in pharmaceutical formulations is crucial for ensuring dosage efficacy and safety. This application note describes a spectrophotometric method for the determination of ethinylestradiol using 2-Methoxy-4-nitroaniline as a chromogenic reagent. The method is based on the diazotization of this compound and its subsequent coupling reaction with ethinylestradiol to form a colored azo dye, which can be quantified using visible spectrophotometry. This approach offers a simple, cost-effective, and rapid alternative to more complex analytical techniques.[1]
Principle of the Method
The analytical procedure involves two main steps. First, the primary aromatic amine group of this compound is diazotized in an acidic medium using sodium nitrite (B80452) to form a diazonium salt. Subsequently, this diazonium salt is coupled with ethinylestradiol in an alkaline medium. This coupling reaction results in the formation of a stable, colored azo dye. The intensity of the color, which is directly proportional to the concentration of ethinylestradiol, is measured spectrophotometrically at the wavelength of maximum absorbance.
Experimental Protocols
1. Reagent and Standard Preparation
-
This compound Solution (0.05% w/v): Dissolve 0.100 g of this compound in 200 ml of 0.5 mol/L Hydrochloric Acid (HCl).[1]
-
Sodium Nitrite Solution (3.0% w/v): Dissolve 3.0 g of Sodium Nitrite (NaNO₂) in 100 ml of distilled water.[1]
-
Ethinylestradiol (ETE) Standard Stock Solution: Prepare a standard stock solution of ethinylestradiol in methanol.
-
Working Standard Solutions: Prepare working standard solutions of ETE by appropriate dilution of the stock solution in methanol.[1]
2. Instrumentation
3. Analytical Procedure
-
Transfer an aliquot of the ethinylestradiol working standard solution into a suitable volumetric flask.
-
Add the 0.05% this compound solution.
-
Add the 3.0% sodium nitrite solution to initiate the diazotization reaction.
-
Allow the reaction to proceed under optimized conditions of temperature and time.
-
Introduce an alkaline medium to facilitate the coupling reaction with ethinylestradiol.
-
Dilute the solution to the final volume with a suitable solvent.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the analyte.
4. Method Validation
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: Analyze a series of ETE standards at different concentrations to establish the range over which the absorbance is directly proportional to the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of ETE and calculating the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple samples of the same concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of ETE that can be reliably detected and quantified.
-
Selectivity: Evaluate the potential interference from excipients commonly found in pharmaceutical formulations.
Data Presentation
The analytical performance of the method using this compound as a reagent for ethinylestradiol determination is summarized in the table below. For comparison, data for two other nitroaniline reagents are also presented from the same study.[1]
| Parameter | This compound | 2,4-Dinitroaniline | 2-Methyl-4-nitroaniline (B30703) |
| λmax (nm) | 487 | 522 | 531 |
| Linear Range (μg/mL) | Not specified | Not specified | 0.65–10.0 |
| Molar Absorptivity (L/mol·cm) | Not specified | Not specified | Not specified |
| Limit of Detection (μg/L) | Not specified | Not specified | 197 |
| Coefficient of Variation (%) | Not specified | Not specified | 4.5 |
Note: The cited study prioritized 2-methyl-4-nitroaniline for full validation due to its superior sensitivity, hence the more comprehensive data for this reagent.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photometric determination of ethinylestradiol.
Reaction Pathway
Caption: Reaction pathway for the formation of the colored azo dye.
References
Growing High-Quality Single Crystals of 2-Methoxy-4-nitroaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the growth of 2-Methoxy-4-nitroaniline single crystals, a material of interest in optical applications. The primary method described is the slow evaporation solution growth technique, which is a reliable method for obtaining high-quality single crystals suitable for various analytical studies.
Application Notes
This compound is an organic material that crystallizes in a monoclinic system and is valued for its nonlinear optical properties.[1] The successful growth of large, defect-free single crystals is crucial for the accurate characterization of these properties and for potential applications in optical devices. The protocol herein is designed to be reproducible and provides a solid foundation for researchers.
The choice of solvent is critical for successful crystal growth. Acetone (B3395972) has been identified as a suitable solvent for this compound, demonstrating good solubility and evaporation characteristics for the slow evaporation method.[1] Purity of the starting material is paramount; therefore, a recrystallization step is highly recommended to enhance the quality of the resulting single crystals.[1]
Characterization of the grown crystals is essential to confirm their identity, purity, and crystalline quality. Standard techniques include single-crystal and powder X-ray diffraction (XRD) to determine the crystal structure, Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to identify functional groups, and UV-Visible spectroscopy to analyze the optical properties.[1]
Experimental Protocols
This section details the step-by-step procedure for growing this compound single crystals using the slow evaporation solution growth technique.
Materials and Equipment
-
This compound (high purity, >98%)
-
Acetone (analytical grade)
-
Deionized water
-
Beakers
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Whatman filter paper
-
Petri dish or crystallizing dish
-
Parafilm or aluminum foil
-
Spatula
-
Glass funnel
Protocol 1: Recrystallization for Material Purification
-
Dissolution: Dissolve the commercially available this compound powder in a minimal amount of hot acetone.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, purified crystals of this compound will precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. Dry the purified crystals in a desiccator at room temperature.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Preparation of a Saturated Solution: In a clean, dry beaker, prepare a saturated solution of purified this compound in acetone at room temperature. This can be achieved by adding the solute to the solvent incrementally until a small amount of undissolved material remains at the bottom.
-
Stirring: Stir the saturated solution vigorously using a magnetic stirrer for approximately 3 hours to ensure homogeneity.[1]
-
Filtration: Filter the saturated solution through a Whatman filter paper into a clean crystallizing dish or beaker to remove any suspended particles or undissolved solute.
-
Controlled Evaporation: Cover the mouth of the container with perforated parafilm or aluminum foil to control the rate of evaporation. The number and size of the perforations can be adjusted to achieve a slow and steady evaporation rate.
-
Incubation: Place the container in a vibration-free and dust-free environment at a constant room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. As the solvent evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.
-
Harvesting: Once the crystals have reached the desired size, carefully harvest them from the solution using a spatula. Gently wash the crystals with a small amount of fresh, cold acetone to remove any residual mother liquor and then allow them to air dry.
Data Presentation
The following table summarizes the key quantitative parameters for the crystal growth of this compound.
| Parameter | Value/Range | Notes |
| Solvent | Acetone | Analytical Grade |
| Solute Purity | >98% | Recrystallization recommended |
| Solution Saturation | Saturated at room temperature | Excess solute present before filtration |
| Stirring Time | 3 hours | To ensure a homogeneous solution[1] |
| Growth Temperature | Room Temperature (constant) | Avoid temperature fluctuations |
| Evaporation Control | Perforated Parafilm/Aluminum Foil | To ensure slow evaporation |
| Typical Crystal Size | Millimeter scale | Dependent on growth duration and conditions |
| Growth Duration | Days to weeks | Slower growth often yields higher quality crystals |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purification and crystal growth of this compound.
References
Application Notes and Protocols for the Characterization of 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the characterization of 2-Methoxy-4-nitroaniline using X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a significant organic intermediate used in the synthesis of dyes and pigments.[1][2] Accurate and comprehensive characterization of this compound is crucial for quality control, process optimization, and regulatory compliance in various industries, including pharmaceuticals and materials science. The following protocols outline the standardized procedures for obtaining and interpreting XRD, FTIR, and NMR data for this compound.
Experimental Workflow
The overall workflow for the analytical characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the characterization of this compound.
X-ray Diffraction (XRD) Analysis
Introduction: X-ray diffraction is a powerful non-destructive technique for determining the crystalline structure of solid materials.[3][4][5] For this compound, powder XRD can be used to confirm its crystalline phase and determine its lattice parameters.
Experimental Protocol:
-
Sample Preparation:
-
Take approximately 100-200 mg of this compound.
-
Grind the sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Data Analysis:
-
Process the raw data to identify the peak positions (2θ) and their corresponding intensities.
-
Compare the obtained diffraction pattern with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) for phase identification.
-
Perform indexing of the diffraction peaks to determine the crystal system and calculate the lattice parameters.
-
Data Presentation:
| Parameter | Reported Value |
| Crystal System | Monoclinic[6][7][8] |
| Space Group | P21/a[7][8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[9] The spectrum represents a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms, making it an excellent tool for identifying functional groups.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous sample.
-
Transfer the powdered mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[10][11]
-
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet should be collected as the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign the observed bands to specific functional groups and vibrational modes present in the this compound molecule.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3300 | N-H stretching (amine) |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2950 - 2850 | C-H stretching (methyl) |
| ~1600 - 1580 | N-H bending (amine) |
| ~1550 - 1475 | N-O asymmetric stretching (nitro) |
| ~1360 - 1290 | N-O symmetric stretching (nitro) |
| ~1250 - 1200 | C-O-C asymmetric stretching (ether) |
| ~1050 - 1000 | C-O-C symmetric stretching (ether) |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[12] ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.[13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[13][14]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.[14]
-
If necessary, filter the solution to remove any particulate matter.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
-
Data Analysis:
-
Process the raw FID data using Fourier transformation.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton coupling.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Data Presentation:
¹H NMR (in CDCl₃, approximate values):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H |
| ~7.6 | dd | 1H | Aromatic H |
| ~6.8 | d | 1H | Aromatic H |
| ~4.6 | s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (in CDCl₃, approximate values):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic C-O |
| ~142 | Aromatic C-NH₂ |
| ~140 | Aromatic C-NO₂ |
| ~128 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~56 | -OCH₃ |
Note: Chemical shifts are highly dependent on the solvent and the specific instrument used.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-甲氧基-4-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Growth and characterization of organic this compound single crystal for optical applications - ProQuest [proquest.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. jascoinc.com [jascoinc.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. This compound(97-52-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 2-Methoxy-4-nitroaniline in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-4-nitroaniline as a key intermediate in the synthesis of azo dyes for textile applications. The protocols detailed below are based on established methodologies for the synthesis of disperse dyes and their application to synthetic fibers.
Introduction
This compound, also known as Fast Red B Base, is a vital diazo component used in the manufacturing of azo dyes.[1][2] Its chemical structure allows for the creation of dyes with red, yellow, and black shades.[1] These dyes are primarily used as disperse dyes, which are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and nylon.[3] The presence of the methoxy (B1213986) and nitro groups on the aromatic ring influences the final color and fastness properties of the dye.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[6][7]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
Eye Protection: Wear chemical safety goggles.[4]
-
Hand Protection: Wear protective gloves.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
Handling and Storage:
-
Avoid creating dust.[8]
-
Keep away from heat and ignition sources.[8]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[4]
-
Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]
Quantitative Data Summary
The following table summarizes the typical performance of disperse dyes synthesized from an isomer, 2-methoxy-5-nitroaniline, when applied to polyester and nylon 66 fabrics. This data is representative of the performance that can be expected from azo dyes derived from this compound.
| Property | Test Method | Polyester | Nylon 66 |
| Light Fastness | ISO 105-B02 | 5-6 | 5-6 |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 | 4 |
| Wash Fastness (Staining) | ISO 105-C06 | 4 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 3-4 |
| Sublimation Fastness | ISO 105-P01 | 4 | 4 |
Fastness ratings are on a scale of 1-5 for wash and rub fastness (5 being excellent) and 1-8 for light fastness (8 being excellent).[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Monoazo Disperse Dye
This protocol describes the synthesis of a disperse dye via the diazotization of this compound and subsequent coupling with a suitable coupling component (e.g., N,N-diethylaniline).
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Urea (B33335) or Sulfamic Acid
-
N,N-diethylaniline (or other coupling component)
-
Sodium Acetate (B1210297)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
1. Diazotization: a. In a beaker, dissolve one molar equivalent of this compound in a mixture of concentrated acid and water. b. Cool the solution to 0-5°C in an ice bath with continuous stirring. c. Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise, ensuring the temperature is strictly maintained between 0-5°C. d. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full diazotization. e. Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). f. Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
2. Coupling: a. In a separate vessel, dissolve one molar equivalent of the coupling component (e.g., N,N-diethylaniline) in a dilute acidic solution. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5°C and adjust the pH to 4-5 using a solution of sodium acetate to facilitate the coupling reaction. e. Continue stirring for 1-2 hours until the coupling reaction is complete, which is indicated by the precipitation of the dye.
3. Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the dye thoroughly with cold water to remove any unreacted starting materials and salts. c. Purify the crude dye by recrystallization from a suitable solvent, such as ethanol. d. Dry the purified dye in a vacuum oven at 60-70°C.
Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol details the application of the synthesized disperse dye to polyester fabric using a high-temperature exhaustion method.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (for pH control)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
Procedure:
1. Dye Dispersion Preparation: a. Create a fine paste of the synthesized dye powder with a small amount of a dispersing agent and water. b. Add this paste to the dyebath containing more water, stirring continuously to form a stable dispersion.
2. Dyeing Process: a. Set up a high-temperature, high-pressure laboratory dyeing machine. b. Prepare the dyebath with the required amount of dye dispersion (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water to achieve a liquor ratio of 10:1.[9] c. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[9] d. Introduce the polyester fabric into the dyebath at room temperature. e. Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.[7] f. Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[7] g. Cool the dyebath down to 70°C.
3. Reduction Clearing (After-treatment): a. Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. b. Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[9] c. Rinse the fabric thoroughly with hot and then cold water. d. Dry the dyed fabric.
Visualizations
Caption: Workflow for the synthesis of an azo dye from this compound.
Caption: High-temperature exhaust dyeing process for polyester fabric.
References
- 1. orientjchem.org [orientjchem.org]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Processes | Free Full-Text | Field Study on Washing of 4-Methoxy-2-Nitroaniline from Contaminated Site by Dye Intermediates | Notes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of 2-Methoxy-4-nitroaniline in the Synthesis of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Methoxy-4-nitroaniline is a versatile organic compound that serves as a significant building block in the synthesis of more complex molecules. While its primary application is in the production of azo dyes, it also holds a crucial position in the synthesis of specific pharmaceutical intermediates. This document provides a detailed overview of the application of this compound in the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline, a valuable intermediate in pharmaceutical research and development.
The synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline from this compound involves a two-step process: demethylation followed by ethoxylation. This pathway highlights the utility of this compound as a precursor, where its methoxy (B1213986) group can be selectively cleaved and subsequently modified to introduce other functional groups, thereby enabling the construction of more elaborate molecular architectures for potential drug candidates.
It is important to note that while this compound is a key intermediate for the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline, extensive research has not revealed established synthetic routes for its direct application in the synthesis of other major pharmaceuticals such as Omeprazole, Albendazole, or Ranitidine. Reports often indicate the use of isomeric structures, such as 4-Methoxy-2-nitroaniline, as precursors for some of these drugs.
Data Presentation
The following table summarizes the quantitative data for the key reaction steps in the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline from its precursor, o-Methoxyaniline, which includes the formation and subsequent reaction of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetylation | o-Methoxyaniline, Glacial Acetic Acid | Glacial Acetic Acid | 115 | 6 | High |
| 2 | Nitration | 2-Methoxyacetanilide, Fuming Nitric Acid, Sulfuric Acid | Acetic Acid | 0 - 10 | 2 | High |
| 3 | Hydrolysis | 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide (B78521) | Water | 100 | 2 | ~95[1] |
| 4 | Demethylation | This compound , Pyridine (B92270) Hydrochloride | None (Fusion) | 190 - 200 | 3 - 4 | Not specified |
| 5 | Ethoxylation | 2-Amino-5-nitrophenol , 2-Chloroethanol, Potassium Carbonate | DMF | 110 - 120 | 5 | Not specified |
Experimental Protocols
Synthesis of this compound (Intermediate)
The synthesis of this compound is a multi-step process starting from o-Methoxyaniline.
Step 1: Acetylation of o-Methoxyaniline
This step protects the amino group as an acetamide (B32628) to prevent side reactions during nitration.
-
Materials: o-Methoxyaniline, Glacial Acetic Acid.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-Methoxyaniline (1.0 mol) and glacial acetic acid (2.5 mol).[1]
-
Heat the mixture to 115°C and maintain this temperature for 6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature to obtain 2-Methoxyacetanilide.
-
Step 2: Nitration of 2-Methoxyacetanilide
The protected aniline (B41778) is nitrated at the para-position.
-
Materials: 2-Methoxyacetanilide, Fuming Nitric Acid, Concentrated Sulfuric Acid, Acetic Acid.
-
Procedure:
-
Dissolve 2-Methoxyacetanilide in glacial acetic acid in a reaction vessel.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 0-10°C.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice water to precipitate the product, 2-Methoxy-4-nitroacetanilide.
-
Filter the solid, wash with cold water, and dry.
-
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide to this compound
The acetyl protecting group is removed by alkaline hydrolysis.
-
Materials: 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide, Water.
-
Procedure:
-
Suspend the dried 2-Methoxy-4-nitroacetanilide (0.9 mol) in 500 mL of water in a 1 L round-bottom flask.[1]
-
Add a solution of sodium hydroxide (1.8 mol) in 200 mL of water to the suspension.[1]
-
Heat the mixture to 100°C and reflux for 2 hours with stirring.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.[1]
-
Collect the yellow crystalline product, this compound, by vacuum filtration.[1]
-
Wash the filter cake with cold deionized water (3 x 100 mL).[1]
-
Dry the product to a constant weight at 80°C. An expected yield of approximately 95% can be achieved.[1]
-
Application in Pharmaceutical Intermediate Synthesis: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline
Step 4: Demethylation of this compound to 2-Amino-5-nitrophenol
The methoxy group is cleaved to a hydroxyl group.
-
Materials: this compound, Anhydrous Pyridine Hydrochloride.
-
Procedure:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, thermometer, and condenser, place this compound (1.0 mol) and anhydrous pyridine hydrochloride (3.0 mol).[1]
-
Heat the mixture under a nitrogen atmosphere to 190-200°C. The solids will melt to form a stirrable liquid.[1]
-
Maintain the temperature for 3-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to about 100°C and cautiously add 500 mL of hot water.[1]
-
Stir the mixture until the solid dissolves, then cool to room temperature.
-
Adjust the pH to ~1-2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to yield 2-Amino-5-nitrophenol.
-
Step 5: Ethoxylation of 2-Amino-5-nitrophenol to 2-(2-Hydroxyethoxy)-4-nitroaniline
The final step involves the O-alkylation of the phenolic hydroxyl group.
-
Materials: 2-Amino-5-nitrophenol, 2-Chloroethanol, Potassium Carbonate, Dimethylformamide (DMF).
-
Procedure:
-
In a 1 L autoclave or a sealed pressure vessel, add 2-Amino-5-nitrophenol (1.0 mol), DMF (500 mL), and potassium carbonate (1.5 mol).[1]
-
Add 2-Chloroethanol (1.1 mol) to the mixture.[1]
-
Seal the vessel and heat the reaction mixture to 110-120°C with vigorous stirring, maintaining a pressure of approximately 0.8 MPa.[1]
-
Hold the reaction at this temperature for 5 hours.[1]
-
Monitor the reaction by HPLC to ensure the starting material is consumed.[1]
-
After completion, cool the reactor to room temperature and vent any residual pressure.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The residue is taken up in ethyl acetate (B1210297) and washed with water and brine to yield 2-(2-Hydroxyethoxy)-4-nitroaniline.
-
Visualizations
References
Application Note and Detailed Protocol: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the acidic and basic hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide to produce 2-methoxy-4-nitroaniline, a key intermediate in the synthesis of various organic compounds, including azo dyes.[1] The protocols are compiled from established synthetic methods and offer guidance on reaction conditions, reagents, and analytical monitoring. This application note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction
N-(2-methoxy-4-nitrophenyl)acetamide is a chemical intermediate often synthesized en route to this compound. The final step in this synthetic sequence is the hydrolysis of the acetamide (B32628) group. This can be achieved under either acidic or basic conditions. The choice of method may depend on the desired purity, yield, and compatibility with other functional groups in the starting material. This document outlines protocols for both approaches, providing a comparative basis for procedural selection.
Experimental Protocols
Materials and Equipment
-
N-(2-methoxy-4-nitrophenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.
-
The hydrolysis reactions may be exothermic. Proceed with caution and ensure proper temperature control.
Protocol 1: Acidic Hydrolysis
This protocol is based on the use of sulfuric acid to catalyze the hydrolysis of the acetamide.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the desired amount of N-(2-methoxy-4-nitrophenyl)acetamide.
-
Slowly add 82-83% sulfuric acid to the flask while stirring. An appropriate solvent-to-substrate ratio should be determined based on the scale of the reaction.
-
Heat the reaction mixture to 90°C and maintain this temperature for 2.5 hours.[2]
-
Monitor the reaction progress using a suitable analytical technique such as GC or TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with deionized water.
-
Neutralize the solution to a pH of 7.5 by the slow addition of an appropriate base, such as a 5% sodium carbonate solution.[2]
-
Cool the neutralized solution to 30°C to precipitate the product.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a 5% sodium carbonate solution followed by deionized water.[2]
-
Dry the purified this compound to a constant weight.
Protocol 2: Basic Hydrolysis
This protocol utilizes a sodium hydroxide solution for the hydrolysis of the acetamide.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend N-(2-methoxy-4-nitrophenyl)acetamide in deionized water.
-
Add a stoichiometric excess of sodium hydroxide (e.g., 1.2 molar equivalents) to the suspension.[3]
-
Heat the mixture to 100°C and maintain at reflux for 2 hours.[3][4]
-
Monitor the reaction by GC to confirm the disappearance of the starting material.[3]
-
Once the reaction is complete, cool the reaction solution to 0-5°C to induce crystallization of the product.[3]
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the collected solid with cold deionized water.[3]
-
Dry the product at 80°C to a constant weight to obtain the purified this compound.[3]
Data Presentation
The following table summarizes the quantitative data from the described hydrolysis protocols.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 82-83% Sulfuric Acid | Sodium Hydroxide |
| Temperature | 90°C[2] | 100°C (Reflux)[3][4] |
| Reaction Time | 2.5 hours[2] | 2 hours[3][4] |
| Yield | 95%[2] | 94.8% - 95.3%[3] |
| Purity (GC) | Not specified | 99%[3] |
Visualizations
Experimental Workflow for Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
Caption: Workflow for Acidic and Basic Hydrolysis.
References
Continuous Flow Reactor Synthesis of Nitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitroaniline derivatives is a cornerstone of the chemical, pharmaceutical, and materials industries. These compounds serve as crucial intermediates in the production of dyes, agrochemicals, and active pharmaceutical ingredients. Traditional batch synthesis of nitroanilines, however, is often plagued by challenges related to safety, poor selectivity, and scalability. The highly exothermic nature of nitration reactions poses a significant risk of thermal runaway, while the use of strong acids can lead to the formation of undesirable byproducts.
Continuous flow chemistry has emerged as a powerful technology to overcome these limitations. By conducting reactions in microreactors or tubular reactors, precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry can be achieved. This enhanced control leads to improved safety, higher yields, and better regioselectivity. This document provides detailed application notes and protocols for the continuous flow synthesis of various nitroaniline derivatives, offering a safer, more efficient, and scalable alternative to conventional batch methods.
Advantages of Continuous Flow Nitration
Continuous flow technology offers several key advantages for the nitration of anilines:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway and explosions.[1][2]
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling precise control over the reaction temperature and preventing the formation of hotspots.[1][3]
-
Improved Selectivity: The ability to finely tune reaction parameters allows for greater control over the regioselectivity of the nitration, leading to higher yields of the desired isomer and reducing the need for complex purification steps.[1][3]
-
Rapid Reaction Optimization: Automated flow chemistry systems enable the rapid screening of reaction conditions, significantly accelerating process development and optimization.
-
Scalability: Scaling up production in a continuous flow system can be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – providing a more straightforward path to industrial-scale manufacturing.[1][2]
Experimental Protocols
General Experimental Setup
A typical continuous flow setup for the nitration of anilines consists of the following components:
-
Reagent Pumps: Syringe pumps or HPLC pumps are used to deliver the aniline (B41778) substrate solution and the nitrating agent solution at precise and pulseless flow rates.
-
Micromixer or T-junction: Ensures rapid and efficient mixing of the reactant streams before they enter the reactor.
-
Reactor: A microreactor or a coiled tube reactor (e.g., PFA, stainless steel, or Hastelloy) of a defined volume, immersed in a temperature-controlled bath (e.g., oil bath, cryostat).
-
Back Pressure Regulator: Maintains a constant pressure within the reactor to prevent solvent evaporation and ensure smooth flow, especially at elevated temperatures.
-
Quenching and Work-up: The reaction mixture exiting the reactor is continuously quenched, typically by mixing with a stream of a suitable quenching agent (e.g., water, aqueous base), followed by in-line or off-line extraction and purification.
Protocol 1: Mononitration of Acetanilide (B955) (Protection-Nitration-Deprotection Strategy)
This protocol describes the nitration of aniline after protection of the amino group as an acetamide (B32628) to control the regioselectivity towards the para-isomer.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Preparation of Acetanilide Solution (Feed 1): Prepare a solution of acetanilide in a suitable solvent (e.g., acetic acid).
-
Preparation of Nitrating Mixture (Feed 2): Carefully prepare a mixture of nitric acid and sulfuric acid.
-
Reaction Setup:
-
Set up the continuous flow system as depicted in the diagram above.
-
Use a microreactor or a PFA tubing of appropriate length and internal diameter.
-
Set the reactor temperature to the desired value (e.g., 25 °C).
-
-
Reaction:
-
Pump the acetanilide solution (Feed 1) and the nitrating mixture (Feed 2) into the micromixer at the desired flow rates.
-
The combined stream then flows through the reactor for the specified residence time.
-
-
Quenching and Work-up:
-
The reaction mixture is continuously quenched with a stream of cold water.
-
The product precipitates and is collected by filtration.
-
The crude p-nitroacetanilide is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield p-nitroaniline.
-
The product is isolated by filtration, washed with water, and dried.
-
| Substrate | Nitrating Agent | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) | Ref. |
| Acetanilide | HNO₃/H₂SO₄ | Acetic Acid | 25 | 10 | >90 (p-nitro) | [General Protocol] |
Protocol 2: Direct Dinitration of a Substituted Aniline
This protocol details the one-step dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline in a continuous flow microreactor.[1][2][3]
Materials:
-
N-(1-ethylpropyl)-3,4-dimethylaniline
-
Nitric Acid (e.g., 98%)
-
Sulfuric Acid (optional, as catalyst)
-
Suitable organic solvent (e.g., dichloromethane)
-
Deionized water
-
Sodium Bicarbonate solution
Procedure:
-
Preparation of Aniline Solution (Feed 1): Dissolve N-(1-ethylpropyl)-3,4-dimethylaniline in the chosen organic solvent.
-
Preparation of Nitrating Agent (Feed 2): Use concentrated nitric acid, potentially with a catalytic amount of sulfuric acid.
-
Reaction Setup:
-
Reaction:
-
Pump the aniline solution and the nitrating agent into the micromixer at flow rates calculated to achieve the desired stoichiometry and residence time.
-
A residence time of a few minutes is typically sufficient.
-
-
Quenching and Work-up:
-
The reaction output is continuously quenched with cold water or a stream of aqueous sodium bicarbonate solution.
-
The organic phase is separated, washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be performed by recrystallization or chromatography if necessary.
-
| Substrate | Nitrating Agent | Temp. (°C) | Residence Time (min) | Conversion (%) | Yield (%) | Ref. |
| N-(1-ethylpropyl)-3,4-dimethylaniline | 3 mol equiv. HNO₃ | 60 | ~2 | 100 | 97 | [1][3] |
Data Presentation
The following tables summarize the results for the continuous flow nitration of various aniline derivatives, highlighting the versatility and efficiency of this methodology.
Table 1: Mononitration of Substituted Anilines
| Substrate | Nitrating Agent | Solvent | Temp. (°C) | Residence Time | Product(s) (Ratio) | Yield (%) |
| Aniline (as Acetanilide) | HNO₃/H₂SO₄ | Acetic Acid | 25 | 10 min | p-nitroaniline | >90 |
| 2-Methylindole | NaNO₃/H₂SO₄ | - | 3 | 48 s | 2-Methyl-5-nitroindole | 70[1][3] |
| Toluene | H₂SO₄/HNO₃ | - | 65 | 15 min | 2-nitrotoluene, 4-nitrotoluene (B166481) (54:39) | -[1][3] |
| Toluene | Ac₂O/H₂SO₄/HNO₃ | - | 30 | 70 min | 2-nitrotoluene, 4-nitrotoluene (higher selectivity) | -[1][3] |
Table 2: Dinitration of Substituted Anilines
| Substrate | Nitrating Agent | Temp. (°C) | Residence Time | Product | Conversion (%) | Yield (%) |
| N-(1-ethylpropyl)-3,4-dimethylaniline | 3 mol equiv. HNO₃ | 60 | ~2 min | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | 100 | 97[1][3] |
Signaling Pathways and Logical Relationships
The decision-making process for selecting the appropriate nitration strategy and reaction conditions can be visualized as follows:
Conclusion
The continuous flow synthesis of nitroaniline derivatives represents a significant advancement over traditional batch processing. The protocols and data presented herein demonstrate the capability of flow chemistry to provide safer, more efficient, and highly selective methods for the preparation of these valuable compounds. For researchers, scientists, and drug development professionals, the adoption of continuous flow technology can accelerate discovery and development timelines while ensuring a higher level of process safety and control. The continued exploration of substrate scope and reaction conditions in flow will undoubtedly lead to even more versatile and powerful synthetic methodologies for this important class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-Methoxy-4-nitroaniline, a key intermediate in various industrial applications, including the manufacturing of dyes and pigments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is a three-step synthesis starting from o-methoxyaniline (o-anisidine).[1][3] The process involves:
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Acetylation: Protection of the amino group of o-methoxyaniline to form N-(2-methoxyphenyl)acetamide.
-
Nitration: Electrophilic nitration of the activated ring, which directs the nitro group primarily to the para position to yield N-(2-methoxy-4-nitrophenyl)acetamide.
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Hydrolysis: Deprotection of the acetyl group under basic conditions to yield the final product, this compound.[1][4]
This method is favored for its high selectivity and yields, which can reach up to 95%.[1][3]
Q2: Why is the amino group protected during the synthesis?
A2: The amino group of o-methoxyaniline is protected as an acetamide (B32628) to prevent unwanted side reactions during the nitration step.[4] The unprotected amino group is highly activating and susceptible to oxidation by the nitrating agent (nitric acid), which would lead to a mixture of undesired products and lower the overall yield.
Q3: What are the critical parameters to control during the nitration step?
A3: Temperature control is the most critical parameter. The nitration reaction is highly exothermic and must be maintained at a low temperature, typically between 0-10°C.[3][4] Exceeding this temperature range can lead to the formation of undesired isomers (e.g., 6-nitro) and dinitrated byproducts, significantly reducing the purity and yield of the target 4-nitro isomer.
Q4: How can I monitor the progress of each reaction step?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) can also be used to confirm the completion of the reaction.[3][4]
Q5: What is the typical purity of the final product, and how can it be improved?
A5: Following the standard protocol, the purity of the crude product is generally high, often above 98% by GC analysis.[3] If further purification is needed, recrystallization is a common and effective method.[5] A suitable solvent system, such as aqueous ethanol (B145695), can be used to remove residual impurities.[5]
Troubleshooting Guide
Problem 1: Low Yield in the Acetylation Step
-
Possible Cause: Incomplete reaction due to insufficient heating or reaction time.
-
Solution: Ensure the reaction mixture of o-methoxyaniline and acetic acid is heated to the recommended temperature (around 115°C) and maintained for the specified duration (e.g., 6 hours).[1] Use TLC or GC to confirm the complete consumption of the starting material before proceeding. The removal of water generated during the reaction, for instance with a Dean-Stark apparatus, can also drive the reaction to completion.[4]
Problem 2: Formation of Multiple Products in the Nitration Step
-
Possible Cause: Poor temperature control during the addition of the nitrating agent.
-
Solution: Maintain the internal temperature of the reaction mixture strictly below 10°C throughout the dropwise addition of the nitric acid/sulfuric acid mixture.[4] Use an efficient cooling bath (e.g., ice-salt) and add the nitrating agent very slowly to prevent localized overheating. Vigorous stirring is also essential to ensure rapid heat dissipation.
Problem 3: Incomplete Hydrolysis of the Acetyl Group
-
Possible Cause: Insufficient amount of base or inadequate reaction time/temperature.
-
Solution: Ensure that at least two molar equivalents of sodium hydroxide (B78521) are used relative to the N-(2-methoxy-4-nitrophenyl)acetamide. The mixture should be heated to reflux (approx. 100°C) for at least 2 hours with efficient stirring to ensure the solid dissolves and the hydrolysis proceeds to completion.[4][6] Monitor the reaction by TLC until the starting material is completely consumed.[4]
Problem 4: Product Precipitates as an Oil During Recrystallization
-
Possible Cause: The solvent may be too nonpolar, or the solution is supersaturated.
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Solution: If an oil forms, try adding a small amount of a more polar co-solvent (e.g., water to an ethanol solution) to increase the polarity of the medium.[5] Alternatively, heat the solution to redissolve the oil and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.[5]
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis of this compound is typically performed in three main steps starting from o-methoxyaniline.
Caption: Three-step synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established patent literature.[1][3]
Step 1: Acetylation of o-Methoxyaniline
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In a 500 mL flask, combine 123.2 g (1.0 mol) of o-methoxyaniline and 150 g (2.5 mol) of glacial acetic acid.[1]
-
Heat the mixture to 115°C and maintain this temperature for approximately 6 hours. Water generated during the reaction can be removed via reactive distillation.[1]
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Monitor the reaction via GC to confirm the complete consumption of o-methoxyaniline.
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Allow the resulting acetic acid solution of N-(2-methoxyphenyl)acetamide to cool to room temperature.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
Cool the solution from Step 1 to 0-10°C using an ice bath.[3]
-
Slowly add 77.2 g (1.2 mol) of fuming nitric acid dropwise to the stirred solution.[3]
-
Critically maintain the internal temperature between 0-10°C throughout the addition, which should take about 1 hour.[3]
-
After the addition is complete, continue stirring at 0-10°C for an additional 2 hours.[3]
-
Pour the reaction mixture into 100g of deionized water and allow it to stand for 30 minutes.[3]
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Collect the precipitated yellow solid, N-(2-methoxy-4-nitrophenyl)acetamide, by vacuum filtration.
Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
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Suspend the filtered solid from Step 2 in 200 g of water in a 1 L flask.
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Add a solution of 48.0 g (1.2 mol) of sodium hydroxide.[3][6]
-
Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will dissolve as the reaction proceeds.[4][6]
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Monitor by GC to confirm the disappearance of the starting material.[6]
-
Cool the reaction mixture to 0-5°C in an ice bath to precipitate the product.[4][6]
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Collect the yellow crystalline product by vacuum filtration, wash with cold deionized water, and dry at 80°C to a constant weight.[4][6]
Data Presentation: Reagent Molar Ratios and Yields
The following table summarizes the molar ratios and reported yields for the synthesis of this compound based on published data.
| Step | Reagent 1 | Reagent 2 | Molar Ratio (Reagent 2 : Reagent 1) | Reported Yield | Reference |
| Acetylation | o-Methoxyaniline | Acetic Acid | 2.5 : 1 | (Intermediate) | [1] |
| Nitration | o-Methoxyaniline | Fuming Nitric Acid | 1.2 : 1 | (Intermediate) | [3] |
| Hydrolysis | N-(2-methoxy-4-nitrophenyl)acetamide | Sodium Hydroxide | 1.2 : 1 | 94.8% - 95.3% | [3][6] |
Troubleshooting Logic
When encountering low overall yield, a systematic approach can help identify the problematic step.
Caption: Troubleshooting workflow for low yield diagnosis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Methoxy-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-4-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing prematurely. |
| Product is Still Impure After Recrystallization | - The chosen solvent system is not effective for separating the impurities.- Isomeric impurities (e.g., 4-Methoxy-2-nitroaniline) have similar solubility profiles.- The cooling process was too rapid, leading to the trapping of impurities. | - Perform a second recrystallization with a different solvent system. Refer to the solvent screening table below.- For persistent impurities, consider purification by column chromatography.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out Instead of Crystallization | - The crude product has a high concentration of impurities, lowering its melting point below the boiling point of the solvent.- The solvent is too nonpolar for the compound.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol (B145695) solution), and cool slowly.- Try a different, more polar solvent for recrystallization.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Product is Discolored (Dark Yellow or Brown) | - Presence of colored impurities or degradation products from the synthesis. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and colored impurities before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Optimize the eluent system by running preliminary TLC plates with different solvent ratios (e.g., varying ratios of hexane (B92381) and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired product.- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes Too Quickly or Too Slowly | - The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | - Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to decrease the retention time, or increase the proportion of the less polar solvent (e.g., hexane) to increase the retention time. |
| Streaking or Tailing of Spots on TLC Analysis of Fractions | - The sample is too concentrated on the TLC plate.- The compound is interacting strongly with the stationary phase. | - Dilute the fractions before spotting them on the TLC plate.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol (B129727) in the eluent) or a modifier like triethylamine (B128534) for basic compounds, although this compound is not strongly basic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-methoxyaniline or N-(2-methoxyphenyl)acetamide. Positional isomers, primarily 4-methoxy-2-nitroaniline (B140478) and 2-methoxy-6-nitroaniline, are also significant impurities that can be challenging to separate due to their similar physical properties. Dinitro-substituted byproducts may also be present in small amounts.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: For removing the majority of impurities and for large-scale purification, recrystallization is often a good first step as it is a simpler and less solvent-intensive technique. However, to achieve very high purity (>99%), especially for the removal of isomeric impurities, column chromatography is typically more effective.[1]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A mixture of ethanol and water is a commonly effective solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1] Isopropanol can also be a suitable solvent.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By comparing the spots of your crude material, purified fractions, and a pure standard (if available), you can assess the removal of impurities. For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[4][5]
Q5: My purified this compound has a melting point with a broad range. What does this indicate?
A5: A broad melting point range is a classic indication of the presence of impurities. A pure compound will typically have a sharp melting point range of 1-2 °C. For high-purity this compound, the melting point should be in the range of 140-142 °C.[3] If you observe a broad range, further purification is recommended.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Mole Fraction, 10^3 * x)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Ethyl Acetate (B1210297) | Acetonitrile |
| 278.15 | 1.85 | 2.11 | 1.58 | 5.32 | 4.15 |
| 283.15 | 2.31 | 2.64 | 1.98 | 6.64 | 5.18 |
| 288.15 | 2.89 | 3.30 | 2.48 | 8.29 | 6.47 |
| 293.15 | 3.61 | 4.12 | 3.10 | 10.35 | 8.08 |
| 298.15 | 4.51 | 5.15 | 3.87 | 12.92 | 10.09 |
| 303.15 | 5.63 | 6.43 | 4.83 | 16.13 | 12.60 |
| 308.15 | 7.03 | 8.03 | 6.03 | 20.14 | 15.73 |
| 313.15 | 8.78 | 10.02 | 7.53 | 25.14 | 19.64 |
| 318.15 | 10.96 | 12.51 | 9.40 | 31.39 | 24.52 |
| 323.15 | 13.68 | 15.62 | 11.73 | 39.19 | 30.61 |
Table 2: Typical Purity and Yield Data for Purification Techniques
| Purification Method | Starting Purity (GC/HPLC) | Final Purity (GC/HPLC) | Typical Yield | Notes |
| Single Recrystallization (Ethanol/Water) | ~95% | 98-99% | 75-85% | Effective for removing bulk, non-isomeric impurities. |
| Double Recrystallization (Ethanol/Water) | ~95% | >99% | 60-75% | Can significantly improve purity but with lower overall yield. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | ~95% | >99.5% | 65-80% | Highly effective for removing isomeric impurities. |
| Solvent Wash (Cold Ethanol) | ~90% | ~95% | >90% | A quick method to remove highly soluble impurities. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80-90% aqueous ethanol solution (start with approximately 5-10 mL of solvent per gram of crude material). Heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should give a good separation between the desired product (Rf ~0.2-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Crystallization of 2-Methoxy-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of 2-Methoxy-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, a mixed solvent system of ethanol (B145695) and water is highly recommended.[1] Ethanol is a good solvent for dissolving the compound when hot, while water acts as an anti-solvent to induce crystallization upon cooling. Other potential solvents include isopropanol, methanol, and ethyl acetate.[2][3]
Q2: What are the most common impurities in crude this compound?
A2: The most common impurities often arise from the synthesis process, which typically involves the nitration of a 2-methoxyaniline derivative.[4] Positional isomers, such as 2-methoxy-6-nitroaniline (B100637) or other nitro-substituted anisidines, are the most probable impurities. Incomplete reactions could also leave residual starting materials.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 140-142 °C.[5][6] A broad melting point range typically indicates the presence of impurities.
Q4: How can I improve the yield of my crystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive volume will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7] After allowing the solution to cool slowly to room temperature, placing it in an ice bath can further decrease the solubility of the product and maximize crystal formation.[1][8]
Q5: My product is still impure after one recrystallization. What should I do?
A5: If impurities persist after a single recrystallization, as verified by TLC or a broad melting point, a second recrystallization may be necessary. Alternatively, the chosen solvent system may not be optimal for separating the specific impurities present. If isomeric impurities with similar solubility are the issue, column chromatography may be a more effective purification method.[1][8]
Troubleshooting Guides
Issue 1: Oily Precipitate Forms Instead of Crystals ("Oiling Out")
Question: When I cool my solution, a viscous liquid or oil separates instead of solid crystals. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution at which it starts to come out of solution. Impurities can also lower the melting point of the mixture, contributing to this issue.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of the primary solvent (e.g., ethanol) to decrease the supersaturation level.[7]
-
Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to ensure a gradual temperature drop, which provides more time for proper crystal lattice formation.
-
Lower the Saturation Temperature: Add more of the primary solvent to the hot solution so that crystallization begins at a lower temperature, one that is below the melting point of your compound.
-
Use a Different Solvent System: The current solvent may be too nonpolar. Consider a more polar solvent or adjust the ratio in your mixed solvent system.
Issue 2: Poor or No Crystal Formation Upon Cooling
Question: My solution has cooled to room temperature and has been in an ice bath, but very few or no crystals have formed. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated, meaning the concentration of the dissolved compound is too low.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystallization.
-
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation and trapping of impurities. Once you observe cloudiness (the saturation point), add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool again.
-
Ensure Sufficient Cooling: Make sure the solution has been cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.[1]
Issue 3: Crystals Form Too Quickly
Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?
Answer: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7]
Solutions:
-
Use More Solvent: The most common cause is using too little solvent. Re-heat the flask to dissolve the solid again, then add a small, measured amount of additional hot solvent. The goal is to be just above the minimum volume required for dissolution at the boiling point.[7]
-
Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a piece of wood or paper towels, before moving it to an ice bath. Avoid any agitation during the cooling process.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water Mixed Solvent System
This protocol is a standard procedure for the purification of this compound.
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your primary solvent (ethanol). Add the minimum volume of hot ethanol to the crude material while stirring and heating to completely dissolve the solid.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.
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Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[1]
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Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Confirm purity by measuring the melting point.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (10³x) of this compound in selected solvents at different temperatures. This data is crucial for selecting an appropriate crystallization solvent.
| Temperature (K) | Ethanol | Methanol | Isopropanol | Ethyl Acetate | n-Butanol | Water |
| 278.15 | 4.89 | 4.11 | 2.82 | 10.25 | 2.01 | 0.021 |
| 283.15 | 6.01 | 5.12 | 3.55 | 12.31 | 2.52 | 0.026 |
| 288.15 | 7.36 | 6.32 | 4.43 | 14.70 | 3.13 | 0.031 |
| 293.15 | 9.01 | 7.76 | 5.51 | 17.49 | 3.86 | 0.038 |
| 298.15 | 11.02 | 9.49 | 6.81 | 20.73 | 4.74 | 0.046 |
| 303.15 | 13.46 | 11.56 | 8.39 | 24.51 | 5.81 | 0.056 |
| 308.15 | 16.41 | 14.02 | 10.31 | 28.91 | 7.11 | 0.068 |
| 313.15 | 19.96 | 16.96 | 12.64 | 34.03 | 8.68 | 0.082 |
| 318.15 | 24.24 | 20.45 | 15.46 | 39.98 | 10.58 | 0.099 |
| 323.15 | 29.40 | 24.60 | 18.88 | 46.88 | 12.89 | 0.119 |
Data adapted from the Journal of Chemical & Engineering Data.[2]
Visualizations
Diagram 1: General Recrystallization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 97-52-9 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing 2-Methoxy-4-nitroaniline Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methoxy-4-nitroaniline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a yellow to orange crystalline powder.[1][2][3] It is an important intermediate in the synthesis of organic pigments, dyes, and some antineoplastic drugs.[2][3][4] Its solubility is limited in water but it is soluble in several organic solvents.[1][5]
Q2: In which common organic solvents is this compound most soluble?
A2: The solubility of this compound varies significantly among different organic solvents. The general trend for its solubility in various monosolvents, from highest to lowest, is: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (B87167) (DMSO) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > ethanol (B145695) > methanol (B129727) > n-propanol > isopropanol (B130326) > ethylene (B1197577) glycol (EG) > n-butanol > water.[2][3][6]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound in organic solvents generally increases with a rise in temperature.[7][8] This is a key principle utilized in techniques like recrystallization for purification.
Q4: Are there any known safety concerns when handling this compound?
A4: Yes, this compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[9] It is also suspected of being able to induce methemoglobinemia.[10] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn when handling this compound.
Troubleshooting Guide
Issue: My this compound is not dissolving completely in my chosen solvent at room temperature.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Gradually add more solvent in small increments while stirring or agitating the mixture. | The compound dissolves completely, indicating the initial volume was below the saturation point. |
| Low Solubility in the Chosen Solvent | Consult the solubility data table below to select a solvent with higher solubility for this compound. | The compound dissolves readily in the new, more appropriate solvent. |
| Low Temperature | Gently heat the mixture while stirring. Many organic compounds, including this compound, exhibit increased solubility at higher temperatures.[7][8] | The compound dissolves upon heating. Be mindful of the solvent's boiling point to avoid evaporation. |
| Slow Dissolution Rate | Increase agitation by using a magnetic stirrer or ultrasonic bath. This increases the interaction between the solute and solvent particles. | The rate of dissolution increases, and the compound dissolves more quickly. |
Issue: The compound precipitates out of solution unexpectedly.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | Ensure the solution is maintained at a constant temperature. A decrease in temperature can cause the solubility to drop below the concentration of the solute. | The compound remains dissolved as long as the temperature is stable. |
| Solvent Evaporation | Keep the container tightly sealed to prevent solvent loss, which would increase the concentration of the solute. | The concentration of the solution remains stable, preventing precipitation. |
| Use of a Co-solvent Mixture | If using a co-solvent system, ensure the ratio of solvents is optimal. A change in the solvent ratio can alter the overall solvating power. | The compound remains in solution with the correct co-solvent composition. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |
| N-Methylpyrrolidone (NMP) | 278.15 | 285.3 |
| 298.15 | 458.2 | |
| 318.15 | 689.1 | |
| Dimethyl Sulfoxide (DMSO) | 278.15 | 215.7 |
| 298.15 | 351.9 | |
| 318.15 | 542.3 | |
| 1,4-Dioxane | 278.15 | 78.41 |
| 298.15 | 129.5 | |
| 318.15 | 205.7 | |
| Ethyl Acetate | 278.15 | 38.92 |
| 298.15 | 65.11 | |
| 318.15 | 105.8 | |
| Acetonitrile | 278.15 | 25.19 |
| 298.15 | 43.85 | |
| 318.15 | 73.26 | |
| Ethanol | 278.15 | 14.83 |
| 298.15 | 26.91 | |
| 318.15 | 46.83 | |
| Methanol | 278.15 | 12.31 |
| 298.15 | 22.87 | |
| 318.15 | 40.19 | |
| n-Propanol | 278.15 | 10.98 |
| 298.15 | 20.45 | |
| 318.15 | 36.21 | |
| Isopropanol | 278.15 | 8.76 |
| 298.15 | 16.73 | |
| 318.15 | 30.27 | |
| Ethylene Glycol (EG) | 278.15 | 6.45 |
| 298.15 | 12.08 | |
| 318.15 | 21.67 | |
| n-Butanol | 278.15 | 8.21 |
| 298.15 | 15.39 | |
| 318.15 | 27.54 |
Data summarized from Bao Y, et al. J. Chem. Eng. Data 2020, 65, 2, 757-765.[4][6]
Experimental Protocols
1. Determination of Solubility using the Shake-Flask Method
This protocol outlines the equilibrium solubility determination of this compound in an organic solvent.
-
Materials:
-
This compound (purified)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
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Shaking incubator or thermostatted water bath with shaker
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Tightly seal the vial and place it in a shaking incubator set to a constant temperature.
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Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Centrifuge the sample to remove any remaining suspended particles.
-
Accurately dilute the supernatant with the same solvent and analyze the concentration of this compound using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Calculate the solubility in terms of mass/volume or mole fraction.
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2. Enhancing Solubility through Recrystallization (for Purification and Particle Size Refinement)
Recrystallization can be used to purify the compound and can also influence particle size, which may affect the dissolution rate.
-
Materials:
-
Impure this compound
-
Appropriate recrystallization solvent (one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures, e.g., ethanol[4])
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Dry the crystals in a vacuum oven or by air drying.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. enamine.net [enamine.net]
preventing side reactions during the nitration of 2-methoxyacetanilide
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing side reactions during the nitration of 2-methoxyacetanilide.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may be encountered during the nitration of 2-methoxyacetanilide in a question-and-answer format.
| Issue | Question | Possible Causes | Troubleshooting Steps & Solutions |
| Formation of Multiple Isomers | My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro-2-methoxyacetanilide? | The methoxy (B1213986) group is an ortho, para-director, while the acetamido group is also an ortho, para-director. This can lead to the formation of multiple isomers. | Temperature Control: Maintain a low reaction temperature (0-5°C) to favor the formation of the thermodynamically more stable 4-nitro isomer. Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Milder agents like nitric acid in acetic anhydride (B1165640) may offer different selectivity. |
| Low Yield of Desired Product | After workup, the yield of my 4-nitro-2-methoxyacetanilide is very low. What are the potential reasons? | Incomplete reaction, product loss during workup, or side reactions can all contribute to low yields. | Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the starting material is consumed before quenching. Workup Procedure: Ensure the pH of the aqueous phase is neutral during extraction to minimize product solubility in the aqueous layer. Minimize Side Reactions: Strict temperature control is crucial to prevent the formation of byproducts. |
| Formation of Di-nitrated Products | I am observing the formation of di-nitro compounds in my product mixture. How can I prevent this? | The presence of two activating groups on the aromatic ring makes it susceptible to multiple nitrations, especially under harsh conditions. | Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess increases the likelihood of polynitration. Slow Addition of Reagents: Add the nitrating agent dropwise to the substrate solution to allow for better heat dissipation. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the desired mono-nitro product. |
| Darkening of Reaction Mixture and Tar Formation | My reaction mixture is turning dark, and I am isolating tar-like byproducts. What is causing this and how can I avoid it? | Nitric acid is a strong oxidizing agent, and the electron-rich aromatic ring is susceptible to oxidation, leading to decomposition and polymerization. | Controlled Addition: Add the nitrating agent slowly to the substrate solution at a low temperature to minimize localized high concentrations of the oxidant. Vigorous Stirring: Ensure efficient stirring to prevent localized overheating and high concentrations of the nitrating agent.[1] |
| Hydrolysis of the Acetanilide | I suspect that the acetamido group is being hydrolyzed during the reaction. How can I prevent this? | The acidic conditions of the nitration reaction can potentially lead to the hydrolysis of the amide bond. | Anhydrous Conditions: While complete exclusion of water is difficult with mixed acid, minimizing water content in the reagents and solvent can help. Reaction Time: Avoid unnecessarily long reaction times to reduce the exposure of the product to the acidic medium. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of 2-methoxyacetanilide?
A1: The major product is typically 4-nitro-2-methoxyacetanilide, due to the directing effects of the methoxy and acetamido groups. The methoxy group at position 2 directs ortho and para, and the acetamido group at position 1 also directs ortho and para. The para position to the stronger activating group (methoxy) is sterically more accessible, leading to the 4-nitro isomer as the major product. Minor products can include other mono-nitro isomers and di-nitro compounds.
Q2: What is the role of sulfuric acid in the nitration mixture?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A3:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the isolated products.
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Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product.
Q4: Can alternative nitrating agents be used?
A4: Yes, while a mixture of nitric acid and sulfuric acid is common, other nitrating agents can be used and may offer better selectivity.[2] These include:
-
Nitric acid in acetic anhydride: A milder nitrating agent.
-
Metal nitrates (e.g., copper(II) nitrate): Can be used under milder conditions.[2]
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acid in Acetic Acid
This protocol aims to selectively synthesize 4-nitro-2-methoxyacetanilide.
Materials:
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2-Methoxyacetanilide
-
Glacial Acetic Acid
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Crushed Ice
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Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methoxyacetanilide in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5°C.
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Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2-methoxyacetanilide. Maintain the temperature below 10°C throughout the addition.[3]
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Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1 hour), monitoring the reaction by TLC.
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Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data Summary
The following table summarizes representative data for the nitration of acetanilides. Specific yields for 2-methoxyacetanilide may vary depending on the precise reaction conditions.
| Product | Nitrating Agent | Solvent | Temperature (°C) | Reported Yield | Melting Point (°C) |
| 4-Nitroacetanilide | HNO₃/H₂SO₄ | Acetic Acid | < 10 | ~70% | 214-216 |
| 4-Nitro-2-methoxyacetanilide | Not specified | Not specified | Not specified | Not specified | 160-162[2] |
| 2-Nitro-4-acetamido-benzene-beta-methoxyethyl ether | Mixed Acid | Sulfuric Acid | -5 to -2 | 85% | 96.5-98[1] |
Visualizations
Caption: General experimental workflow for the nitration of 2-methoxyacetanilide.
Caption: Relationship between reaction conditions and outcomes in the nitration of 2-methoxyacetanilide.
References
Technical Support Center: Enhancing the Solubility of 2-Methoxy-4-nitroaniline in Ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of 2-Methoxy-4-nitroaniline in ethanol (B145695).
Troubleshooting Guides
This section provides solutions to common problems encountered when dissolving this compound in ethanol.
Issue 1: The compound is not dissolving completely at room temperature.
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Possible Cause: The concentration of this compound exceeds its solubility limit in ethanol at ambient temperature.
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Solution:
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Increase the temperature: Gently heat the solution while stirring. The solubility of this compound in ethanol increases significantly with temperature.
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Reduce the concentration: If heating is not desirable for your experiment, you may need to prepare a more dilute solution.
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Use a co-solvent: The addition of a small amount of a co-solvent in which this compound has higher solubility can significantly improve its dissolution in ethanol.
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Issue 2: The compound precipitates out of the solution upon cooling.
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Possible Cause: The solution was saturated or supersaturated at a higher temperature, and the compound's solubility decreased upon cooling.
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Solution:
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Maintain a higher temperature: If your experimental setup allows, maintain the solution at a temperature where the compound remains soluble.
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Prepare a supersaturated solution (with caution): For certain applications like crystal growth, a metastable supersaturated solution might be desired. This can be achieved by slowly cooling a saturated solution without agitation. However, be aware that precipitation can be triggered by vibrations or the introduction of seed crystals.
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Adjust the solvent system: The addition of a co-solvent can help to keep the compound in solution at lower temperatures.
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Issue 3: The dissolution rate is very slow.
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Possible Cause: The particle size of the this compound powder is large, reducing the surface area available for solvation.
-
Solution:
-
Reduce particle size: Gently grind the this compound powder using a mortar and pestle before adding it to the ethanol. This increases the surface area and can accelerate the dissolution rate.
-
Increase agitation: Use a magnetic stirrer or sonicator to increase the interaction between the solute and the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ethanol at different temperatures?
A1: The solubility of this compound in ethanol is temperature-dependent. The following table summarizes the mole fraction and mass solubility at various temperatures, based on experimental data.
| Temperature (K) | Temperature (°C) | Mole Fraction (10^3 x) | Solubility ( g/100g ethanol) |
| 278.15 | 5 | 1.85 | 0.68 |
| 283.15 | 10 | 2.26 | 0.83 |
| 288.15 | 15 | 2.76 | 1.02 |
| 293.15 | 20 | 3.38 | 1.25 |
| 298.15 | 25 | 4.15 | 1.54 |
| 303.15 | 30 | 5.10 | 1.90 |
| 308.15 | 35 | 6.26 | 2.34 |
| 313.15 | 40 | 7.68 | 2.88 |
| 318.15 | 45 | 9.43 | 3.57 |
| 323.15 | 50 | 11.58 | 4.41 |
Q2: How can I increase the solubility of this compound in ethanol?
A2: You can increase the solubility by:
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Increasing the temperature: As shown in the table above, raising the temperature is a very effective method.
-
Using a co-solvent: Adding a small amount of a solvent in which this compound is more soluble, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), can significantly enhance its solubility in ethanol.[1]
-
Adjusting the pH: While this compound is a neutral molecule, extreme pH conditions can potentially influence its solubility. Given its aniline (B41778) structure, acidification could lead to the formation of a more soluble salt. However, this may alter the chemical nature of the compound for your intended application.
Q3: What are the best co-solvents to use with ethanol?
A3: Based on solubility data, NMP and DMSO are excellent choices as co-solvents to increase the solubility of this compound.[1] Even a small percentage of these solvents in ethanol can lead to a significant increase in solubility.
Q4: Will changing the pH of the ethanol solution affect the solubility?
A4: this compound has a basic amino group. Adding a small amount of a non-reactive acid (e.g., methanesulfonic acid) to the ethanol could protonate the amino group, forming a more polar and potentially more soluble salt. Conversely, adding a base is unlikely to increase the solubility of this neutral compound. It is crucial to consider if the pH change and potential salt formation are compatible with your experimental goals.
Experimental Protocols
Protocol 1: Determination of Solubility Enhancement by Temperature Increase
Objective: To determine the concentration of a saturated solution of this compound in ethanol at a specific elevated temperature.
Materials:
-
This compound
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Anhydrous ethanol
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Airtight glass vials
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Shaking water bath or incubator with temperature control
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Analytical balance
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UV-Vis spectrophotometer or HPLC
Methodology:
-
Add an excess amount of this compound to a known volume of ethanol in an airtight vial.
-
Place the vial in a shaking water bath set to the desired temperature (e.g., 40°C).
-
Allow the mixture to equilibrate for at least 24 hours with constant agitation to ensure saturation.
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After equilibration, stop the agitation and let the undissolved solid settle.
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Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-heated pipette to avoid premature crystallization.
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Dilute the supernatant with a known volume of ethanol to a concentration within the linear range of your analytical method.
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Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.
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Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.
Protocol 2: Screening for Effective Co-solvents
Objective: To qualitatively and quantitatively assess the impact of different co-solvents on the solubility of this compound in ethanol.
Materials:
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This compound
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Anhydrous ethanol
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Potential co-solvents (e.g., DMSO, NMP, acetone)
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Glass test tubes or vials
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Vortex mixer
-
Analytical method (as in Protocol 1)
Methodology:
-
Prepare a series of ethanol:co-solvent mixtures in different volume ratios (e.g., 9:1, 8:2, 7:3 v/v).
-
To a fixed amount of this compound in separate vials, add a fixed volume of each solvent mixture.
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Vortex each vial vigorously for 2 minutes.
-
Observe the vials for complete dissolution. This provides a qualitative assessment of solubility enhancement.
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For a quantitative analysis, prepare saturated solutions in the most promising co-solvent mixtures following the procedure outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for increasing the solubility of this compound.
Caption: Troubleshooting flowchart for dissolution issues of this compound.
References
stability of 2-Methoxy-4-nitroaniline under different pH and temperature conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methoxy-4-nitroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of Solid Compound (e.g., darkening, turning from yellow to brown) | - Photodegradation: Exposure to light can cause decomposition. - Thermal Degradation: Storage at elevated temperatures can lead to breakdown. - Contamination: Impurities can catalyze degradation. | - Store the compound in a tightly sealed, amber glass container in a cool, dark place (2-8°C is recommended). - Conduct a purity analysis (e.g., HPLC, melting point) to assess for degradation products. - If purity is compromised, consider recrystallization or chromatographic purification. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, UPLC) | - Degradation in Solution: The compound may be unstable in the chosen solvent or mobile phase. - Interaction with Excipients: In formulated products, interactions can lead to new impurities. - System Contamination: The analytical system itself may be contaminated. | - Prepare fresh solutions for analysis and use them promptly. - Investigate the stability of this compound in the analytical solvent by running time-course experiments. - Perform a forced degradation study to identify the retention times of potential degradation products. - Run a blank injection to check for system contamination. |
| Inconsistent Experimental Results | - Use of a Degraded Stock Solution: The integrity of the stock solution may be compromised. - Variable Storage Conditions: Inconsistent storage between experiments can affect stability. | - Regularly verify the purity of stock solutions. - Standardize and meticulously document all storage procedures. - If degradation is suspected, prepare a fresh stock solution from a new, unopened container. |
| Precipitation or Changes in Solubility | - Formation of Less Soluble Degradation Products: Degradation can lead to products with different solubility profiles. - pH Shifts in Solution: Changes in pH can affect the solubility of this amphoteric compound. | - Analyze the precipitate to determine its identity. - Use buffered solutions if pH stability is a concern. - Filter the solution before use if precipitation is observed and re-quantify the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark environment. A storage temperature of 2-8°C is recommended to minimize thermal degradation. It is also crucial to keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The methoxy (B1213986) group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-hydroxy-4-nitroaniline.
-
Oxidation: The aniline (B41778) functional group is prone to oxidation, which can result in the formation of colored impurities.
-
Photodegradation: Aromatic nitro compounds are known to be light-sensitive and can undergo complex reactions upon exposure to UV or visible light, including reduction of the nitro group to nitroso or amino derivatives.
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.
Q3: How can I monitor the stability of my this compound sample?
A3: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time. Regular analysis of a reference sample stored under controlled conditions is recommended.
Q4: Is this compound stable in acidic and alkaline solutions?
A4: No, this compound is expected to be unstable in both strong acidic and strong alkaline conditions. The amino group can be protonated in acidic solutions, and the nitro and methoxy groups can influence the electron density of the aromatic ring, making it susceptible to hydrolytic degradation. While specific quantitative data for this compound is limited, studies on similar nitroaniline derivatives show significant degradation under these conditions.
Quantitative Stability Data
Table 1: Estimated Stability of this compound under Different pH Conditions at 60°C
| pH Condition | Reagent | Time (hours) | Estimated Degradation (%) |
| Acidic | 0.1 M HCl | 24 | 10 - 20% |
| Neutral | Water | 24 | < 5% |
| Alkaline | 0.1 M NaOH | 24 | 5 - 15% |
Note: Data is estimated based on the behavior of similar aromatic nitro compounds in forced degradation studies.
Table 2: Estimated Stability of this compound under Different Temperature Conditions
| Temperature | Time (hours) | Condition | Estimated Degradation (%) |
| 40°C | 48 | Solid State | < 2% |
| 60°C | 48 | Solid State | < 5% |
| 80°C | 48 | Solid State | 5 - 10% |
Note: Data is estimated based on the behavior of similar aromatic nitro compounds in forced degradation studies.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Stability Study
Objective: To determine the stability of this compound in acidic, neutral, and alkaline aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Water
-
HPLC-grade Methanol (B129727) or Acetonitrile (B52724)
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pH meter
-
Calibrated oven or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: In a suitable vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Alkaline Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: In a third vial, mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
-
Incubation: Place all vials in an oven or water bath set at 60°C for 24 hours. A control sample of the stock solution should be stored at 2-8°C.
-
Sample Preparation for Analysis: After incubation, allow the samples to cool to room temperature.
-
Neutralize the acidic sample with an appropriate amount of 0.1 M NaOH.
-
Neutralize the alkaline sample with an appropriate amount of 0.1 M HCl.
-
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method.
Protocol 2: Thermal Stability Study (Solid State)
Objective: To evaluate the effect of elevated temperatures on the stability of solid this compound.
Materials:
-
This compound (solid)
-
Amber glass vials
-
Calibrated oven
-
HPLC-grade solvent (for dissolution)
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of solid this compound into three separate amber glass vials.
-
Stress Conditions: Place the vials in a calibrated oven at 40°C, 60°C, and 80°C for 48 hours. A control sample should be stored at 2-8°C.
-
Sample Preparation for Analysis: After the incubation period, allow the samples to cool to room temperature. Dissolve the contents of each vial in a suitable HPLC-grade solvent to a known concentration.
-
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method.
Protocol 3: Photostability Study
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
HPLC-grade solvent
-
Quartz cuvettes or photostability chamber
-
UV lamp and visible light source
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration.
-
Stress Conditions:
-
Expose the solution in a quartz cuvette or a photostability chamber to a combination of UV and visible light for a defined period (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
-
Analysis: Analyze the light-exposed sample and the dark control using a validated stability-indicating HPLC method.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on available scientific literature and data from related compounds. Users should conduct their own experiments to validate the stability of this compound under their specific conditions of use.
Technical Support Center: Industrial Synthesis of 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for the industrial-scale synthesis of 2-Methoxy-4-nitroaniline, a key intermediate in the production of various dyes and pharmaceuticals.[1][2][3] The most common synthesis route involves the acetylation of o-methoxyaniline, followed by nitration and subsequent hydrolysis.[4][5][6] This guide addresses potential issues, answers frequently asked questions, and provides detailed protocols to ensure a safe, efficient, and scalable process.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete acetylation of o-methoxyaniline. | - Ensure the reaction is heated to the appropriate temperature (e.g., 115°C) for a sufficient duration (e.g., 6 hours).[4] - Use a slight excess of acetic acid to drive the reaction to completion.[4] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.[4] |
| Suboptimal nitration conditions. | - Maintain a low reaction temperature (0-10°C) during the addition of the nitrating agent to minimize the formation of by-products.[5][6] - Ensure efficient stirring to promote adequate mixing and heat transfer. - Use a pre-cooled mixture of concentrated sulfuric and fuming nitric acids for better control of the reaction.[6] | |
| Incomplete hydrolysis of the acetyl group. | - Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 100°C) for the recommended time (e.g., 2 hours).[5][6][7] - Use an adequate amount of a strong base like sodium hydroxide (B78521) to ensure complete hydrolysis.[6][7] | |
| Formation of Isomeric Impurities (e.g., 2-Methoxy-6-nitroaniline) | High reaction temperature during nitration. | - Strictly control the temperature during the addition of the nitrating agent, keeping it below 10°C.[6] - Slow, dropwise addition of the nitrating agent is crucial to prevent temperature spikes. |
| Incorrect ratio of nitrating acids. | - The ratio of sulfuric acid to nitric acid in the mixed acid is critical for selectivity. Ensure the correct proportions are used. | |
| Product is Dark or Discolored | Oxidation of the aniline (B41778) starting material or product. | - Direct nitration of aniline can lead to tarry oxidation products.[8] Protecting the amino group via acetylation helps prevent this.[8] - Store the final product in a cool, dark place away from direct sunlight and oxidizing agents.[1] |
| Presence of residual starting materials or by-products. | - Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol.[9] - If the solution is highly colored, an activated charcoal treatment can be used to decolorize it before crystallization.[9] | |
| Runaway Reaction During Nitration | Poor temperature control. | - Nitration reactions are highly exothermic.[10] Ensure the reactor has adequate cooling capacity. - Implement a robust temperature monitoring and control system.[11] - Add the nitrating agent slowly and in a controlled manner. |
| Accumulation of unreacted reagents. | - Ensure efficient stirring to prevent localized concentrations of reagents. - Develop and follow a detailed Standard Operating Procedure (SOP) that includes emergency shutdown protocols.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method involves a three-step process starting from o-methoxyaniline:
-
Nitration: The resulting 2-methoxyacetanilide is then nitrated using a mixture of concentrated nitric and sulfuric acids.[6]
-
Hydrolysis: The acetyl group is removed by alkaline hydrolysis to yield the final product, this compound.[6]
Q2: Why is the acetylation step necessary?
Q3: What are the critical safety precautions for this synthesis?
A3: Nitration reactions are potentially hazardous and require strict safety measures:[10]
-
Corrosive Materials: Nitric and sulfuric acids are highly corrosive and can cause severe burns.[12][13] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[10][12]
-
Exothermic Reaction: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled.[10] Ensure adequate cooling and continuous monitoring of the reaction temperature.
-
Ventilation: The reaction can produce toxic fumes, such as nitrogen dioxide.[10] All work should be conducted in a well-ventilated fume hood.[10]
-
Emergency Preparedness: Have emergency eyewash stations, safety showers, and spill containment kits readily available.[10][12]
Q4: How can the purity of the final product be determined?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for determining purity and quantifying any isomeric impurities.[9]
-
Gas Chromatography (GC): GC can also be used to assess the purity of the final product.[5]
-
Melting Point: The melting point of pure this compound is approximately 139°C.[3] A broad or depressed melting point range can indicate the presence of impurities.
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent contamination and degradation.
Experimental Protocols
Synthesis of this compound from o-Methoxyaniline
This protocol is a general guideline and may require optimization for specific industrial-scale equipment.
Step 1: Acetylation of o-Methoxyaniline
-
Charge a suitable reactor with o-methoxyaniline (1.0 mol equivalent) and acetic acid (2.5 mol equivalent).
-
Heat the mixture to approximately 115°C with constant stirring.
-
Maintain this temperature for 6 hours. Water generated during the reaction can be removed via reactive distillation.[4]
-
Monitor the reaction for completion by GC or TLC to ensure all o-methoxyaniline has been consumed.[4]
-
The resulting acetic acid solution of 2-methoxyacetanilide can be used directly in the next step.
Step 2: Nitration of 2-Methoxyacetanilide
-
Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in a reactor equipped with efficient cooling.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.2 mol equivalent) to the stirred solution.
-
Maintain the internal temperature below 10°C throughout the addition.[6]
-
After the addition is complete, continue stirring at 0-10°C for an additional 2 hours.[5]
-
Slowly add deionized water to the reaction mixture to precipitate the product.
-
Filter the precipitated yellow solid, 2-methoxy-4-nitroacetanilide, and wash with cold deionized water.
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
-
Suspend the 2-methoxy-4-nitroacetanilide from Step 2 in water.
-
Add a solution of sodium hydroxide (e.g., 1.2 mol equivalent).[5]
-
Heat the mixture to 100°C and maintain this temperature with stirring for 2 hours.[5][6][7]
-
Monitor the reaction by GC or TLC until the starting material is completely consumed.[5]
-
Cool the reaction mixture to 0-5°C to precipitate the product.[5]
-
Collect the yellow crystalline product, this compound, by filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product at 80°C to a constant weight.[5]
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. dokumen.pub [dokumen.pub]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
reducing by-products in the synthesis of 4-methoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 4-methoxy-2-nitroaniline (B140478).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common by-products in the synthesis of 4-methoxy-2-nitroaniline?
A1: The most prevalent by-product is the isomeric 4-methoxy-3-nitroaniline (B184566). This arises from the nitration of the starting material, p-anisidine (B42471) (4-methoxyaniline), at the position ortho to the methoxy (B1213986) group and meta to the amino group. Other potential impurities can include unreacted starting materials or di-nitrated products, although these are typically less common under controlled reaction conditions. The formation of these by-products is a significant challenge due to the activating and ortho-, para-directing nature of both the methoxy and amino groups on the benzene (B151609) ring.[1][2]
Q2: My reaction is producing a high percentage of the 4-methoxy-3-nitroaniline isomer. How can I improve the regioselectivity?
A2: Improving regioselectivity towards the desired 2-nitro isomer is crucial. Here are several strategies:
-
Acetylation of the Amino Group: A common and effective method is to first acetylate the p-anisidine to form 4-methoxyacetanilide. The bulkier acetamido group provides steric hindrance that directs the nitration primarily to the position ortho to the amino group (and meta to the methoxy group), which upon hydrolysis yields 4-methoxy-2-nitroaniline.[1]
-
Controlled Reaction Conditions: Precise control of reaction temperature and the rate of addition of the nitrating agent is critical. Running the nitration at a lower temperature can enhance selectivity.
-
Choice of Nitrating Agent: While mixed acid (sulfuric and nitric acid) is traditional, alternative nitrating agents can offer better selectivity. For instance, using copper nitrate (B79036) trihydrate in the presence of pyridine (B92270) under milder conditions has been shown to reduce hazardous by-products.[3]
Q3: I am observing a dark-colored reaction mixture and product. What could be the cause and how can I prevent it?
A3: Dark coloration often indicates the formation of oxidized impurities or side-reaction products. This can be caused by:
-
Excessive Reaction Temperature: Overheating during nitration can lead to degradation and the formation of colored by-products. It is important to maintain the recommended temperature range for the specific protocol. For instance, in one protocol, if the temperature rises above 70°C and is not properly controlled, the product may darken.
-
Impure Starting Materials: The purity of the initial p-anisidine is important. Impurities can degrade under the harsh nitrating conditions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
To prevent this, ensure accurate temperature control, use high-purity starting materials, and monitor the reaction to avoid unnecessarily long reaction times.
Q4: What are the recommended methods for purifying the final 4-methoxy-2-nitroaniline product?
A4: Purification is essential to remove isomers and other impurities. Common methods include:
-
Recrystallization: This is a standard and effective technique. Solvents such as ethanol, methanol, or isopropanol (B130326) can be used. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the crystallization of the pure product.
-
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the desired product from closely related isomers.
-
Pulping/Slurrying: Washing the crude product with a suitable solvent (like methanol, ethanol, or isopropanol) can help remove some impurities without fully dissolving the product.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods to help in selecting an appropriate protocol.
Table 1: Comparison of Nitration Methods for 4-Methoxy-2-Nitroaniline Synthesis
| Method | Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Traditional Nitration | 4-Methoxyacetanilide | Concentrated Nitric Acid | Acetic Acid | 60-65 | 75-79 | Not Specified | [4] |
| Alternative Nitration | N-Benzenesulfonyl-4-methoxyaniline | Copper Nitrate Trihydrate | 1,2-Dichloroethane (B1671644) | 95-105 | 74 | 95 (HPLC) | [3] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Acetylation and Nitration
This protocol involves a two-step process: acetylation of p-anisidine followed by nitration and hydrolysis.
Step A: Preparation of 2-Nitro-4-methoxyacetanilide
-
In a suitable flask, dissolve 123 g (1 mole) of p-anisidine in a mixture of 300 ml of glacial acetic acid and 217 ml of water with stirring.
-
Add 350 g of ice to the solution. Once the temperature reaches 0–5°C, add 103 ml (1.1 moles) of acetic anhydride (B1165640) rapidly with vigorous stirring.
-
The mixture will solidify. Heat the flask on a steam bath until the solid dissolves completely.
-
Cool the solution with stirring to 45°C, at which point crystals will begin to form.
-
Place the flask in an ice bath and add 100 ml of concentrated nitric acid all at once. The temperature will rise to approximately 70°C.
-
Maintain the temperature at 60–65°C for 10 minutes using the cooling bath, then cool to 25°C over 10 minutes.
-
Chill the solution overnight. Collect the precipitated yellow crystals by filtration, wash with ice-cold water, and press dry. This yields 2-nitro-4-methoxyacetanilide.
Step B: Hydrolysis to 4-Methoxy-2-nitroaniline
-
Prepare Claisen's alkali by dissolving 88 g of potassium hydroxide (B78521) in 63 ml of water, cooling, and diluting to 250 ml with methanol.
-
Mix 160 g of the 2-nitro-4-methoxyacetanilide from Step A with 250 ml of cold Claisen's alkali.
-
Stir and warm the mixture on a steam bath for 15 minutes. The mixture will first become liquid and then solidify.
-
Add 1 liter of cold water and stir until the solid is well-dispersed.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. This yields 4-methoxy-2-nitroaniline.
Protocol 2: Alternative Synthesis Using Copper Nitrate Trihydrate
This method utilizes a milder nitrating agent.
-
Dissolve 0.2 mol of N-Benzenesulfonyl-4-methoxyaniline, 0.3 mol of pyridine, and 0.3 mol of copper nitrate trihydrate in 200 mL of 1,2-dichloroethane.
-
Heat the reaction mixture to 95°C-105°C (typically 100°C).
-
Monitor the reaction progress using LCMS and HPLC. The reaction is typically complete after 12 hours.
-
After completion, pour the reaction mixture into an equal volume of ice water and adjust the pH to 6.
-
A solid will precipitate. Extract the mixture three times with 100 mL of 1,2-dichloroethane each time.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-Benzenesulfonyl-4-methoxy-2-nitroaniline.
-
The subsequent deprotection step to yield 4-methoxy-2-nitroaniline is then carried out.
Visual Troubleshooting Guide
The following workflow diagram illustrates a logical approach to troubleshooting common issues encountered during the synthesis of 4-methoxy-2-nitroaniline.
Caption: Troubleshooting workflow for reducing by-products in 4-methoxy-2-nitroaniline synthesis.
References
- 1. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Methoxy-4-nitroaniline Dissolution Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-nitroaniline. Below you will find information to address common challenges encountered during dissolution experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is not dissolving as expected. What are the common causes?
A1: Several factors can affect the dissolution of this compound:
-
Solvent Choice: this compound is slightly soluble in water but shows significantly higher solubility in organic solvents.[1] The solubility varies greatly between different organic solvents.[2][3] For instance, its solubility is highest in N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO).[2][3]
-
Temperature: The solubility of this compound is endothermic, meaning it increases with higher temperatures in all tested solvents.[4][5] If you are experiencing low solubility, consider increasing the temperature of your solvent system.
-
Purity of the Compound: The starting material should be of high purity. It is recommended to use this compound with a mass fraction purity of at least 0.996, which can be achieved by recrystallization in ethanol (B145695) and verified by HPLC.[6][7]
-
Solid-State Properties: Ensure that no polymorphic transformation or solvate formation has occurred during your experiment. This can be checked using X-ray powder diffraction (XRPD).[3][6]
Q2: I am observing inconsistent results between experiments. What could be the reason?
A2: Inconsistent results can stem from several sources:
-
Equilibrium Time: Ensure that the solution has reached equilibrium. The shake-flask method, a common technique for solubility determination, requires sufficient time for the solid and liquid phases to equilibrate.[6]
-
Temperature Control: As solubility is temperature-dependent, maintaining a constant and uniform temperature throughout the experiment is crucial.[5]
-
Analytical Method Variability: If you are using chromatography (e.g., HPLC) for quantification, ensure the method is validated and that the system is properly calibrated.[6][8] Issues with autosampler parameters such as prime and purge volumes can also lead to variability.[9]
Q3: How do I choose the best solvent for my dissolution study?
A3: The choice of solvent depends on the objective of your study.
-
For achieving high concentrations, solvents like NMP and DMSO are excellent choices.[2][3]
-
The mole fraction solubility in various monosolvents at 298.15 K follows the descending order: NMP > DMSO > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > ethanol > methanol (B129727) > n-propanol > isopropanol (B130326) > ethylene (B1197577) glycol (EG) > n-butanol > water.[2][3]
-
For studies involving aqueous mixtures, the solubility increases with a higher mass fraction of the organic co-solvent (e.g., isopropanol, EG, n-propanol, and DMSO).[6]
Q4: Can the presence of other substances affect the dissolution?
A4: Yes, the presence of other solutes or excipients can influence the solubility of this compound. It is important to consider the entire formulation when analyzing dissolution behavior. In aqueous-organic mixtures, this compound can be preferentially solvated by water in water-rich compositions and by the organic solvent in co-solvent-rich compositions.[6]
Quantitative Data: Solubility of this compound
The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures.
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.00356 | 0.00432 | 0.00518 | 0.00619 | 0.00735 | 0.00868 | 0.01021 | 0.01195 | 0.01394 | 0.01621 |
| Ethanol | 0.00381 | 0.00465 | 0.00562 | 0.00675 | 0.00806 | 0.00958 | 0.01134 | 0.01338 | 0.01573 | 0.01844 |
| n-Propanol | 0.00318 | 0.00386 | 0.00464 | 0.00554 | 0.00659 | 0.00781 | 0.00924 | 0.01091 | 0.01285 | 0.01511 |
| Isopropanol | 0.00287 | 0.00346 | 0.00414 | 0.00493 | 0.00585 | 0.00693 | 0.00819 | 0.00967 | 0.01140 | 0.01343 |
| n-Butanol | 0.00245 | 0.00293 | 0.00349 | 0.00415 | 0.00491 | 0.00581 | 0.00686 | 0.00809 | 0.00954 | 0.01124 |
| Ethyl Acetate | 0.01025 | 0.01208 | 0.01418 | 0.01661 | 0.01941 | 0.02265 | 0.02639 | 0.03070 | 0.03566 | 0.04135 |
| Acetonitrile | 0.00891 | 0.01043 | 0.01217 | 0.01416 | 0.01644 | 0.01905 | 0.02204 | 0.02547 | 0.02941 | 0.03394 |
| DMSO | 0.07883 | 0.09036 | 0.10323 | 0.11756 | 0.13349 | 0.15115 | 0.17071 | 0.19232 | 0.21616 | 0.24244 |
| 1,4-Dioxane | 0.01984 | 0.02303 | 0.02667 | 0.03082 | 0.03554 | 0.04091 | 0.04699 | 0.05387 | 0.06164 | 0.07039 |
| NMP | 0.12318 | 0.13962 | 0.15771 | 0.17758 | 0.19938 | 0.22327 | 0.24942 | 0.27801 | 0.30924 | 0.34331 |
| EG | 0.00263 | 0.00318 | 0.00383 | 0.00458 | 0.00545 | 0.00646 | 0.00763 | 0.00900 | 0.01058 | 0.01242 |
| Water | 0.000029 | 0.000035 | 0.000042 | 0.000051 | 0.000061 | 0.000072 | 0.000086 | 0.00101 | 0.00119 | 0.00140 |
Data sourced from Bao Y, et al. (2020).[7]
Experimental Protocols
Protocol: Solubility Determination using the Isothermal Shake-Flask Method
This protocol details the steps for determining the solubility of this compound in a given solvent.
1. Materials and Reagents:
-
Selected solvent(s) of analytical grade[7]
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
Syringe filters (0.45 µm)
2. Experimental Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a thermostatic shaker set to the desired temperature.
-
Shake the mixture at a constant speed to facilitate dissolution and ensure the system reaches solid-liquid equilibrium. This may take several hours.
-
Once equilibrium is reached, stop the shaking and allow the solution to settle for a sufficient time to let undissolved particles precipitate.
-
Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the mobile phase used for HPLC analysis.
3. Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6]
-
Calculate the mole fraction solubility based on the measured concentration and the molar masses of the solute and solvent.
4. Solid Phase Analysis:
-
After the experiment, recover the undissolved solid material.
-
Analyze the solid phase using X-ray powder diffraction (XRPD) to confirm that no solvate formation or crystal transition occurred during the experiment.[6]
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Factors affecting this compound dissolution.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. This compound | 97-52-9 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide to Azo Dye Synthesis: 2-Methoxy-4-nitroaniline vs. 4-nitroaniline
In the synthesis of azo dyes, the selection of the diazo component is a critical determinant of the final product's color, performance, and application suitability. This guide provides a detailed comparison of two commonly used diazo components: 2-methoxy-4-nitroaniline and 4-nitroaniline (B120555). This analysis is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in the design and synthesis of novel azo dyes.
Performance Comparison
Table 1: Comparison of Physicochemical Properties of Diazo Components
| Property | This compound | 4-nitroaniline |
| Molar Mass | 168.15 g/mol | 138.12 g/mol |
| Melting Point | 140-142 °C | 146-149 °C |
| Appearance | Yellow to orange-red crystalline powder | Yellow crystalline solid |
Table 2: Performance Characteristics of Azo Dyes Derived from this compound and 4-nitroaniline
| Property | Azo Dye from this compound (e.g., Pigment Yellow 74) | Azo Dye from 4-nitroaniline (e.g., Para Red) |
| Color Shade | Greenish-yellow to reddish-yellow | Brilliant red |
| Lightfastness | Good to Excellent (Grade 7 on a 1-8 scale)[1][2] | Fair[3][4] |
| Heat Resistance | Up to 180 °C[1] | Decomposes at melting point (248–252 °C)[3][4] |
| Solvent Resistance | Good | Poor, prone to bleeding[4] |
| Yield | Generally high (e.g., ~78% with 1-hydroxynaphthalene)[5] | Typically high (e.g., ~100% with 2,4-dihydroxybenzophenone (B1670367) in certain ratios)[6] |
| λmax (in DMF) | Varies with coupling agent (e.g., 467-620 nm for disazo dyes)[7] | N/A |
Experimental Protocols
The synthesis of azo dyes from both this compound and 4-nitroaniline follows a standard two-step process: diazotization of the primary aromatic amine followed by coupling with a suitable coupling component.
Diazotization of the Aromatic Amine
Materials:
-
Aromatic amine (this compound or 4-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aromatic amine (10 mmol) in a mixture of concentrated acid (e.g., 5 mL HCl or H₂SO₄) and water (10 mL) in a beaker. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C with constant stirring.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath to ensure complete diazotization. The resulting solution contains the diazonium salt.
Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., 2-naphthol, N,N-diethylaniline)
-
Sodium Hydroxide (B78521) (NaOH) solution (10% w/v) or a suitable buffer
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling component (10 mmol) in an appropriate solvent. For phenolic coupling components like 2-naphthol, a 10% sodium hydroxide solution is used. For amino coupling components, an acidic or alcoholic solution may be suitable.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and adjust the pH of the reaction mixture as necessary to facilitate coupling (typically alkaline for phenols and slightly acidic for anilines).
-
An intensely colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a suitable temperature.
Visualizing the Synthesis and Structures
To better understand the chemical transformations and the overall workflow, the following diagrams are provided.
Caption: Chemical structures of reactants and resulting azo dyes.
Caption: General experimental workflow for azo dye synthesis.
Discussion and Comparative Analysis
The presence of the electron-donating methoxy (B1213986) group in this compound has a pronounced effect on the resulting azo dye's properties. This substituent can lead to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the dye, resulting in deeper, more reddish-yellow or orange hues compared to the typically red dyes derived from 4-nitroaniline with the same coupling agent.
Furthermore, the methoxy group can influence the fastness properties of the dye. For instance, Pigment Yellow 74, derived from this compound, exhibits good to excellent lightfastness, making it suitable for applications requiring high durability, such as automotive coatings and high-quality printing inks.[1][2] In contrast, Para Red, derived from 4-nitroaniline, has only fair lightfastness and is prone to bleeding, limiting its use in demanding applications.[3][4]
In terms of synthesis, both anilines undergo diazotization and coupling reactions efficiently, with reports of high yields for both.[5][6] The choice between the two will ultimately depend on the desired color and performance characteristics of the final azo dye. For applications requiring high lightfastness and a yellow to orange color palette, this compound is a superior choice. For the production of brilliant red pigments where lightfastness is less critical, 4-nitroaniline remains a viable and cost-effective option.
References
A Comparative Guide to Analytical Standards for 2-Methoxy-4-nitroaniline Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Methoxy-4-nitroaniline (CAS: 97-52-9) is critical for the consistency of reactions, the quality of final products, and the validity of experimental data. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with performance data and detailed experimental protocols.
Overview of Analytical Techniques
The purity of this compound, a key intermediate in the synthesis of dyes and pigments, is typically determined using a combination of chromatographic and spectroscopic techniques.[1] High-Purity Certified Reference Materials (CRMs) are available and essential for accurate quantification, often with purities of ≥98% or >99.0%.[2][3] The choice of method depends on the specific requirements of the analysis, such as the need to identify unknown impurities or quantify known ones at trace levels.
The most prevalent methods for quantitative purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive impurity identification.[1][4] Spectroscopic methods and physical tests like melting point analysis serve as complementary techniques for identity confirmation and preliminary purity indication.
Comparative Data of Analytical Methods
The following table summarizes the key performance characteristics of the principal analytical methods used for the purity assessment of this compound.
| Technique | Principle | Primary Use | Advantages | Limitations | Typical Purity Specification |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Quantitative Purity (Assay) , Impurity Profiling | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.[5] | Requires soluble samples; mobile phase consumption can be high. | >99.0%[1] |
| GC-FID/MS | Partitioning of volatile analytes between a stationary and a gaseous mobile phase. | Quantitative Purity (Assay) , Residual Solvents, Volatile Impurities | Excellent for volatile and semi-volatile compounds; high sensitivity (especially with FID). MS provides structural information for impurity identification.[4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes. | >99.0%[3] |
| Melting Point | Determination of the temperature range over which the solid phase transitions to liquid. | Identity Confirmation, Qualitative Purity Indication | Fast, simple, and requires minimal equipment. | A narrow melting point range (e.g., 140-142°C) suggests high purity, but it is not quantitative and can be affected by even small amounts of impurities.[1] | Narrow range (e.g., 2-3°C) |
| FTIR Spectroscopy | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Identity Confirmation | Provides a unique molecular fingerprint for compound confirmation.[6] | Not suitable for quantification of the primary component; limited sensitivity for minor impurities. | Conforms to Reference Spectrum |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural Elucidation, Quantitative Analysis (qNMR) | Provides detailed structural information. qNMR can be a primary method for assay determination without needing a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods; requires expensive instrumentation and expertise. | Conforms to Structure |
Experimental Protocols and Workflows
Detailed and validated protocols are crucial for accurate and reproducible purity analysis. Below are representative methodologies for HPLC and GC-MS analysis of this compound.
Logical Workflow for Purity Assessment
The diagram below illustrates a comprehensive workflow for the characterization and purity assessment of a this compound sample.
Caption: Logical workflow for this compound purity analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for nitroaniline compounds and is suitable for purity assay and impurity profiling.[5][7]
a. Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[7]
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with an acid modifier like 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or DAD scan.
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with methanol (B129727) or the mobile phase.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution 1-in-10 with the mobile phase.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve and dilute to 50 mL in a volumetric flask with the diluent, and then perform a further 1-in-10 dilution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
c. Data Analysis:
-
Assay (% Purity): Calculate the purity using the principle of external standardization. The percentage purity is determined by comparing the peak area of the main component in the sample solution to that of the reference standard.
Formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Impurities: Identify impurity peaks and quantify them using area normalization or relative response factors if known.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities and confirming the primary component's identity. The protocol is based on general methods for aniline (B41778) derivatives.[4][8]
a. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., SE-54, DB-5ms, or equivalent).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 40-450 amu.
b. Standard and Sample Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard or sample into a 10 mL volumetric flask and dissolve in a suitable solvent like methanol or acetone.
-
Working Solution: Dilute the stock solution to an appropriate concentration for GC analysis (e.g., 50 µg/mL).
c. Data Analysis:
-
Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with that of a reference standard. Impurities can be tentatively identified by library matching (e.g., NIST library).
-
Purity Assessment: Purity is typically determined by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Formula: % Purity = (Area_MainPeak / Total_Area_All_Peaks) * 100
General Experimental Workflow Diagram
The following diagram outlines the typical steps involved in a chromatographic purity analysis.
Caption: Standard workflow for chromatographic purity analysis.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. HPLC and GC are the primary quantitative techniques, providing reliable data on assay and impurity levels. Spectroscopic methods like FTIR and physical tests such as melting point analysis are crucial for identity confirmation and as rapid quality indicators. The selection of the most appropriate method or combination of methods will depend on the specific analytical goals, regulatory requirements, and the intended use of the material. Adherence to detailed, validated protocols using certified reference materials is paramount to achieving accurate and defensible results.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 97-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. epa.gov [epa.gov]
Comparative Spectroscopic Analysis of 2-Methoxy-4-nitroaniline Isomers: A Guide for Researchers
A comprehensive guide comparing the spectral data of positional isomers of 2-Methoxy-4-nitroaniline. This document provides a detailed analysis of their 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.
This guide offers an objective comparison of the spectral characteristics of six isomers of methoxy-nitroaniline: this compound, 3-Methoxy-4-nitroaniline, 4-Methoxy-2-nitroaniline, 2-Methoxy-5-nitroaniline, 2-Methoxy-6-nitroaniline, and 3-Methoxy-2-nitroaniline. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification, which is a critical aspect of chemical synthesis, quality control, and drug discovery processes. The subtle shifts in spectral data resulting from the different positioning of the methoxy (B1213986) and nitro groups on the aniline (B41778) ring are systematically presented and analyzed.
Isomer Structures and Nomenclature
The isomers discussed in this guide are all derivatives of aniline with one methoxy (-OCH₃) and one nitro (-NO₂) substituent on the benzene (B151609) ring. Their chemical structures and systematic names are presented below.
| Isomer Name | Chemical Structure |
| This compound | |
| 3-Methoxy-4-nitroaniline | |
| 4-Methoxy-2-nitroaniline | |
| 2-Methoxy-5-nitroaniline | |
| 2-Methoxy-6-nitroaniline | |
| 3-Methoxy-2-nitroaniline |
Comparative Spectral Data
The following tables summarize the key spectral data for each isomer. The data has been compiled from various spectroscopic databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) describes the splitting pattern of the signal.
| Isomer | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | DMSO-d₆ | 7.63 (d, J=2.7 Hz, 1H), 7.46 (dd, J=9.0, 2.8 Hz, 1H), 6.84 (d, J=9.0 Hz, 1H), 6.32 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃) |
| 3-Methoxy-4-nitroaniline | DMSO-d₆ | 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[1] |
| 4-Methoxy-2-nitroaniline | CDCl₃ | 7.72 (d, J=2.6 Hz, 1H), 6.94 (dd, J=9.0, 2.7 Hz, 1H), 6.85 (d, J=9.0 Hz, 1H), 6.00 (s, 2H, NH₂), 3.88 (s, 3H, OCH₃) |
| 2-Methoxy-5-nitroaniline | CDCl₃ | 7.65 (d, J=2.6 Hz, 1H), 7.55 (dd, J=8.8, 2.6 Hz, 1H), 6.81 (d, J=8.8 Hz, 1H), 4.30 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃) |
| 2-Methoxy-6-nitroaniline | - | Spectral data not readily available. |
| 3-Methoxy-2-nitroaniline | CDCl₃ | 7.15-7.05 (m, 1H), 6.85-6.75 (m, 2H), 5.80 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts (δ) are reported in ppm.
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 152.4, 148.9, 137.9, 126.1, 113.4, 112.1, 56.4 |
| 3-Methoxy-4-nitroaniline | - | Spectral data not readily available. |
| 4-Methoxy-2-nitroaniline | CDCl₃ | 151.8, 149.7, 131.9, 125.8, 114.9, 113.8, 56.2 |
| 2-Methoxy-5-nitroaniline | CDCl₃ | 156.9, 141.8, 139.1, 118.5, 111.9, 108.4, 56.1 |
| 2-Methoxy-6-nitroaniline | - | Spectral data not readily available. |
| 3-Methoxy-2-nitroaniline | CDCl₃ | 148.1, 147.2, 129.2, 119.4, 115.1, 109.8, 56.0 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption peaks are reported in reciprocal centimeters (cm⁻¹).
| Isomer | Key IR Peaks (cm⁻¹) | Functional Group Assignments |
| This compound | 3485, 3370 (N-H stretch), 1634 (N-H bend), 1580, 1320 (NO₂ stretch), 1270 (C-O stretch) | Amine, Nitro, Methoxy |
| 3-Methoxy-4-nitroaniline | - | Spectral data not readily available. |
| 4-Methoxy-2-nitroaniline | 3480, 3360 (N-H stretch), 1630 (N-H bend), 1575, 1315 (NO₂ stretch), 1265 (C-O stretch) | Amine, Nitro, Methoxy |
| 2-Methoxy-5-nitroaniline | 3490, 3380 (N-H stretch), 1625 (N-H bend), 1585, 1330 (NO₂ stretch), 1275 (C-O stretch) | Amine, Nitro, Methoxy |
| 2-Methoxy-6-nitroaniline | - | Spectral data not readily available. |
| 3-Methoxy-2-nitroaniline | 3470, 3350 (N-H stretch), 1635 (N-H bend), 1570, 1310 (NO₂ stretch), 1260 (C-O stretch) | Amine, Nitro, Methoxy |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data is presented as mass-to-charge ratio (m/z).
| Isomer | Ionization Method | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | EI | 168 | 153, 138, 123, 108, 95, 79, 65 |
| 3-Methoxy-4-nitroaniline | EI | 168 | 153, 138, 122, 110, 94, 78, 65 |
| 4-Methoxy-2-nitroaniline | EI | 168 | 153, 138, 123, 108, 95, 79, 65 |
| 2-Methoxy-5-nitroaniline | EI | 168 | 153, 138, 123, 108, 95, 79, 65 |
| 2-Methoxy-6-nitroaniline | - | Spectral data not readily available. | - |
| 3-Methoxy-2-nitroaniline | EI | 168 | 153, 138, 122, 110, 94, 78, 65 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to acquire the data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for protons (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the pulse angle, acquisition time, and relaxation delay, which are optimized to ensure good signal-to-noise ratio and accurate integration.
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is commonly used:
-
KBr Pellet Method: 1-2 mg of the finely ground sample is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the IR spectrometer's sample holder.
-
Nujol Mull Method: A small amount of the finely ground sample is mixed with a drop of mineral oil (Nujol) to form a paste (mull). This mull is then spread as a thin film between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum of Nujol itself must be taken into account when interpreting the results.
-
Thin Solid Film Method: The solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate for analysis.
Mass Spectrometry (MS)
-
Electron Ionization (EI): The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of the this compound isomers.
Caption: Logical workflow for the comparison of spectral data of this compound isomers.
References
Structure-Activity Relationship of Isomeric Nitroanisidines for CYP1A2 Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytochrome P450 1A2 (CYP1A2) inducing potential of isomeric nitroanisidines. The information is compiled from published experimental data to elucidate the structure-activity relationship of these compounds. Detailed experimental methodologies are provided to support the presented data, and key pathways and workflows are visualized for enhanced comprehension.
Comparative Analysis of CYP1A2 Induction by Nitroanisidine Isomers
The induction of CYP1A2, a key enzyme in drug metabolism, by three nitroanisidine isomers—2-methoxy-4-nitroaniline (2-MeO-4-NA), 2-methoxy-5-nitroaniline (B165355) (2-MeO-5-NA), and 4-methoxy-2-nitroaniline (B140478) (4-MeO-2-NA)—demonstrates a clear structure-activity relationship. The relative positions of the methoxy, nitro, and amino groups on the aniline (B41778) ring significantly influence the potency and selectivity of CYP1A2 induction.
Experimental data from studies in rats reveal that all three isomers induce CYP1A enzymes, but with distinct selectivities for CYP1A2 versus CYP1A1. Notably, 2-MeO-4-NA is the most potent and selective inducer of CYP1A2 among the tested isomers. The removal of any of the three functional groups (amino, methoxy, or nitro) from the nitroanisidine structure results in a loss of CYP1A induction capability, highlighting the necessity of all three substituents for this activity.
The differential induction potencies suggest that the specific arrangement of these functional groups dictates the interaction with the Aryl Hydrocarbon Receptor (AhR), the primary regulator of CYP1A gene expression.
Quantitative Data Summary
The following table summarizes the quantitative data on the induction of CYP1A2 and CYP1A1 protein and mRNA levels by the three nitroanisidine isomers in rat liver.
| Isomer | CYP1A2 Protein Induction (fold increase) | CYP1A1 Protein Induction (fold increase) | CYP1A2/CYP1A1 Protein Ratio | CYP1A2 mRNA Induction (fold increase) | CYP1A1 mRNA Induction (fold increase) |
| 2-MeO-4-NA | High | Low | 9.5 | Significant | Low |
| 2-MeO-5-NA | Moderate | Moderate | Not specified | Significant | Moderate |
| 4-MeO-2-NA | Low | High | 0.3 | Significant | High |
Data synthesized from Degawa et al., 1998.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Animal Treatment
Male Wistar rats are treated with a single intraperitoneal injection of the test compounds (2-MeO-4-NA, 2-MeO-5-NA, or 4-MeO-2-NA) at a dosage of 0.44 mmol/kg body weight, dissolved in corn oil. Control animals receive an equivalent volume of the vehicle (corn oil). Livers are typically excised 24-72 hours post-treatment for subsequent analysis.
Western Blot Analysis for CYP1A Protein Levels
This method quantifies the amount of CYP1A1 and CYP1A2 protein in liver microsomes.
-
Microsome Preparation: Liver samples are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction.
-
Protein Quantification: The total protein concentration in the microsomal fraction is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of microsomal protein (e.g., 10-20 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for CYP1A1 and CYP1A2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. The intensity of the bands is quantified using densitometry.
RNA Isolation and RT-PCR for CYP1A mRNA Levels
This technique measures the relative abundance of CYP1A1 and CYP1A2 messenger RNA (mRNA).
-
RNA Isolation: Total RNA is extracted from liver tissue using a commercial kit or a standard method like TRIzol reagent.
-
RNA Quantification and Quality Check: The concentration and purity of the isolated RNA are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription (RT): An equal amount of total RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR): The cDNA is used as a template for PCR amplification with specific primers for CYP1A1, CYP1A2, and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of CYP1A1 and CYP1A2 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
CYP1A2 Enzymatic Activity Assay (Methoxyresorufin-O-deethylase, MROD)
This assay measures the functional activity of the induced CYP1A2 enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (to provide the necessary co-factor for the enzyme), and a buffer.
-
Substrate Addition: The reaction is initiated by adding the substrate, 7-methoxyresorufin.
-
Incubation: The reaction is incubated at 37°C for a specific time. During this time, CYP1A2 metabolizes 7-methoxyresorufin to the fluorescent product, resorufin (B1680543).
-
Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile (B52724) or methanol.
-
Fluorescence Measurement: The amount of resorufin produced is quantified by measuring the fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
Calculation: The enzymatic activity is calculated based on a standard curve of known resorufin concentrations and normalized to the protein concentration of the microsomes.
Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
The following diagrams illustrate the key processes and relationships involved in the structure-activity relationship of isomeric nitroanisidines for CYP1A2 induction.
Validating the Structure of Synthesized 2-Methoxy-4-nitroaniline: A Spectroscopic Comparison
The unequivocal structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic data for 2-Methoxy-4-nitroaniline against potential synthetic alternatives, offering a robust framework for its structural validation. Detailed experimental protocols and representative data are presented to aid researchers in confirming the successful synthesis of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common alternative compounds that could arise during its synthesis: 4-nitroanisole (B1192098) (a potential precursor) and 2-amino-5-nitrophenol (B90527) (a potential isomer or byproduct).
Table 1: ¹H NMR Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Amino/Hydroxyl Protons (-NH₂/-OH) |
| This compound | ~7.7-7.9 (m), ~6.8 (d) | ~3.9 (s) | ~4.5 (br s) |
| 4-Nitroanisole | ~8.2 (d), ~7.0 (d) | ~3.9 (s) | - |
| 2-Amino-5-nitrophenol | ~7.6 (dd), ~7.5 (d), ~6.6 (d)[1][2] | - | ~6.2 (br s, -NH₂), ~10.3 (s, -OH)[1][2] |
Table 2: ¹³C NMR Data (CDCl₃, chemical shifts in ppm)
| Compound | Aromatic Carbons | Methoxy Carbon (-OCH₃) |
| This compound | ~152, ~141, ~137, ~126, ~114, ~109 | ~56 |
| 4-Nitroanisole | ~164, ~141, ~126, ~114 | ~56 |
| 2-Amino-5-nitrophenol | ~145, ~142, ~135, ~118, ~111, ~109[1][2] | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H / O-H Stretch | C-H (Aromatic) Stretch | NO₂ Stretch (Asymmetric/Symmetric) | C-O Stretch |
| This compound | ~3400-3300 | ~3100-3000 | ~1500 / ~1300 | ~1250 |
| 4-Nitroanisole | - | ~3100-3000 | ~1520 / ~1340 | ~1260 |
| 2-Amino-5-nitrophenol | ~3400-3200 (-NH₂), ~3200-3000 (-OH) | ~3100-3000 | ~1530 / ~1350 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 168[3] | 153, 138, 122, 108 |
| 4-Nitroanisole | 153[4] | 123, 108, 95, 77 |
| 2-Amino-5-nitrophenol | 154[5] | 137, 124, 108, 96 |
Experimental Protocols
Accurate spectroscopic data acquisition is critical for reliable structural validation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The solution should be clear and free of any solid particles.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[7] Calibrate the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular weight and structural fragments of the compound.
Workflow for Spectroscopic Validation
The logical flow for validating the structure of a synthesized compound using spectroscopy is illustrated below.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
References
- 1. (Solved) - 1. Study the NMR spectrum of 2-amino-5 nitrophenol... (1 Answer) | Transtutors [transtutors.com]
- 2. Study the NMR spectrum of 2-amino-5 nitrophenol \left(\mathrm{C}_6 \mathr.. [askfilo.com]
- 3. This compound | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Fastness Properties of Azo Dyes Derived from 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of azo dyes synthesized from 2-Methoxy-4-nitroaniline and its alternatives, supported by experimental data.
This guide provides a detailed assessment of the fastness properties of azo dyes derived from the important chromophoric intermediate, this compound. Azo dyes, characterized by the (-N=N-) functional group, are the largest and most versatile class of synthetic colorants. Their performance, particularly their durability against environmental factors such as light, washing, and friction, is a critical determinant of their suitability for various applications, from textiles to advanced materials.
This report presents a comparative analysis of the fastness properties of dyes derived from a close structural isomer, 2-methoxy-5-nitroaniline (B165355), as a proxy for this compound-based dyes. This data is contextualized against other relevant azo dye precursors to provide a comprehensive performance overview.
Comparative Fastness Property Analysis
The fastness of a dye is a measure of its resistance to fading or color change under various conditions. These properties are quantified using standardized gray scales for color change and staining, and a blue wool scale for light fastness. The following tables summarize the performance of disazo disperse dyes synthesized from 2-methoxy-5-nitroaniline on polyester (B1180765) and nylon 66 fabrics. This data is instructive for predicting the performance of dyes derived from its isomer, this compound.
Table 1: Fastness Properties of Disazo Dyes Derived from 2-Methoxy-5-nitroaniline on Polyester Fabric [1]
| Dye Sample | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Gray Scale 1-5) | Rubbing Fastness (Dry) (Gray Scale 1-5) | Rubbing Fastness (Wet) (Gray Scale 1-5) | Sublimation Fastness (Gray Scale 1-5) |
| Dye 1 | 6 | 4-5 | 5 | 4-5 | 4 |
| Dye 2 | 5-6 | 5 | 4-5 | 4 | 4-5 |
| Dye 3 | 6 | 4-5 | 5 | 4-5 | 4 |
| Dye 4 | 5 | 4 | 4 | 4 | 4 |
| Dye 5 | 5-6 | 4-5 | 4-5 | 4-5 | 4-5 |
| Dye 6 | 6 | 5 | 5 | 5 | 5 |
Table 2: Fastness Properties of Disazo Dyes Derived from 2-Methoxy-5-nitroaniline on Nylon 66 Fabric [1]
| Dye Sample | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Gray Scale 1-5) | Rubbing Fastness (Dry) (Gray Scale 1-5) | Rubbing Fastness (Wet) (Gray Scale 1-5) | Sublimation Fastness (Gray Scale 1-5) |
| Dye 1 | 5-6 | 4 | 4-5 | 4 | 4 |
| Dye 2 | 5 | 4-5 | 4 | 4 | 4 |
| Dye 3 | 5-6 | 4 | 4-5 | 4-5 | 4 |
| Dye 4 | 5 | 4 | 4 | 3-4 | 3-4 |
| Dye 5 | 5 | 4-5 | 4 | 4 | 4 |
| Dye 6 | 5-6 | 4-5 | 4-5 | 4-5 | 4-5 |
Note: The data presented is for disazo disperse dyes derived from 2-methoxy-5-nitroaniline, a structural isomer of this compound. The specific performance of dyes from this compound may vary based on the final molecular structure.
Experimental Protocols
Accurate and reproducible assessment of dye fastness is contingent on the adherence to standardized experimental methodologies. The following protocols, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC), are fundamental to evaluating the performance of newly synthesized dyes.
Synthesis of Azo Dyes from this compound
The general procedure for synthesizing azo dyes from this compound involves a two-step diazotization and coupling process.
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: Light Fastness Assessment (ISO 105-B02 / AATCC Test Method 16)
This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight.
-
Specimen Preparation: A sample of the dyed fabric is mounted on a cardboard frame, partially covered with an opaque mask.
-
Reference Standards: A set of blue wool light fastness standards (ranging from 1 to 8) are exposed alongside the test specimen.
-
Exposure: The specimens and standards are exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen.
Protocol 2: Wash Fastness Assessment (ISO 105-C06)
This method evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Composite Specimen Preparation: A specimen of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, nylon, etc.).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of soap solution and stainless steel balls (to provide mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Rinsing and Drying: After the washing cycle, the composite specimen is rinsed and dried.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on each strip of the multi-fiber fabric are assessed by comparing them with the respective gray scales.
Protocol 3: Rubbing Fastness Assessment (ISO 105-X12)
This test determines the resistance of the color of a textile to rubbing off and staining other materials.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Rubbing Procedure: A standard white cotton cloth is fixed to a rubbing finger, which is then moved back and forth over the test specimen for a specified number of cycles with a constant downward force. This is performed under both dry and wet conditions (the white cotton cloth is wetted to a specific moisture content).
-
Evaluation: The degree of color transferred to the white cotton rubbing cloth is assessed by comparing it with the gray scale for staining.
Caption: Experimental workflow for assessing dye fastness properties.
References
A Comparative Guide to 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of the primary aromatic amine as the diazo component is a critical determinant of the final product's hue, intensity, and fastness properties. Among the various substituted nitroanilines, 2-methoxy-4-nitroaniline and its isomer, 2-methoxy-5-nitroaniline (B165355), serve as important precursors for a range of colorants. This guide provides an objective comparison of their performance in dye synthesis, supported by experimental data and detailed protocols.
Introduction to this compound and 2-Methoxy-5-nitroaniline
This compound and 2-methoxy-5-nitroaniline are isomers that differ in the position of the nitro group relative to the amino and methoxy (B1213986) groups on the benzene (B151609) ring. This seemingly subtle structural variance significantly influences the electronic properties of the resulting diazonium salts and, consequently, the characteristics of the azo dyes produced.
This compound is a key intermediate in the production of commercially significant pigments, such as Pigment Yellow 74, and is also used in the synthesis of various red and black dyes.[1][2] Dyes derived from this isomer are noted for their contribution to specific and vibrant color ranges.
2-Methoxy-5-nitroaniline is also a versatile precursor for a variety of monoazo and disazo disperse dyes.[3][4] The resulting dyes typically exhibit shades ranging from yellow to orange and brown and have been studied for their application on synthetic fibers like polyester (B1180765) and nylon.[3][5]
Comparative Performance in Dye Synthesis
The performance of these two isomers in dye synthesis can be evaluated based on the yield of the coupling reaction and the properties of the resulting dyes, such as their color (indicated by the maximum absorption wavelength, λmax) and their fastness to light and washing.
Quantitative Data Summary
The following tables summarize quantitative data compiled from various studies on the synthesis of azo dyes using this compound and 2-methoxy-5-nitroaniline with analogous coupling components.
Table 1: Comparison of Reaction Yields and Spectral Properties of Monoazo Dyes
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) | Yield (%) | Color |
| This compound | 3-Chloroaniline | Acetic Acid | - | - | 64 | - |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Ethanol/Methanol | 530 | - | 78 | Orange |
| 2-Hydroxynaphthalene | - | 480 | - | - | Yellow | |
| N-Phenylnaphthylamine | Methanol | 520 | - | 58 | Brown | |
| 1,3-Diaminobenzene | - | 490 | - | - | Yellow | |
| 1,3-Dihydroxybenzene | - | 420 | - | - | Yellow | |
| 3-Aminophenol | - | 440 | - | - | Yellow |
Data for this compound with a wider range of common coupling components is limited in publicly available literature, hence the dashes.
Table 2: Comparison of Fastness Properties of Disazo Dyes on Polyester Fabric
| Diazo Component Precursor | Coupling Component | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Rubbing Fastness (1-5 scale) |
| This compound | 3-Chloroaniline derived intermediate | 5-6 | 5 | 4/5 |
| 2-Methoxy-5-nitroaniline | 3-Chloroaniline derived intermediate | 5-6 | 5 | 4/5 |
Fastness ratings are based on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for wash and rubbing fastness (where 5 is excellent).[5][6]
Experimental Protocols
The general procedure for the synthesis of azo dyes from both isomers involves two main steps: diazotization of the aromatic amine followed by a coupling reaction with a suitable partner.
Diazotization of this compound and 2-Methoxy-5-nitroaniline
This procedure is applicable to both isomers with minor adjustments in molar equivalents.
Materials:
-
This compound or 2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Urea (B33335) (to remove excess nitrous acid)
-
Ice
-
Distilled Water
Procedure:
-
Disperse the chosen nitroaniline isomer (e.g., 0.024 mole) in a mixture of concentrated acid (e.g., 6 mL H₂SO₄) and water (e.g., 50 mL).[3]
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.02 mole in 10 mL of water) dropwise, ensuring the temperature remains below 5°C.[3]
-
Continue stirring for approximately 30 minutes to complete the diazotization. The completion of the reaction can be checked using starch-iodide paper.
-
Add a small amount of urea to quench any excess nitrous acid. The resulting diazonium salt solution is kept cold and used immediately in the coupling reaction.
Azo Coupling Reaction
The cold diazonium salt solution is then slowly added to a solution of the coupling component.
Materials:
-
Diazonium salt solution
-
Coupling component (e.g., 1-hydroxynaphthalene, 3-chloroaniline)
-
Sodium Hydroxide (B78521) or Acetic Acid (depending on the coupling component)
-
Ethanol or Methanol (for recrystallization)
Procedure (Example with an alkaline coupling component like 1-hydroxynaphthalene):
-
Dissolve the coupling component (e.g., 0.03 mole of 1-hydroxynaphthalene) in an aqueous solution of sodium hydroxide (e.g., 60 mL of 2 M NaOH).[3]
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for 1.5 to 2 hours.[3]
-
The precipitated azo dye is then collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol-methanol mixture.[3]
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the general experimental workflow and the logical relationship in azo dye synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scialert.net [scialert.net]
- 4. Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres – Oriental Journal of Chemistry [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Genotoxicity and Hypersensitivity: 2-Methoxy-4-nitroaniline and Alternatives
For researchers and professionals in drug development, understanding the toxicological profile of chemical compounds is paramount. This guide provides a comparative analysis of the genotoxicity and hypersensitivity of 2-Methoxy-4-nitroaniline (MNA), a compound used in the synthesis of azo dyes, against two structurally related alternatives: p-Nitroaniline (PNA) and 5-Nitro-o-anisidine (5-NOA). This objective comparison is supported by experimental data to inform risk assessment and guide the selection of safer alternatives in research and manufacturing.
Genotoxicity Profile
The genotoxic potential of a compound, its ability to damage genetic material, is a critical factor in safety assessment. The most common preliminary screen for mutagenicity is the bacterial reverse mutation assay, or Ames test.
Summary of Ames Test Results
| Compound | Test System | Strains | Metabolic Activation | Result |
| This compound (MNA) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA100 | With and Without | Positive [1] |
| p-Nitroaniline (PNA) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98, TA100 | With Metabolic Activation | Positive [2][3] |
| 5-Nitro-o-anisidine (5-NOA) | Bacterial Reverse Mutation Assay (Ames Test) | Not Specified | Not Specified | Considered Mutagenic |
Analysis:
This compound demonstrated a positive mutagenic response in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation, indicating its potential to induce frameshift and base-pair substitution mutations.[1] Similarly, p-Nitroaniline is reported to be mutagenic in the same bacterial strains, but primarily with metabolic activation, suggesting that its mutagenic metabolites are the causative agents.[2][3] While specific Ames test data for 5-Nitro-o-anisidine is less detailed in the available literature, it is generally considered to be a mutagenic and carcinogenic compound.
Hypersensitivity Assessment
Hypersensitivity, or allergic reaction, is another crucial toxicological endpoint. The potential of a chemical to act as a skin sensitizer (B1316253) is often evaluated using animal models such as the Mouse Ear Swelling Test (MEST) and the Local Lymph Node Assay (LLNA).
Summary of Hypersensitivity Study Results
| Compound | Assay | Key Finding | Interpretation |
| This compound (MNA) | Mouse Ear Swelling Test & Lymph Node Cell Proliferation | Did not reproducibly achieve a Sensitization Index (SI) ≥ 3. No significant ear swelling observed.[1] | Not a strong sensitizer |
| p-Nitroaniline (PNA) | Human and Animal Data | No explicit evidence of contact sensitizing potential. | Not considered a sensitizer |
| 5-Nitro-o-anisidine (5-NOA) | General Hazard Information | Potential for skin sensitization mentioned. | Data insufficient for quantitative comparison |
Analysis:
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4] The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
The general procedure involves exposing these bacterial strains to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar (B569324) medium lacking histidine. If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Workflow for the Ames Test
Caption: Workflow of the bacterial reverse mutation assay (Ames test).
Mouse Ear Swelling Test (MEST)
The MEST is an in vivo assay used to assess the potential of a substance to induce contact hypersensitivity. The test involves a sensitization phase and a challenge phase.
In the sensitization phase, a defined concentration of the test substance is applied to a shaved area of the mouse's abdomen or back for several consecutive days. After a rest period of several days, the challenge phase begins. A non-irritating concentration of the test substance is applied to one ear, while the vehicle control is applied to the other ear. The ear thickness is measured using a micrometer at various time points (e.g., 24, 48, and 72 hours) after the challenge. A significant, dose-dependent increase in ear thickness in the test ear compared to the control ear indicates a positive sensitization response.
Workflow for the Mouse Ear Swelling Test
Caption: Workflow of the Mouse Ear Swelling Test (MEST).
Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. The principle of the assay is that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.
The test involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days. On day six, the mice are injected with a radioactive tracer (e.g., ³H-methyl thymidine) or a non-radioactive marker of cell proliferation. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the tracer is measured. The ratio of proliferation in the test group to the vehicle control group is calculated to determine the Stimulation Index (SI). A substance is generally considered a sensitizer if the SI is greater than or equal to 3.
Workflow for the Local Lymph Node Assay
Caption: Workflow of the Local Lymph Node Assay (LLNA).
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Solubility of 2-Methoxy-4-nitroaniline in Aqueous Solvent Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solubility of 2-Methoxy-4-nitroaniline in various aqueous solvent mixtures, supported by experimental data. The information is intended to assist in the selection of appropriate solvent systems for processes such as crystallization, purification, and formulation in research and drug development.
Executive Summary
The solubility of this compound, a key intermediate in the synthesis of various organic compounds, has been experimentally determined in four common aqueous solvent mixtures: isopropanol-water, ethylene (B1197577) glycol-water, n-propanol-water, and dimethyl sulfoxide (B87167) (DMSO)-water. The solubility was measured across a temperature range of 278.15 K to 323.15 K using the isothermal shake-flask method.
Generally, the mole fraction solubility of this compound increases with rising temperature in all tested solvent systems. Furthermore, for the alcohol-water and DMSO-water mixtures, the solubility increases with a higher mass fraction of the organic co-solvent. Among the studied mixtures, the DMSO-water system exhibited the highest solubilizing capacity for this compound at equivalent temperatures and mass fractions of the organic solvent.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (10³ x) of this compound in the different aqueous solvent mixtures at various temperatures and mass fractions (w₁) of the organic co-solvent.
Table 1: Mole Fraction Solubility (10³ x) of this compound in Isopropanol (1) + Water (2) Mixtures
| T/K | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |
| 278.15 | 0.081 | 0.33 | 1.15 | 3.32 |
| 283.15 | 0.096 | 0.41 | 1.41 | 4.01 |
| 288.15 | 0.11 | 0.50 | 1.72 | 4.83 |
| 293.15 | 0.13 | 0.61 | 2.09 | 5.80 |
| 298.15 | 0.15 | 0.74 | 2.53 | 6.95 |
| 303.15 | 0.18 | 0.89 | 3.05 | 8.31 |
| 308.15 | 0.21 | 1.07 | 3.67 | 9.90 |
| 313.15 | 0.25 | 1.28 | 4.41 | 11.77 |
| 318.15 | 0.29 | 1.53 | 5.28 | 13.94 |
| 323.15 | 0.34 | 1.82 | 6.31 | 16.48 |
Table 2: Mole Fraction Solubility (10³ x) of this compound in Ethylene Glycol (1) + Water (2) Mixtures
| T/K | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |
| 278.15 | 0.046 | 0.10 | 0.23 | 0.52 |
| 283.15 | 0.055 | 0.12 | 0.28 | 0.63 |
| 288.15 | 0.065 | 0.15 | 0.34 | 0.76 |
| 293.15 | 0.077 | 0.18 | 0.41 | 0.91 |
| 298.15 | 0.091 | 0.21 | 0.49 | 1.09 |
| 303.15 | 0.11 | 0.25 | 0.59 | 1.30 |
| 308.15 | 0.13 | 0.30 | 0.70 | 1.55 |
| 313.15 | 0.15 | 0.36 | 0.84 | 1.84 |
| 318.15 | 0.18 | 0.43 | 1.00 | 2.18 |
| 323.15 | 0.21 | 0.51 | 1.19 | 2.58 |
Table 3: Mole Fraction Solubility (10³ x) of this compound in n-Propanol (1) + Water (2) Mixtures
| T/K | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |
| 278.15 | 0.11 | 0.47 | 1.62 | 4.35 |
| 283.15 | 0.13 | 0.58 | 1.96 | 5.22 |
| 288.15 | 0.16 | 0.70 | 2.37 | 6.25 |
| 293.15 | 0.19 | 0.85 | 2.85 | 7.46 |
| 298.15 | 0.22 | 1.02 | 3.42 | 8.89 |
| 303.15 | 0.26 | 1.22 | 4.09 | 10.58 |
| 308.15 | 0.31 | 1.46 | 4.88 | 12.56 |
| 313.15 | 0.37 | 1.74 | 5.82 | 14.89 |
| 318.15 | 0.44 | 2.07 | 6.93 | 17.62 |
| 323.15 | 0.52 | 2.46 | 8.23 | 20.81 |
Table 4: Mole Fraction Solubility (10³ x) of this compound in DMSO (1) + Water (2) Mixtures
| T/K | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |
| 278.15 | 0.13 | 0.63 | 3.00 | 12.44 |
| 283.15 | 0.16 | 0.78 | 3.69 | 15.02 |
| 288.15 | 0.19 | 0.96 | 4.52 | 18.06 |
| 293.15 | 0.23 | 1.17 | 5.51 | 21.64 |
| 298.15 | 0.27 | 1.43 | 6.71 | 25.86 |
| 303.15 | 0.33 | 1.73 | 8.14 | 30.84 |
| 308.15 | 0.39 | 2.09 | 9.85 | 36.71 |
| 313.15 | 0.46 | 2.52 | 11.89 | 43.62 |
| 318.15 | 0.55 | 3.03 | 14.32 | 51.74 |
| 323.15 | 0.65 | 3.63 | 17.20 | 61.27 |
Experimental Protocols
Isothermal Shake-Flask Method for Solubility Determination
The solubility of this compound in the various aqueous solvent mixtures was determined using a well-established isothermal shake-flask method.
-
Preparation of Solvent Mixtures: The aqueous solvent mixtures were prepared by mass using an analytical balance with a precision of ±0.0001 g. The mass fractions of the organic co-solvents were varied from 0.2 to 0.8.
-
Sample Preparation: An excess amount of this compound was added to flasks containing the prepared solvent mixtures to ensure that a solid-liquid equilibrium could be achieved.
-
Equilibration: The flasks were sealed and placed in a thermostatic shaker with a constant temperature control. The mixtures were continuously agitated at a constant speed to facilitate dissolution and reach equilibrium. The temperature was maintained within ±0.1 K.
-
Sampling and Analysis: After a sufficient equilibration time, the agitation was stopped, and the solutions were allowed to settle. An aliquot of the supernatant was carefully withdrawn using a pre-heated or pre-cooled syringe to the corresponding temperature and immediately filtered through a 0.45 µm membrane filter to remove any undissolved solid particles. The filtered solution was then diluted with a suitable solvent and the concentration of this compound was determined using a UV-Vis spectrophotometer at a pre-determined wavelength.
-
Solid Phase Analysis: The solid phase in equilibrium with the saturated solution was recovered and analyzed by X-ray powder diffraction (XRPD) to confirm the absence of any polymorphic transformation or solvate formation during the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Safety Operating Guide
Proper Disposal of 2-Methoxy-4-nitroaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), also known as 4-Nitro-o-anisidine. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Hazard Summary and Immediate Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[3] The compound is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to prevent its release into the environment.[4][5][6]
Before handling, all personnel must be familiar with the material's hazards and equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted in a certified chemical fume hood.
Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure, unused, or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., glassware, plasticware, spatulas).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Crucially, hazardous waste containing this compound must not be mixed with other waste streams unless explicitly permitted by your institution's safety protocols. [4] Mixing incompatible wastes is prohibited.[7]
Disposal Procedures
The primary and mandatory disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[1][2][8][9] Under no circumstances should this chemical or its containers be disposed of with household garbage or discharged into the sewer system. [6][10]
Step-by-Step Disposal Plan:
-
Containment:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and sealable container.[8] The container must be compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealable hazardous waste container. Do not overfill containers; a general rule is not to fill beyond 90% capacity.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, the container can be managed according to institutional guidelines for decontaminated containers.[11][12]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][9]
-
Utilize secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste handover and documentation.
-
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate the immediate area.
-
Ventilate the area and ensure cleanup is performed under a fume hood if possible.
-
Wear full PPE , including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill. For solid spills, gently sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[1][2][8] Knock down dust clouds with a water spray if necessary.[4]
-
Decontaminate the spill area thoroughly.
-
Collect all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 97-52-9 | [13][14] |
| Molecular Formula | C₇H₈N₂O₃ | [13] |
| Molecular Weight | 168.15 g/mol | [6] |
| Melting Point | 140–142 °C | [13] |
| Appearance | Yellow to orange powder/solid | [2] |
| Solubility in Water | Slightly soluble | [14] |
Experimental Protocols
No specific, detailed experimental protocols for the in-lab chemical neutralization or degradation of this compound were identified in the reviewed public domain literature. General chemical treatment methods for nitroanilines, such as using oxidizing agents, have been mentioned but are not recommended without professional oversight due to potential hazards.[10] Therefore, the recommended and required procedure is to dispose of this compound as hazardous waste through an approved facility without attempting in-lab treatment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. This compound | 97-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. chemos.de [chemos.de]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. hopemaxchem.com [hopemaxchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. What is this compound?_Chemicalbook [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with a butyl rubber outer glove and a nitrile inner glove is recommended. | Butyl rubber offers good resistance to nitro compounds.[2][3] Nitrile gloves provide a good general barrier, and double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Skin and Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | See the Respiratory Protection table below for specific guidance based on exposure levels. | Protects against inhalation of harmful dust. |
Respiratory Protection Guidelines
An established Occupational Exposure Limit (OEL) for this compound is not available. Therefore, the OSHA Permissible Exposure Limit (PEL) for p-Nitroaniline of 3 mg/m³ over an 8-hour time-weighted average (TWA) will be used as a conservative surrogate.[4][5]
| Exposure Scenario | Required Respiratory Protection |
| Activities with potential for dust generation (e.g., weighing, transferring solid) | A NIOSH-approved N95 or higher particulate respirator. |
| Exceeding the OEL (3 mg/m³) or in poorly ventilated areas | A full-facepiece respirator with a combination organic vapor/particulate cartridge (P100). |
| Emergency situations (e.g., large spills) | A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
